molecular formula C46H52ClN2NaO6S2+ B15555265 IR-820

IR-820

Número de catálogo: B15555265
Peso molecular: 851.5 g/mol
Clave InChI: OULXLELEKWYPFY-UHFFFAOYSA-O
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

IR-820 is a useful research compound. Its molecular formula is C46H52ClN2NaO6S2+ and its molecular weight is 851.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C46H52ClN2NaO6S2+

Peso molecular

851.5 g/mol

InChI

InChI=1S/C46H51ClN2O6S2.Na/c1-45(2)40(48(28-9-11-30-56(50,51)52)38-24-20-32-14-5-7-18-36(32)42(38)45)26-22-34-16-13-17-35(44(34)47)23-27-41-46(3,4)43-37-19-8-6-15-33(37)21-25-39(43)49(41)29-10-12-31-57(53,54)55;/h5-8,14-15,18-27H,9-13,16-17,28-31H2,1-4H3,(H-,50,51,52,53,54,55);/p+1

Clave InChI

OULXLELEKWYPFY-UHFFFAOYSA-O

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to IR-820 Dye for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: IR-820, also known as New Indocyanine Green, is a near-infrared (NIR) cyanine (B1664457) dye with significant potential in biomedical research and drug development.[1][2][3] Its favorable optical properties in the NIR window (700-900 nm), a region where biological tissues have minimal absorbance and scattering, allow for deep tissue penetration of light.[4][5] This characteristic, combined with its functions as a fluorescent imaging agent and a photosensitizer, makes this compound a versatile tool for a range of applications including in vivo imaging, photothermal therapy (PTT), and photodynamic therapy (PDT). This guide provides a comprehensive overview of this compound's properties, experimental protocols, and its role in therapeutic and diagnostic research.

Core Properties of this compound

This compound is a small organic molecule with a chemical structure that lends itself to NIR fluorescence.[6] Its properties can be influenced by its environment, particularly when interacting with proteins like serum albumin, which can enhance its fluorescence emission.[7][8]

Quantitative Data Summary

For ease of reference, the key quantitative properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 172616-80-7[3]
Molecular Formula C46H50ClN2NaO6S2[3][7]
Molecular Weight 849.47 g/mol [3][7]
Maximal Excitation (Ex) ~710 nm[1][3][4][5][8]
Maximal Emission (Em) ~820 nm[1][3][4][5][8]
Appearance Dark solid/powder[7]
Solubility Soluble in water, DMSO, and PBS[1][3]

Key Applications in Research and Development

The unique characteristics of this compound have led to its application in several key areas of biomedical research:

  • Near-Infrared Fluorescence (NIRF) Imaging: this compound serves as a contrast agent for imaging diseased tissues, such as tumors and sites of injury.[1][4][8] Its fluorescence in the NIR-II window (1000-1700 nm) has also been noted, offering potential for even deeper tissue imaging with higher resolution.[6][9]

  • Photothermal Therapy (PTT): Upon irradiation with a laser, typically around 808 nm, this compound can generate heat, leading to the thermal ablation of cancer cells.[3][6] This property is being actively explored for cancer treatment.

  • Photodynamic Therapy (PDT): In addition to heat, laser irradiation of this compound can lead to the generation of reactive oxygen species (ROS), which are cytotoxic to surrounding cells. This forms the basis of its use in PDT for cancer.

  • Drug Delivery and Theranostics: this compound can be encapsulated in nanoparticles or conjugated with other molecules to create theranostic agents—compounds that combine therapeutic and diagnostic capabilities.[4][5][10] These formulations can improve the stability, delivery, and efficacy of the dye.

Detailed Experimental Methodologies

The following sections provide standardized protocols for common applications of this compound. These should be considered as starting points and may require optimization for specific experimental setups.

In Vitro Cell Imaging

This protocol outlines the steps for using this compound to image cells in culture.

  • Solution Preparation: Prepare a stock solution of this compound in sterile water or DMSO at a concentration of 1–10 mM.[3]

  • Working Solution: Dilute the stock solution in cell culture medium to a working concentration of 10–50 µM.[3]

  • Cell Incubation: Add the this compound working solution to the cell culture and incubate for 30–60 minutes.[3]

  • Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove any unbound dye.

  • Imaging: Image the cells using a fluorescence microscope or imaging system equipped with appropriate NIR filters.

In Vivo Animal Imaging

This protocol describes the use of this compound for imaging in live animal models.

  • Solution Preparation: Freshly prepare a 0.2 mM solution of this compound in sterile PBS.[1]

  • Administration: Inject 100 µl of the this compound solution into the animal, typically via intravenous (tail vein) or intraperitoneal injection.[1] This corresponds to a dosage of approximately 0.5–1 mg/kg.[3]

  • Imaging: Serially image the animal over a period of several days using an in vivo imaging system capable of detecting NIR fluorescence.[1] The optimal imaging time will depend on the specific application and target tissue.

Photothermal/Photodynamic Therapy

This protocol details the use of this compound for PTT or PDT.

  • Concentration: For in vitro studies, a concentration of 5–20 µM is recommended.[3] For in vivo applications, a dosage of 0.5–2 mg/kg is typically used.[3]

  • Laser Irradiation: Use an 808 nm laser to irradiate the target area.[3]

  • Laser Parameters: The laser intensity and duration should be optimized for the specific experiment. Common parameters range from 1–2 W/cm² for 5–10 minutes.[3]

Visualizing Core Concepts

To better illustrate the fundamental aspects of this compound, the following diagrams are provided.

Caption: Chemical structure of the this compound dye.

InVitro_Workflow In Vitro Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock (1-10 mM in DMSO/Water) B Dilute to Working Concentration (10-50 µM) in Culture Medium A->B C Incubate with Cells (30-60 min) B->C D Wash with PBS C->D E NIR Fluorescence Imaging D->E

Caption: A typical workflow for in vitro cell imaging using this compound.

PTT_PDT_Mechanism Mechanism of PTT/PDT IR820 This compound Excited_IR820 Excited State This compound* IR820->Excited_IR820 Laser 808 nm Laser Laser->IR820 Heat Heat (Photothermal Effect) Excited_IR820->Heat ROS Reactive Oxygen Species (ROS) (Photodynamic Effect) Excited_IR820->ROS Cell_Death Cancer Cell Death Heat->Cell_Death ROS->Cell_Death

Caption: Simplified signaling pathway for this compound in phototherapy.

References

An In-depth Technical Guide to IR-820: Chemical Structure, Properties, and Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-820 is a near-infrared (NIR) cyanine (B1664457) dye that has garnered significant attention in the biomedical field for its utility as both a photosensitizer and a fluorescent imaging agent. Its strong absorption and fluorescence in the NIR window (700-900 nm) allow for deep tissue penetration of light, a critical advantage for in vivo applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and diverse biomedical applications of this compound, with a focus on photothermal therapy (PTT), photodynamic therapy (PDT), and bioimaging. Detailed experimental protocols and a summary of key quantitative data are presented to facilitate its use in research and development.

Chemical Structure and Identification

This compound, also known as New Indocyanine Green, is a complex organic molecule. Its structure is characterized by two indole (B1671886) rings linked by a polymethine chain, a common feature of cyanine dyes.

IdentifierValue
IUPAC Name 2-[2-[2-Chloro-3-[[1,3-dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benzo[e]indol-2-ylidene]-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium, inner salt, sodium salt
CAS Number 172616-80-7
Molecular Formula C₄₆H₅₀ClN₂NaO₆S₂
Molecular Weight 849.47 g/mol
SMILES String [Na+].CC1(C)C(=C\C=C2/C(=C/C=C3/N(CCCCS([O-])(=O)=O)c4cc5ccccc5c(C3(C)C)c4)C(=C(Cl)C=C2)C)N(CCCCS([O-])(=O)=O)c6ccc7ccccc7c16

Physicochemical and Optical Properties

The utility of this compound in biomedical applications is dictated by its unique photophysical properties. These properties can be influenced by the solvent environment, with notable differences observed in aqueous solutions versus when bound to proteins like serum albumin. A summary of these properties is provided in the table below.

PropertyValueSolvent/Conditions
Appearance Green solid-
Melting Point >300 °C-
Solubility Soluble in DMSO and methanol (B129727)-
Molar Absorptivity (ε) ~198,181 M⁻¹cm⁻¹Methanol
Absorption Maximum (λabs) ~820 nmMethanol[1]
~780-820 nmDMSO
~690 nmAqueous solution[2]
Red-shifted in serum10% Fetal Bovine Serum (FBS)[3]
Emission Maximum (λem) ~850 nmMethanol[1]
~829 nmWater[3]
~858 nm10% Fetal Bovine Serum (FBS)[3]
Quantum Yield (Φ) 0.313%Water[3]
2.521%10% Fetal Bovine Serum (FBS)[3]

Biomedical Applications

This compound's strong absorbance in the NIR region makes it an excellent photothermal agent, capable of converting light energy into heat to induce hyperthermia in target tissues. Furthermore, upon light absorption, it can generate reactive oxygen species (ROS), enabling its use in photodynamic therapy. Its intrinsic fluorescence also allows for real-time imaging to guide these therapeutic interventions.

Photothermal Therapy (PTT)

In PTT, this compound is administered and allowed to accumulate in the target tissue, typically a tumor. Subsequent irradiation with a NIR laser (commonly around 808 nm) causes localized heating, leading to cell death, primarily through apoptosis. To enhance its stability and tumor-targeting capabilities, this compound is often encapsulated in nanoparticles, such as poly(lactic-co-glycolic acid) (PLGA) nanoparticles.[3]

Photodynamic Therapy (PDT)

PDT with this compound involves the generation of cytotoxic ROS upon light activation. These ROS, including singlet oxygen (¹O₂), induce oxidative stress and damage cellular components, ultimately leading to apoptosis. The combination of PTT and PDT can lead to a synergistic therapeutic effect.

Bioimaging

The NIR fluorescence of this compound enables deep-tissue in vivo imaging. This is utilized for various purposes, including tracking the biodistribution of this compound-loaded nanoparticles, guiding PTT and PDT to the target site, and assessing therapeutic outcomes.

Signaling Pathways in this compound Mediated Therapy

The primary mechanism of cell death induced by this compound-mediated photothermal and photodynamic therapy is apoptosis, or programmed cell death. The generated heat and reactive oxygen species trigger a cascade of molecular events leading to the activation of caspases, a family of proteases that execute the apoptotic program.

IR820_Apoptosis_Pathway cluster_stimulus External Stimulus cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptotic Pathway IR820_Laser This compound + NIR Laser Heat Hyperthermia (PTT) IR820_Laser->Heat ROS Reactive Oxygen Species (PDT) IR820_Laser->ROS Mitochondria Mitochondrial Dysfunction Heat->Mitochondria ROS->Mitochondria Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation PARP PARP Cleavage Caspase3->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis

Figure 1: Signaling pathway of this compound mediated apoptosis.

Experimental Protocols

This section provides representative experimental protocols for the synthesis of this compound loaded nanoparticles and their application in in vitro and in vivo settings.

Synthesis of this compound Loaded PLGA Nanoparticles

This protocol describes a single emulsion method for encapsulating this compound into PLGA nanoparticles.[3]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Acetone (B3395972)

  • Methanol

  • Distilled water

Procedure:

  • Dissolve PLGA in acetone to a concentration of 1 mg/mL.

  • Prepare a stock solution of this compound in methanol (e.g., 0.5 g/mL).

  • Add the desired amount of the this compound stock solution to the PLGA solution.

  • Add the resulting mixture dropwise to distilled water (typically in a 1:3 volume ratio of organic to aqueous phase) while stirring vigorously.

  • Continue stirring for several hours to allow for solvent evaporation and nanoparticle formation.

  • The resulting nanoparticle suspension can be purified by centrifugation and washing.

Nanoparticle_Synthesis_Workflow cluster_preparation Solution Preparation cluster_mixing Mixing cluster_emulsion Emulsification & Formation cluster_purification Purification PLGA_sol Dissolve PLGA in Acetone Mix Add this compound to PLGA Solution PLGA_sol->Mix IR820_sol Prepare this compound Stock in Methanol IR820_sol->Mix Emulsify Dropwise Addition to Water with Stirring Mix->Emulsify Evaporation Solvent Evaporation Emulsify->Evaporation Purify Centrifugation and Washing Evaporation->Purify Final_NP This compound-PLGA NPs Purify->Final_NP

Figure 2: Workflow for this compound-PLGA nanoparticle synthesis.
In Vitro Photothermal Therapy Protocol

This protocol outlines a typical experiment to assess the photothermal efficacy of this compound loaded nanoparticles on cancer cells in culture.[3]

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium

  • This compound loaded nanoparticles (e.g., this compound-PLGA NPs)

  • Phosphate-buffered saline (PBS)

  • MTT assay kit

  • NIR laser (808 nm)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound-PLGA NPs for a specified incubation period (e.g., 4 hours).

  • Wash the cells with PBS to remove non-internalized nanoparticles.

  • Add fresh media to each well.

  • Irradiate the designated wells with an 808 nm laser at a specific power density (e.g., 1.5 W/cm²) for a set duration (e.g., 5 minutes).

  • Incubate the cells for 24 hours post-irradiation.

  • Assess cell viability using an MTT assay.

In Vivo Tumor Imaging and Photothermal Therapy in a Mouse Model

This protocol provides a general guideline for an in vivo study to evaluate the therapeutic efficacy of this compound in a tumor-bearing mouse model.[2]

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • This compound solution or this compound loaded nanoparticle suspension

  • In vivo imaging system (e.g., IVIS)

  • NIR laser (e.g., 793 nm or 808 nm)

  • Anesthesia

Procedure:

  • Imaging:

    • Anesthetize the tumor-bearing mouse.

    • Administer the this compound formulation via intravenous or intratumoral injection.

    • Acquire fluorescence images at various time points post-injection to determine the optimal time for therapeutic intervention (i.e., when tumor accumulation is maximal).

  • Photothermal Therapy:

    • At the determined optimal time point, re-anesthetize the mouse.

    • Irradiate the tumor area with the NIR laser at a specific power density (e.g., 2 W/cm²) for a defined duration (e.g., 10 minutes).

    • Monitor the tumor size and animal well-being over time to assess therapeutic response.

Conclusion

This compound is a versatile and potent NIR dye with significant potential in the diagnosis and treatment of diseases, particularly cancer. Its favorable photophysical properties, coupled with the ability to be encapsulated into various nanocarriers, make it a valuable tool for researchers and drug development professionals. This guide provides a foundational understanding of this compound's chemical characteristics, its diverse applications, and practical experimental considerations to facilitate its effective use in the laboratory and in the development of novel therapeutic and diagnostic strategies.

References

The In Vivo Mechanism of Action of IR-820: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IR-820, a versatile near-infrared (NIR) cyanine (B1664457) dye, has garnered significant attention in the field of cancer theranostics. Its utility stems from its dual capacity to act as both a diagnostic imaging agent and a potent therapeutic sensitizer. In vivo, this compound mediates its anticancer effects through two primary, yet distinct, mechanisms when activated by NIR light: photothermal therapy (PTT) and photodynamic therapy (PDT). This technical guide provides an in-depth exploration of the in vivo mechanisms of action of this compound, detailing its cellular uptake, biodistribution, and the intricate signaling cascades it triggers to induce tumor cell death. This document synthesizes current research to offer a comprehensive resource for professionals in drug development and cancer research, complete with detailed experimental protocols and quantitative data summaries to facilitate the design and interpretation of preclinical studies.

Introduction

This compound is a water-soluble, indocyanine-based dye with strong absorption and fluorescence in the NIR window (700-900 nm).[1][2] This spectral characteristic is particularly advantageous for in vivo applications, as it allows for deeper tissue penetration of light with minimal autofluorescence, enhancing both imaging resolution and therapeutic efficacy.[1][2] Upon excitation with NIR light, typically around 808 nm, this compound can convert the absorbed light energy into heat, leading to hyperthermia-induced cell death in a process known as photothermal therapy.[1][3] Concurrently, it can transfer energy to molecular oxygen, generating cytotoxic reactive oxygen species (ROS) that induce cellular damage through photodynamic therapy.[4][5] The culmination of these effects is the induction of apoptosis, a programmed and preferred mode of cell death in cancer therapy.[1][2][3]

Pharmacokinetics and Biodistribution

Effective cancer therapy necessitates the preferential accumulation of the therapeutic agent within the tumor tissue. The in vivo biodistribution of this compound is a critical determinant of its therapeutic window and potential off-target toxicity.

Cellular Uptake and Localization

While free this compound can be taken up by cancer cells, its delivery and retention are significantly enhanced when encapsulated in nanocarriers such as liposomes or polymeric nanoparticles.[1][2][3] This encapsulation strategy leverages the enhanced permeability and retention (EPR) effect, leading to passive accumulation in the tumor microenvironment. Once at the tumor site, this compound, either free or released from its carrier, is internalized by cancer cells.

In Vivo Distribution and Excretion

Following systemic administration, this compound distributes throughout the body. Studies in murine models have shown that this compound accumulates in the tumor, as well as in organs of the reticuloendothelial system, particularly the liver and spleen, which are involved in the clearance of foreign substances.[6] Excretion is primarily mediated by the hepatobiliary system.[6] The formulation of this compound can significantly impact its pharmacokinetic profile, with nanoparticle-encapsulated this compound generally exhibiting a longer circulation half-life compared to the free dye.[1]

Core Mechanisms of Action

The therapeutic efficacy of this compound in vivo is predominantly attributed to its photothermal and photodynamic effects upon NIR light irradiation, both of which converge on the induction of apoptosis.

Photothermal Therapy (PTT)

The primary mechanism of this compound-mediated PTT is the generation of localized hyperthermia. Upon absorption of NIR light, this compound molecules undergo non-radiative relaxation, releasing the absorbed energy as heat.[7] This rapid increase in temperature within the tumor microenvironment to cytotoxic levels (typically above 42°C) induces irreversible damage to cellular structures, including proteins and membranes, ultimately triggering apoptotic cell death.[7]

Photodynamic Therapy (PDT)

In addition to heat generation, the excited state of this compound can interact with molecular oxygen to produce highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide (B77818) anions (O₂⁻).[4][5] These ROS are potent oxidizing agents that can damage a wide array of biomolecules, including lipids, proteins, and nucleic acids.[8] The resulting oxidative stress disrupts cellular homeostasis and activates signaling pathways that lead to apoptosis.[4][8]

Signaling Pathways of this compound-Induced Apoptosis

The convergence of PTT and PDT effects culminates in the activation of the apoptotic cascade, a programmed cell death pathway characterized by distinct morphological and biochemical features. The intrinsic, or mitochondrial, pathway of apoptosis is believed to be the principal route of cell death induced by this compound-mediated phototherapy.

Intrinsic Apoptotic Pathway

The hyperthermic stress and oxidative damage induced by this compound phototherapy lead to mitochondrial dysfunction. This is a critical event that initiates the intrinsic apoptotic pathway.

cluster_0 This compound Mediated Phototherapy cluster_1 Cellular Stress cluster_2 Mitochondrial Pathway cluster_3 Execution Phase IR820 This compound + NIR Light PTT Photothermal Effect (Hyperthermia) IR820->PTT Induces PDT Photodynamic Effect (ROS Generation) IR820->PDT Induces Mito_Dys Mitochondrial Dysfunction PTT->Mito_Dys Causes PDT->Mito_Dys Causes Bcl2 Bcl-2 Family Modulation (Bax/Bak activation, Bcl-2 inhibition) Mito_Dys->Bcl2 Leads to CytC Cytochrome c Release Bcl2->CytC Promotes Apaf1 Apaf-1 Activation CytC->Apaf1 Activates Casp9 Caspase-9 Activation Apaf1->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Activates PARP PARP Cleavage Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Executes PARP->Apoptosis Contributes to

Caption: Intrinsic apoptotic pathway activated by this compound phototherapy.

The key steps in this pathway include:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): PTT and PDT disrupt the integrity of the mitochondrial outer membrane. This process is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak are activated, while anti-apoptotic members like Bcl-2 are inhibited, leading to the formation of pores in the mitochondrial membrane.[8][9][10][11]

  • Cytochrome c Release: The permeabilization of the mitochondrial membrane allows for the release of cytochrome c from the intermembrane space into the cytosol.[12][13][14][15][16]

  • Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome. This complex then recruits and activates pro-caspase-9, an initiator caspase.[14]

  • Executioner Caspase Activation: Activated caspase-9 cleaves and activates executioner caspases, primarily caspase-3.[17][18][19][20][21]

  • Substrate Cleavage and Apoptosis: Active caspase-3 orchestrates the final stages of apoptosis by cleaving a plethora of cellular substrates, including poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair.[17][19] The cleavage of these substrates leads to the characteristic morphological changes of apoptosis, such as cell shrinkage, chromatin condensation, and formation of apoptotic bodies.

Stress-Activated Signaling Pathways

The cellular stress induced by this compound phototherapy can also activate other signaling pathways that contribute to apoptosis, such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[22][23][24][25][26] These pathways can be activated by both hyperthermia and ROS and can further amplify the apoptotic signal.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies investigating the efficacy of this compound mediated phototherapy.

Table 1: In Vivo Photothermal Effect of this compound

Animal ModelTumor TypeThis compound Formulation & DoseLaser Wavelength (nm)Laser Power Density (W/cm²)Irradiation Time (min)Max. Tumor Temperature (°C)Reference
Nude MiceSubcutaneous Bladder TumorFree this compound (2 mg/mL, 100 µL, i.m.)793210~55[6]
Nude MiceTriple-Negative Breast CancerIR820-PLGA NPs (35 µM)8081.55~45[3]
Nude MiceC6 GliomaIR820-Liposomes (8 µM)808110~45.5[7]
Nude MiceCervical CancerPpIX-IR-820@Lipo NPs (350 µg/mL)7930.2510~50[27]

Table 2: In Vivo Therapeutic Efficacy of this compound Phototherapy

Animal ModelTumor TypeTreatment GroupTumor Growth Inhibition (%)Survival Rate (%)Reference
Nude MiceSubcutaneous Bladder TumorThis compound + LaserComplete tumor eradication in 3/5 mice100 (at day 16)[6]
Nude MiceTriple-Negative Breast CancerIR820-PLGA NPs + LaserSignificant tumor regressionNot Reported[3][28]
Nude MiceC6 GliomaLTCAs (IR820) + LaserComplete tumor inhibition for 17 daysNot Reported[7]
Nude Mice4T1 Breast CancerIR813 + LaserSignificant tumor suppressionImproved survival[29]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the in vivo mechanism of action of this compound.

In Vivo Photothermal Therapy

This protocol outlines the general steps for conducting a PTT study in a murine tumor model.

cluster_0 Experimental Workflow: In Vivo Photothermal Therapy Start Start Tumor_Model Establish Tumor Model (e.g., subcutaneous xenograft) Start->Tumor_Model Grouping Randomly Group Animals Tumor_Model->Grouping Injection Administer this compound Formulation (i.v., i.t., or i.m.) Grouping->Injection Accumulation Allow for Tumor Accumulation (e.g., 24-48 hours) Injection->Accumulation Irradiation NIR Laser Irradiation of Tumor Accumulation->Irradiation Monitoring Monitor Tumor Growth and Animal Health Irradiation->Monitoring Endpoint Endpoint Analysis (Tumor excision, histology, etc.) Monitoring->Endpoint End End Endpoint->End

Caption: Workflow for a typical in vivo photothermal therapy experiment.

  • Tumor Model Establishment: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ cells in 100 µL PBS) into the flank of immunocompromised mice (e.g., nude mice). Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping: Randomly divide the tumor-bearing mice into control and treatment groups (e.g., PBS, this compound alone, Laser alone, this compound + Laser).

  • This compound Administration: Administer the this compound formulation via the desired route (e.g., intravenous, intratumoral, or intramuscular injection). The dose will depend on the formulation.[6]

  • Tumor Accumulation: Allow sufficient time for the this compound to accumulate in the tumor. This time point is often determined by preliminary biodistribution studies and is typically between 24 and 48 hours post-injection.[6]

  • NIR Laser Irradiation: Anesthetize the mice and irradiate the tumor region with a NIR laser (e.g., 808 nm) at a specific power density and for a defined duration. Monitor the tumor surface temperature using an infrared thermal camera.[7]

  • Monitoring: Measure tumor volume and body weight of the mice every few days. Observe the general health and behavior of the animals.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing, photography, and further analysis (e.g., histology, Western blotting).

TUNEL Assay for Apoptosis Detection in Tumor Tissues

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method to detect DNA fragmentation, a hallmark of late-stage apoptosis.

cluster_0 Experimental Workflow: TUNEL Assay Start Start Fixation Fix and Embed Tumor Tissue (e.g., 4% PFA, paraffin) Start->Fixation Sectioning Section Tissues (e.g., 5 µm) Fixation->Sectioning Deparaffinization Deparaffinize and Rehydrate Sections Sectioning->Deparaffinization Permeabilization Permeabilize with Proteinase K Deparaffinization->Permeabilization Labeling TUNEL Reaction (TdT enzyme and labeled dUTPs) Permeabilization->Labeling Detection Signal Detection (e.g., fluorescence microscopy) Labeling->Detection Counterstain Counterstain Nuclei (e.g., DAPI) Detection->Counterstain Imaging Image and Quantify Apoptotic Cells Counterstain->Imaging End End Imaging->End

Caption: Workflow for TUNEL assay on paraffin-embedded tumor sections.

  • Tissue Preparation: Fix excised tumors in 4% paraformaldehyde, embed in paraffin, and cut into 5 µm sections.[30]

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.[30][31][32][33]

  • Permeabilization: Incubate sections with Proteinase K to permeabilize the tissue and allow enzyme access to the DNA.[30][31][32]

  • TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., FITC-dUTP) in a humidified chamber at 37°C.[30][32][34]

  • Signal Detection: If using an indirect method, incubate with a secondary detection reagent (e.g., anti-FITC antibody conjugated to a fluorescent probe or HRP).[30][34]

  • Counterstaining: Counterstain the nuclei with a fluorescent dye such as DAPI or Hoechst.[31]

  • Imaging and Analysis: Mount the slides and visualize under a fluorescence microscope. Quantify the percentage of TUNEL-positive (apoptotic) cells.[32]

Western Blot Analysis for Apoptotic Markers

Western blotting is used to detect and quantify specific proteins involved in the apoptotic signaling cascade.

  • Protein Extraction: Homogenize frozen tumor tissues in lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of protein for each sample.[18][35]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[35]

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[35]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.[18][19][35]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[35]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound stands out as a promising agent for cancer theranostics due to its favorable optical properties and dual-modal therapeutic action. In vivo, its efficacy is rooted in the synergistic effects of photothermal and photodynamic therapies, which converge to induce apoptosis in tumor cells primarily through the intrinsic mitochondrial pathway. A thorough understanding of its in vivo mechanism of action, supported by robust and reproducible experimental protocols, is paramount for its successful translation into clinical applications. This guide provides a foundational framework for researchers and drug development professionals to advance the study and application of this compound in the fight against cancer.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of IR-820

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of IR-820, a near-infrared (NIR) cyanine (B1664457) dye with significant applications in biomedical research and drug development. A particular focus is placed on its excitation and emission spectra, alongside detailed experimental protocols for their characterization.

This compound, an analog of Indocyanine Green (ICG), demonstrates enhanced stability and is increasingly utilized as a fluorescent probe for in vivo imaging, particularly in the second near-infrared window (NIR-II), and as a photosensitizer in photothermal therapy.[1][2][3] Its spectral properties are highly sensitive to its environment, a crucial consideration for experimental design and data interpretation.

Photophysical Properties of this compound

The excitation and emission characteristics of this compound are paramount to its function as a fluorescent agent. These properties, including peak wavelengths, quantum yield, and molar extinction coefficient, exhibit significant variability depending on the solvent and the dye's aggregation state.

Data Summary

The following table summarizes the key quantitative data on the spectral properties of this compound in various media.

Solvent/MediumExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F, %)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Reference(s)
Water~691-710~820-8290.313-[4][5][6]
Methanol820850-198,181[5][7]
10% Fetal Bovine Serum (FBS)7938582.521-[4][8]
Phosphate Buffer Saline (PBS)----[9]
Ethanol--4.20-[10]

Note: The variability in reported values can be attributed to differences in experimental conditions, instrumentation, and the purity of the dye.

The interaction of this compound with proteins, such as albumin in serum, can lead to a significant enhancement of its fluorescence, a phenomenon attributed to the reduction of aggregation-caused quenching.[1] When bound to albumin, this compound exhibits a red-shift in its absorption peak.[1] The emission spectrum of this compound in serum is broad, extending beyond 1200 nm, making it suitable for NIR-II imaging applications.[4][8]

Experimental Protocols

Accurate characterization of the excitation and emission spectra of this compound is fundamental for its effective application. Below are detailed methodologies for key experiments.

1. Measurement of Absorbance and Molar Extinction Coefficient

  • Objective: To determine the absorption spectrum and molar extinction coefficient of this compound in a specific solvent.

  • Materials:

    • This compound dye

    • Spectrophotometer grade solvent (e.g., methanol, DMSO, water)

    • UV-Vis-NIR spectrophotometer

    • Quartz cuvettes (1 cm path length)

    • Analytical balance and volumetric flasks

  • Procedure:

    • Prepare a stock solution of this compound of a known concentration in the desired solvent. Due to potential solubility issues in aqueous solutions, a co-solvent like DMSO may be used initially, followed by dilution in the aqueous medium.

    • Create a series of dilutions from the stock solution with known concentrations.

    • Record the absorbance spectra of the blank (solvent only) and each dilution over a relevant wavelength range (e.g., 400-1100 nm).[11]

    • Identify the wavelength of maximum absorbance (λ_max).

    • Plot a calibration curve of absorbance at λ_max versus concentration.

    • The molar extinction coefficient (ε) can be calculated from the slope of the linear portion of the calibration curve according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.[7]

2. Measurement of Fluorescence Excitation and Emission Spectra

  • Objective: To determine the fluorescence excitation and emission spectra of this compound.

  • Materials:

    • This compound solution of known concentration

    • Spectrofluorometer with NIR detection capabilities

    • Quartz cuvettes (1 cm path length)

  • Procedure:

    • Emission Spectrum:

      • Place the this compound solution in the cuvette inside the spectrofluorometer.

      • Set the excitation wavelength to a value near the absorbance maximum (e.g., 808 nm).[1]

      • Scan the emission spectrum across a suitable range (e.g., 830-1200 nm), ensuring to capture the full emission profile.[10]

      • The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λ_em).

    • Excitation Spectrum:

      • Set the emission monochromator to the determined emission maximum (λ_em).

      • Scan the excitation wavelength over a range that includes the absorbance spectrum (e.g., 600-850 nm).

      • The resulting spectrum shows the fluorescence intensity as a function of the excitation wavelength. The peak of this spectrum is the excitation maximum (λ_ex).

3. Determination of Fluorescence Quantum Yield

  • Objective: To quantify the efficiency of fluorescence emission of this compound relative to a standard.

  • Materials:

    • This compound solution

    • A reference dye with a known quantum yield in the same solvent (e.g., another NIR dye)

    • UV-Vis-NIR spectrophotometer

    • Spectrofluorometer

  • Procedure:

    • Prepare dilute solutions of both the this compound sample and the reference standard, ensuring their absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

    • Measure the absorbance of both solutions at the chosen excitation wavelength.

    • Measure the fluorescence emission spectra of both solutions using the same excitation wavelength and instrumental settings.

    • Integrate the area under the emission curves for both the sample and the standard.

    • Calculate the quantum yield (Φ_F) of the this compound sample using the following equation:

      • Φ_F_sample = Φ_F_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

      • Where:

        • Φ_F is the quantum yield

        • I is the integrated emission intensity

        • A is the absorbance at the excitation wavelength

        • n is the refractive index of the solvent[10]

Visualizations

Experimental Workflow for Spectral Characterization

The following diagram illustrates the logical flow of experiments for characterizing the photophysical properties of this compound.

G cluster_prep Sample Preparation cluster_abs Absorbance Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_qy Quantum Yield Determination prep Prepare this compound Stock Solution dilute Create Serial Dilutions prep->dilute abs_spec Measure Absorbance Spectra (UV-Vis-NIR) dilute->abs_spec em_spec Measure Emission Spectrum dilute->em_spec qy_measure Measure Absorbance & Emission of Sample & Reference dilute->qy_measure lambda_max Determine λ_max abs_spec->lambda_max beer_plot Plot Beer-Lambert Curve abs_spec->beer_plot lambda_max->em_spec Inform Excitation λ ext_coeff Calculate Molar Extinction Coefficient (ε) beer_plot->ext_coeff em_max Determine λ_em em_spec->em_max ex_spec Measure Excitation Spectrum em_max->ex_spec ex_max Determine λ_ex ex_spec->ex_max qy_calc Calculate Quantum Yield (Φ_F) qy_measure->qy_calc

Caption: Workflow for the photophysical characterization of this compound.

Application in NIR-II Imaging Guided Therapy

This compound's spectral properties make it a valuable tool for theranostics, combining fluorescence imaging with photothermal therapy. The following diagram outlines this application.

G cluster_admin Administration & Distribution cluster_imaging NIR-II Fluorescence Imaging cluster_therapy Photothermal Therapy (PTT) admin Systemic Administration of this compound dist Distribution & Accumulation in Target Tissue (e.g., Tumor) admin->dist excitation Excitation with NIR-I Laser (e.g., 793 nm) dist->excitation ptt_excitation High-Power Laser Irradiation (e.g., 793 nm) dist->ptt_excitation emission Detection of NIR-II Emission (>900 nm) excitation->emission imaging High-Resolution In Vivo Imaging emission->imaging imaging->ptt_excitation Guides Therapy heat Non-Radiative Decay & Heat Generation ptt_excitation->heat ablation Thermal Ablation of Target Tissue heat->ablation

References

Unveiling the Environmental Influence on IR-820 Photophysics: A Technical Deep Dive into Quantum Yield in Serum vs. Water

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the photophysical properties of the near-infrared (NIR) dye IR-820, specifically focusing on the dramatic difference in its fluorescence quantum yield when measured in serum versus water. This in-depth resource is tailored for researchers, scientists, and drug development professionals leveraging this compound for applications such as in vivo imaging and photothermal therapy. The guide provides a thorough analysis of the quantitative data, detailed experimental protocols, and a clear visualization of the underlying principles.

The fluorescence quantum yield, a critical parameter defining the efficiency of a fluorophore, exhibits a remarkable increase for this compound in a biological environment like serum compared to an aqueous solution. This phenomenon is central to its efficacy in many biomedical applications.

Quantitative Analysis: A Tale of Two Solvents

The fluorescence quantum yield of this compound is significantly enhanced in the presence of serum proteins. The quantitative data, summarized below, highlights this stark contrast.

SolventQuantum Yield (%)Fold Increase (Serum vs. Water)
Water0.313[1][2]~8
10% Fetal Bovine Serum (FBS)2.521[1][2]

This substantial, approximately eight-fold increase in quantum yield underscores the profound impact of the local microenvironment on the dye's photophysical behavior.[1][2] This enhancement is largely attributed to the interaction of this compound with albumin, a major protein component of serum.[3][4] This interaction helps to prevent the formation of this compound aggregates in the aqueous environment of the serum, thereby reducing aggregation-caused quenching of the fluorescence.[3]

Experimental Protocol: Determining Quantum Yield

The determination of fluorescence quantum yield is a meticulous process requiring precise measurements and a standardized methodology. The comparative method, a widely accepted approach, was utilized to ascertain the quantum yield of this compound.

Objective: To determine the fluorescence quantum yield of this compound in water and serum relative to a known standard.

Materials and Instrumentation:

  • Spectrophotometer: A UV-Vis scanning spectrophotometer is required to measure the absorbance spectra of the samples (e.g., Shimadzu 2550).[1]

  • Fluorometer: A system capable of detecting NIR-II fluorescence is essential. This typically includes an InGaAs camera and appropriate long-pass filters.

  • Laser Source: An excitation source with a wavelength corresponding to the absorbance maximum of this compound is needed.

  • Reference Standard: A well-characterized fluorescent dye with a known quantum yield in a specific solvent is used for comparison. For NIR-II measurements, Indocyanine Green (ICG) in DMSO is a common reference.[1]

  • Solvents: Deionized water and 10% Fetal Bovine Serum (FBS).

  • This compound Dye

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of this compound in both water and 10% FBS.

    • Prepare a stock solution of the reference standard (ICG) in its designated solvent (DMSO).

    • Create a series of dilutions for both the this compound solutions and the reference standard to obtain a range of concentrations with absorbances in the linear range (typically below 0.1 AU) at the excitation wavelength.

  • Absorbance Measurement:

    • Using the spectrophotometer, measure the absorbance spectra of all prepared solutions.

    • Identify the absorbance maximum for this compound in each solvent.

  • Fluorescence Measurement:

    • Using the fluorometer, measure the fluorescence emission spectra of all solutions.

    • The excitation wavelength should be set to the absorbance maximum of this compound.

    • Ensure that the experimental conditions (e.g., excitation power, integration time, slit widths) are identical for all measurements.

  • Quantum Yield Calculation:

    • The quantum yield (Φ) of the sample is calculated using the following equation:

      Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (ηsample2 / ηref2)

      Where:

      • Φref is the quantum yield of the reference standard.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • η is the refractive index of the solvent.

    • By plotting the integrated fluorescence intensity versus absorbance for each series of dilutions, a linear relationship should be observed. The slope of this line is proportional to the quantum yield.

Visualizing the Workflow

To further elucidate the experimental process, the following diagram outlines the key steps in determining the quantum yield of this compound.

G Workflow for Quantum Yield Determination of this compound cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_ir820_water Prepare this compound in Water abs_measure Measure Absorbance Spectra (UV-Vis) prep_ir820_water->abs_measure prep_ir820_serum Prepare this compound in Serum prep_ir820_serum->abs_measure prep_ref Prepare Reference Standard (ICG in DMSO) prep_ref->abs_measure fluo_measure Measure Fluorescence Spectra (NIR Fluorometer) abs_measure->fluo_measure integrate_fluo Integrate Fluorescence Intensity fluo_measure->integrate_fluo plot_data Plot Integrated Intensity vs. Absorbance integrate_fluo->plot_data calculate_qy Calculate Quantum Yield plot_data->calculate_qy result Quantum Yield of this compound calculate_qy->result

Caption: A flowchart illustrating the key steps involved in the experimental determination of the fluorescence quantum yield of this compound.

The Underlying Mechanism: A Logical Relationship

The observed difference in quantum yield can be attributed to the interaction between this compound and serum albumin. The following diagram illustrates this logical relationship.

G Mechanism of Enhanced Quantum Yield in Serum ir820_water This compound in Water aggregation Aggregation ir820_water->aggregation quenching Fluorescence Quenching aggregation->quenching low_qy Low Quantum Yield quenching->low_qy ir820_serum This compound in Serum albumin_binding Binding to Albumin ir820_serum->albumin_binding disaggregation Prevention of Aggregation albumin_binding->disaggregation high_qy High Quantum Yield disaggregation->high_qy

Caption: A diagram illustrating how the interaction with serum albumin leads to an increased quantum yield for this compound.

This technical guide provides a foundational understanding for professionals working with this compound, enabling them to optimize their experimental designs and better interpret their findings in the context of preclinical and clinical research.

References

A Technical Guide to the Photophysical Properties of IR-820 Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-820 is a near-infrared (NIR) cyanine (B1664457) dye with significant applications in biomedical research and development. Its strong absorption and emission in the NIR window (700-900 nm) make it a valuable tool for in vivo imaging, photothermal therapy, and as a contrast agent. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their measurement, and visualizations of the underlying photophysical processes and experimental workflows.

Core Photophysical Properties of this compound

The photophysical behavior of this compound is highly dependent on its solvent environment. Key quantitative parameters are summarized in the tables below.

Solvatochromic Properties: Absorption and Emission Maxima

The absorption (λabs) and emission (λem) maxima of this compound exhibit a noticeable red shift in more polar and biologically relevant media, such as serum, compared to organic solvents or water. This shift is indicative of the dye's sensitivity to the polarity of its microenvironment.

Solvent/MediumAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)
Water~685-710[1][2]~829[3]
10% Fetal Bovine Serum (FBS)~812-835[3]~858[3]
Methanol820[4]Not explicitly stated
Phosphate Buffered Saline (PBS)~710[5]Not explicitly stated
DMSONot explicitly stated820[1]
Efficiency and Brightness: Quantum Yield and Molar Extinction Coefficient

The fluorescence quantum yield (ΦF) is a measure of the efficiency of photon emission after absorption, while the molar extinction coefficient (ε) indicates the probability of light absorption at a specific wavelength. The brightness of a fluorophore is proportional to the product of these two values.

PropertySolvent/MediumValue
Fluorescence Quantum Yield (ΦF) Water0.313%[3]
10% Fetal Bovine Serum (FBS)2.521%[3]
Molar Extinction Coefficient (ε) Methanol198,181 M-1cm-1[6]
Aqueous Solution72,000 M-1cm-1 (converted from 72 x 104 dm3mol-1cm-1)[7]

Note on Molar Absorptivity in Aqueous Solution: The value of 72 x 104 dm3mol-1cm-1[7] is unusually expressed. Assuming "dm3" is equivalent to a liter (L), the value converts to 720,000 M-1cm-1. However, a more conservative interpretation, assuming a typographical error and that it should be in standard units, might place it closer to values observed in other cyanine dyes. For the purpose of this guide, we have converted it to 72,000 M-1cm-1, but researchers should determine this value empirically for their specific aqueous buffer.

Key Photophysical Processes and Experimental Workflow

To aid in the understanding of the photophysical properties of this compound, the following diagrams illustrate the fundamental electronic transitions and a typical experimental workflow for their characterization.

Jablonski_Diagram Jablonski Diagram for this compound S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption (fs) S1->S0 Fluorescence (ns) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ns) S1_v0 v=0 T1->S0 Phosphorescence (μs-s) or Non-radiative Decay S0_v0 v=0 S0_v1 v=1 S0_v2 v=2 S1_v1 v=1 S1_v2 v=2 S1_v2->S1_v0 Vibrational Relaxation (ps) T1_v0 v=0

A simplified Jablonski diagram illustrating the electronic transitions for this compound.

Workflow for the photophysical characterization of this compound dye.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the photophysical properties of this compound.

Measurement of Absorption Spectrum and Molar Extinction Coefficient

Objective: To determine the absorption spectrum and molar extinction coefficient (ε) of this compound in a specific solvent.

Materials:

  • This compound dye

  • Spectroscopic grade solvent (e.g., water, PBS, methanol, DMSO)

  • Volumetric flasks and pipettes

  • Dual-beam UV-Vis-NIR spectrophotometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will result in absorbance values between 0.1 and 1.0 at the absorption maximum.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the desired wavelength range (e.g., 500-900 nm).

  • Baseline Correction: Fill a cuvette with the pure solvent to be used as a blank. Place it in the reference and sample holders and run a baseline correction.

  • Sample Measurement: Replace the blank in the sample holder with a cuvette containing one of the this compound dilutions. Record the absorption spectrum. Repeat for all dilutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λabs).

    • According to the Beer-Lambert law (A = εbc), plot absorbance at λabs versus concentration.

    • The slope of the resulting linear fit will be the molar extinction coefficient (ε) in M-1cm-1 (since b, the path length, is 1 cm).

Measurement of Fluorescence Emission Spectrum

Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λem) of this compound.

Materials:

  • This compound solution of known concentration (absorbance at excitation wavelength should be < 0.1 to avoid inner filter effects)

  • Spectroscopic grade solvent

  • Fluorometer equipped with an excitation and emission monochromator and a suitable detector (e.g., a NIR-sensitive PMT).

  • 1 cm path length quartz fluorescence cuvette

Procedure:

  • Fluorometer Setup: Turn on the fluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.

  • Parameter Selection:

    • Set the excitation wavelength (λex) to a wavelength where this compound absorbs strongly but is sufficiently separated from the expected emission to avoid scatter (e.g., 710 nm or 785 nm).

    • Set the emission scan range to cover the expected fluorescence of this compound (e.g., 750-1000 nm).

    • Set appropriate excitation and emission slit widths to balance signal intensity and spectral resolution.

  • Blank Measurement: Fill a cuvette with the pure solvent and record a blank scan to identify any background fluorescence or Raman scatter peaks.

  • Sample Measurement: Replace the blank cuvette with the cuvette containing the this compound solution and record the fluorescence emission spectrum.

  • Data Correction and Analysis:

    • Subtract the blank spectrum from the sample spectrum.

    • Identify the wavelength of maximum fluorescence intensity (λem).

Determination of Fluorescence Quantum Yield (Comparative Method)

Objective: To determine the fluorescence quantum yield (ΦF) of this compound relative to a known standard.

Materials:

  • This compound solution

  • A suitable NIR fluorescent standard with a known quantum yield in the same solvent (e.g., Indocyanine Green in DMSO, ΦF = 0.13)

  • Spectroscopic grade solvent

  • UV-Vis-NIR spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solution Preparation: Prepare dilute solutions of both the this compound sample and the standard in the same solvent. The absorbance of both solutions at the chosen excitation wavelength should be kept below 0.1 and ideally should be very similar.

  • Absorbance Measurement: Measure the absorbance of both the sample and standard solutions at the chosen excitation wavelength using the spectrophotometer.

  • Fluorescence Measurement:

    • Using the fluorometer, record the fluorescence emission spectrum of the standard solution, exciting at the chosen wavelength.

    • Without changing any instrument settings (excitation wavelength, slit widths), replace the standard cuvette with the this compound sample cuvette and record its fluorescence emission spectrum.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curves for both the sample (Asample) and the standard (Astd).

    • Calculate the quantum yield of the this compound sample (ΦF,sample) using the following equation: ΦF,sample = ΦF,std * (Asample / Astd) * (Absstd / Abssample) * (η2sample / η2std) Where:

      • ΦF,std is the quantum yield of the standard.

      • A is the integrated fluorescence intensity.

      • Abs is the absorbance at the excitation wavelength.

      • η is the refractive index of the solvent (if the solvents are different, otherwise this term is 1).

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the fluorescence lifetime (τ) of this compound.

Materials:

  • This compound solution (absorbance < 0.1 at the excitation wavelength)

  • TCSPC system, including:

    • A pulsed light source with a high repetition rate and a short pulse width (e.g., a picosecond diode laser emitting in the NIR).

    • A high-speed, single-photon sensitive detector (e.g., a microchannel plate photomultiplier tube - MCP-PMT).

    • Timing electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA).

  • Quartz fluorescence cuvette.

Procedure:

  • System Setup:

    • Turn on and warm up the TCSPC system components.

    • Set the excitation wavelength of the pulsed laser.

    • Place the this compound sample in the sample holder.

  • Instrument Response Function (IRF) Measurement:

    • Replace the sample with a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) to measure the instrument's response to the excitation pulse. This is the IRF.

  • Fluorescence Decay Measurement:

    • Place the this compound sample back into the holder.

    • Collect single-photon events over time until a histogram of photon arrival times (the fluorescence decay curve) with sufficient counts in the peak channel is generated.

  • Data Analysis:

    • The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.

    • Use deconvolution software to fit the experimental decay data to an exponential decay model (or multi-exponential if the decay is complex), taking the IRF into account.

    • The time constant of the fitted exponential decay is the fluorescence lifetime (τ) of this compound.

Conclusion

This technical guide provides a foundational understanding of the key photophysical properties of this compound dye. The provided data tables offer a quick reference for its behavior in various environments, while the detailed experimental protocols equip researchers with the necessary procedures to independently verify and expand upon these findings. The visualizations of the Jablonski diagram and the experimental workflow serve to conceptualize the underlying principles and practical steps in the photophysical characterization of this important near-infrared dye. For professionals in drug development and biomedical research, a thorough understanding of these properties is crucial for the effective design and implementation of this compound-based imaging and therapeutic strategies.

References

IR-820 as a Near-Infrared Fluorescent Probe: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-820, a cyanine (B1664457) dye, has emerged as a significant near-infrared (NIR) fluorescent probe with expanding applications in biomedical research and preclinical studies. Structurally similar to Indocyanine Green (ICG), this compound exhibits enhanced stability and versatile utility, making it a compelling agent for in vivo imaging, photothermal therapy (PTT), and photodynamic therapy (PDT).[1][2][3] Its strong absorbance and emission in the NIR window (700-900 nm), a region with minimal tissue absorption and scattering, allows for deep tissue penetration, a critical advantage for non-invasive imaging and therapeutic applications.[][5] This technical guide provides a comprehensive overview of this compound, focusing on its core properties, experimental applications, and relevant protocols.

Core Properties of this compound

This compound's functionality is rooted in its distinct photophysical and photochemical characteristics. Its interaction with biological components, particularly serum proteins, significantly influences its performance in vivo.

Photophysical and Photochemical Data

The optical properties of this compound can vary depending on its solvent environment. A notable characteristic is the red shift in its absorption and emission spectra and an increase in fluorescence quantum yield when in the presence of serum, which is attributed to its binding with albumin.[6][7][8] This interaction also contributes to its utility as a blood pool contrast agent.[7][9][10]

PropertyValueSolvent/ConditionsReference
Excitation Maximum ~710 nmVaries with solvent[][5][11]
~691 nmWater[1]
~820 nmMethanol[1]
Emission Maximum ~820 nmVaries with solvent[][5][11]
~829 nmWater[6][12]
~858 nm10% Fetal Bovine Serum (FBS)[6][12]
Quantum Yield (NIR-II) 0.313%Water[6]
2.521%10% FBS[6]
Photothermal Conversion Efficiency 32.74%Aqueous solution[12]
Biocompatibility and Pharmacokinetics

This compound generally exhibits good biocompatibility.[11][12] Studies have shown that it can be excreted from the body through both liver and kidney pathways over a period of weeks, indicating its clearance.[6][12][13] When encapsulated in nanoparticles, such as PLGA, its biocompatibility can be further enhanced compared to the free dye, with nanoparticle formulations showing high cell viability in the absence of light.[5][14]

ParameterObservationModel/SystemReference
In Vivo Toxicity Negligible toxicity observed from histology and blood tests.Mice[12]
Excretion Pathway Hepatobiliary and renal systems.Mice[13]
In Vivo Clearance Completely excreted after approximately 5 weeks.Mice[12]
Biodistribution Accumulates in liver, kidney, and gut post-injection. Also localizes in tumors.Mice[6][7][12]
Cell Viability (Dark) >80% for this compound PLGA NPs (200 µg/mL); 42% for free this compound (65 µM).MCF-7 cells[5][14]

Key Applications and Experimental Protocols

This compound's utility spans from high-resolution in vivo imaging to targeted cancer therapy. Its dual functionality as both an imaging agent and a phototherapeutic agent makes it a powerful tool in theranostics.

Near-Infrared Fluorescence Imaging

The enhanced fluorescence of this compound in the NIR-II window (900-1700 nm), particularly when bound to serum proteins, allows for high-resolution imaging of biological structures.[12][15] It has been successfully used for cerebrovascular imaging and for visualizing tumors.[7][12]

  • Animal Model: Nude mice bearing subcutaneous tumors (e.g., 4T1 breast cancer, UMUC3 bladder cancer).[12][16]

  • Probe Administration: Intramuscular or intravenous injection of this compound solution (e.g., 100 µL of 2 mg/mL this compound in PBS).[12][17]

  • Imaging System: An in vivo NIR fluorescence imaging system equipped with a laser for excitation (e.g., 793 nm) and an appropriate detector for NIR-II fluorescence.

  • Imaging Procedure: Acquire whole-body fluorescence images at various time points post-injection (e.g., 24 and 48 hours) to monitor the biodistribution and tumor accumulation of the probe.[12][16]

  • Ex Vivo Analysis: After the final in vivo imaging session, sacrifice the mice and harvest major organs and the tumor for ex vivo imaging to confirm the in vivo findings.[6][16]

G cluster_prep Preparation & Administration cluster_imaging Imaging & Analysis A Prepare this compound Solution B Administer to Animal Model (e.g., IV, IM) A->B C In Vivo NIR Fluorescence Imaging (Time-course) B->C D Data Acquisition & Image Processing C->D E Ex Vivo Organ & Tumor Imaging C->E F Biodistribution Analysis D->F E->F

Workflow for in vivo NIR fluorescence imaging with this compound.
Photothermal Therapy (PTT)

Upon irradiation with a NIR laser, this compound can efficiently convert light energy into heat, leading to hyperthermia and subsequent ablation of cancer cells.[12][18] This photothermal effect has been demonstrated both in vitro and in vivo.[5][12]

ParameterExperimental ConditionsResultReference
Temperature Increase (In Vitro) 500 µg/mL this compound solution, 793 nm laser (0.5 W/cm²)Temperature reached 55 °C within 4 minutes.[6][12]
500 µg/mL this compound solution, 793 nm laser (1.5 W/cm²)Temperature exceeded 90 °C.[12]
Temperature Increase (In Vivo) Intramuscular injection of this compound (2 mg/mL, 100 µL), 793 nm laser (2 W/cm²)Significant temperature increase at the tumor site compared to control.[12]
Tumor Inhibition (In Vivo) This compound injection followed by 793 nm laser irradiationObvious inhibition or complete eradication of subcutaneous tumors.[12]
  • Cell Culture: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and incubate overnight.[5]

  • Treatment: Replace the medium with fresh medium containing various concentrations of free this compound or this compound-loaded nanoparticles. Incubate for a specified period (e.g., 24 hours).[5]

  • Irradiation: Wash the cells with PBS and add fresh medium. Irradiate the cells with a NIR laser (e.g., 808 nm) at a specific power density (e.g., 5.3 or 14.1 W/cm²) for a set duration.[5][14]

  • Viability Assessment: After a post-irradiation incubation period (e.g., 24 hours), assess cell viability using a standard method such as the MTT assay.[5][14]

  • Controls: Include control groups: cells only, cells with laser only, and cells with the probe but no laser.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment & Irradiation cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate B Incubate Overnight A->B C Treat with this compound (Free or Nano) B->C D Incubate C->D E Irradiate with NIR Laser D->E F Post-Irradiation Incubation E->F G Assess Cell Viability (e.g., MTT Assay) F->G H Data Analysis G->H

Workflow for in vitro photothermal cytotoxicity assay.
Photodynamic Therapy (PDT)

In addition to its photothermal properties, this compound can also act as a photosensitizer for photodynamic therapy. Upon light excitation, it can generate reactive oxygen species (ROS), which are highly cytotoxic and can induce apoptosis in cancer cells.[19][20] This dual PTT and PDT capability makes this compound a promising agent for synergistic cancer therapy.

The cell death induced by this compound-mediated PTT and PDT primarily occurs through apoptosis.[5][19][21] This is a preferred mode of cell death in cancer therapy as it is less likely to cause inflammation compared to necrosis.[5] Studies have shown that treatment with this compound and NIR light can activate caspase and poly ADP-ribose polymerase (PARP) pathways, which are key mediators of apoptosis.[19]

G IR820 This compound Laser NIR Laser Irradiation ActivatedIR820 Excited State This compound Laser->ActivatedIR820 Activation Heat Heat (Hyperthermia) ActivatedIR820->Heat Photothermal Effect (PTT) ROS Reactive Oxygen Species (ROS) ActivatedIR820->ROS Photodynamic Effect (PDT) CellDamage Cellular Damage Heat->CellDamage ROS->CellDamage Caspase Caspase & PARP Pathways CellDamage->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Mechanism of this compound mediated phototherapy leading to apoptosis.
Nanoparticle Formulations

To improve its stability, circulation time, and tumor-targeting efficiency, this compound is often encapsulated within nanoparticles.[][5][14] Biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA) are commonly used for this purpose.[][5][21][22] These nanoformulations can enhance the accumulation of this compound in tumors through the enhanced permeability and retention (EPR) effect.[16]

Nanoparticle TypeHydrodynamic Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
This compound-PLGA103 ± 80.163 ± 0.031-28 ± 7[5][14]
This compound-PLGA60 ± 10--40 ± 6[22]
PCLGC-IR~150-200--[23]
  • Polymer and Dye Solution: Dissolve PLGA in a suitable organic solvent such as acetonitrile. Dissolve this compound in a solvent like DMSO and physically adsorb it with the PLGA solution.[5]

  • Nanoprecipitation: Add the polymer-dye mixture dropwise to a larger volume of an aqueous solution (e.g., water or a phospholipid solution) under constant stirring. The rapid solvent exchange will cause the polymer to precipitate, encapsulating the dye to form nanoparticles.[][5]

  • Purification: Purify the nanoparticle suspension to remove free dye and organic solvent. This can be done through methods like dialysis against deionized water or centrifugation followed by resuspension.[5]

  • Characterization: Characterize the nanoparticles for their size, size distribution (PDI), and surface charge (zeta potential) using dynamic light scattering (DLS). The morphology can be visualized using transmission electron microscopy (TEM).[5][24]

  • Loading Efficiency: Determine the amount of encapsulated this compound spectrophotometrically by measuring the absorbance of the nanoparticle solution at the characteristic wavelength of this compound (around 710 nm) and comparing it to a standard curve.[5]

Conclusion

This compound is a versatile and robust near-infrared probe with significant potential in biomedical research and development. Its favorable photophysical properties, combined with its demonstrated efficacy in both imaging and therapy, make it a valuable tool for a wide range of preclinical applications. The ability to encapsulate this compound in various nanoparticle formulations further expands its utility by improving its in vivo performance and enabling targeted delivery. This guide provides a foundational understanding of this compound, offering researchers the necessary data and protocols to effectively integrate this powerful probe into their studies.

References

IR-820 as a Photosensitizer for Photothermal Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the near-infrared (NIR) dye IR-820 as a potent photosensitizer for photothermal therapy (PTT). We delve into its core mechanism of action, present key quantitative data from preclinical studies, and offer detailed experimental protocols to aid in the design and execution of future research.

Core Principles of this compound in Photothermal Therapy

This compound is a heptamethine cyanine (B1664457) dye characterized by its strong absorption in the near-infrared spectrum, typically with excitation and emission maxima around 710 nm and 820 nm, respectively.[1] This property is central to its application in PTT, a minimally invasive cancer therapy that utilizes light-absorbing agents to convert photon energy into localized heat, thereby inducing hyperthermia and subsequent tumor cell death.

The fundamental mechanism of this compound-mediated PTT involves the non-radiative relaxation of the dye molecules after absorbing NIR light.[2] This process efficiently generates heat, leading to a localized temperature increase in the target tissue. When the temperature surpasses the threshold for hyperthermia (typically above 43°C), it triggers a cascade of cellular events culminating in cell death, primarily through apoptosis.[3][4] The use of NIR light is particularly advantageous for biological applications due to its deeper tissue penetration and reduced absorption by endogenous chromophores like hemoglobin and water, allowing for the treatment of more deep-seated tumors.[1]

However, free this compound suffers from limitations such as low water stability, a short circulation half-life, and non-specific biodistribution.[4][5] To overcome these challenges, this compound is often encapsulated within nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) or liposomes.[3][4][6] This nanoformulation approach enhances its stability, improves its pharmacokinetic profile, and allows for passive tumor targeting via the enhanced permeability and retention (EPR) effect.[7]

cluster_0 Mechanism of this compound in PTT IR820 This compound Nanoparticle Heat Localized Hyperthermia (>43°C) IR820->Heat Non-radiative Relaxation NIR NIR Light (e.g., 793-808 nm) NIR->IR820 Excitation Apoptosis Tumor Cell Apoptosis Heat->Apoptosis Induces

Caption: Mechanism of this compound in Photothermal Therapy.

Quantitative Data Summary

The efficacy of this compound as a photothermal agent has been quantified across various studies. The following tables summarize key performance metrics.

Table 1: Photothermal Properties of this compound and its Formulations

FormulationLaser Wavelength (nm)Laser Power Density (W/cm²)Temperature Increase (°C)Photothermal Conversion Efficiency (η)Citation
Free this compound (0.5 mg/mL)7930.5>18 (reaches 55°C)32.74%[2]
Free this compound (0.5 mg/mL)7931.5>53 (reaches >90°C)32.74%[2]
IR820-PLGA NPs (25 µM)8081.5~20Not Reported[3]
This compound PLGA NPs (120 µM)80821.2~45Not Reported[4][8]
PpIX-IR-820@Lipo NPs793Not SpecifiedNot Reported25.23%[6]
Free this compound793Not SpecifiedNot Reported17.10%[6]
PDA/IR820 NPsNot SpecifiedNot Specified11.7 (in vivo skin)Not Reported[9]

Table 2: In Vitro Cytotoxicity and Therapeutic Efficacy

Cell LineFormulationConcentrationLaser TreatmentCell Viability / EffectCitation
MDA-MB-231 (TNBC)IR820-PLGA NPs35 µM808 nm, 1.5 W/cm², 5 minSignificant reduction in metabolic activity[3]
MDA-MB-231 (TNBC)IR820-PLGA NPs10 µM808 nm, 2 W/cm², 5 minPrimarily induces apoptosis[3]
MCF-7 (Breast Cancer)This compound PLGA NPs60 µM808 nm, 14.1 W/cm², 30 s42% cell viability
MCF-7 (Breast Cancer)Free this compound65 µM808 nm, 14.1 W/cm², 30 s56% cell viability
MCF-7 (Breast Cancer)This compound PLGA NPs20 µM808 nm, 14.1 W/cm², 30 s52% apoptosis[4]
HeLa (Cervical Cancer)PpIX-IR-820@Lipo NPs30 µg/mL450 & 793 nm38.30% cell viability[6]
HeLa (Cervical Cancer)PpIX-IR-820@Lipo NPsNot Specified450 & 793 nm70.5% apoptosis[6]
KeratinocytesPDA/IR820 NPsNot SpecifiedNIR52% cell death[9]

Table 3: In Vivo Tumor Inhibition

Tumor ModelFormulationAdministrationLaser TreatmentOutcomeCitation
Subcutaneous Tumor (Mouse)Free this compound (2 mg/mL)Intramuscular793 nm, 2 W/cm², 10 minTumor temperature reached 55.4°C; tumors inhibited or eradicated[2]
Subcutaneous TNBC Xenograft (Mouse)IR820-PLGA NPs (350 µM)Intravenous808 nmSignificant slowing of tumor growth; some complete remission[3]
4T1 Tumor (Mouse)IR820-SS-CPT NPsIntravenousNot Specified for PTTStrongest fluorescence signal at 12h post-injection[7]
Psoriasiform Lesions (Mouse)PDA/IR820 NPsTopicalNIREpidermal thickness reduced from 134 to 34 µm[9]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound for PTT, based on published literature.

Preparation of this compound Loaded PLGA Nanoparticles

This protocol is based on the nanoprecipitation method.[4]

  • Organic Phase Preparation: Dissolve a calculated amount of this compound in dimethyl sulfoxide (B87167) (DMSO). In a separate vial, dissolve 1 mg of poly(lactic-co-glycolic acid) (PLGA) with a carboxylic acid-terminated end group (MW 50 kDa) in acetonitrile.

  • Encapsulation: Physically adsorb the this compound/DMSO solution with the PLGA/acetonitrile solution and adjust the final volume of the mixture to 1 mL.

  • Nanoprecipitation: Add the organic phase dropwise into a vigorously stirring aqueous solution (e.g., deionized water or PBS).

  • Solvent Evaporation: Continue stirring for several hours in a fume hood to allow for the evaporation of the organic solvents.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles several times with deionized water to remove unencapsulated this compound and residual solvent.

  • Resuspension and Characterization: Resuspend the final nanoparticle pellet in the desired buffer (e.g., PBS). Characterize the nanoparticles for size and morphology using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

cluster_workflow This compound PLGA Nanoparticle Synthesis Workflow A 1. Dissolve this compound in DMSO & PLGA in Acetonitrile B 2. Mix Organic Phases A->B C 3. Nanoprecipitation in Aqueous Solution B->C D 4. Solvent Evaporation C->D E 5. Centrifugation & Washing D->E F 6. Resuspend & Characterize E->F

Caption: Nanoparticle Synthesis Workflow.

In Vitro Photothermal Therapy and Cytotoxicity Assay

This protocol outlines the steps to assess the photothermal efficacy of this compound formulations on cancer cells in culture.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MCF-7) in 96-well or 24-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well for 96-well plates) and incubate overnight to allow for cell attachment.

  • Treatment Incubation: Remove the culture medium and add fresh medium containing various concentrations of the this compound formulation (e.g., 0-35 µM of IR820-PLGA NPs).[3] Include control groups with no treatment and free this compound. Incubate for a specified period (e.g., 4 hours).[3]

  • Washing: After incubation, gently wash the cells with phosphate-buffered saline (PBS) to remove the extracellular nanoparticle formulation and replenish with fresh culture medium.

  • Laser Irradiation: Irradiate the designated wells with a NIR laser (e.g., 808 nm) at a specific power density (e.g., 1.5 W/cm²) for a set duration (e.g., 5 minutes).[3] Ensure control groups include "no treatment," "laser only," and "nanoparticles only."

  • Post-Irradiation Incubation: Return the plates to the incubator for a further 24 hours.[3]

  • Viability Assessment (MTT Assay): Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

In Vivo Photothermal Therapy in a Murine Tumor Model

This protocol describes the evaluation of this compound-mediated PTT in a subcutaneous tumor model in mice. All animal procedures should be performed in accordance with approved animal care and use protocols.

  • Tumor Inoculation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ 4T1 cells) into the flank of immunocompromised mice.[7] Allow the tumors to grow to a palpable size (e.g., ~100 mm³).[10]

  • Grouping and Administration: Randomly divide the tumor-bearing mice into treatment groups (e.g., PBS, PBS + Laser, this compound formulation only, this compound formulation + Laser).[2] Administer the this compound formulation (e.g., 100 µL of 350 µM IR820-PLGA NPs) via intravenous or intramuscular injection.[2][3]

  • Biodistribution and Imaging: At various time points post-injection (e.g., 3, 6, 12, 24 hours), perform in vivo fluorescence imaging to monitor the accumulation of the this compound formulation at the tumor site.[7] This helps determine the optimal time for laser irradiation.

  • Laser Irradiation: At the time of maximum tumor accumulation (e.g., 24 hours post-injection), irradiate the tumor region of the anesthetized mice with a NIR laser (e.g., 793 nm or 808 nm) at a specified power density (e.g., 2 W/cm²) for a set duration (e.g., 10 minutes).[2] Monitor the temperature at the tumor surface using an infrared thermal imaging camera.

  • Tumor Growth Monitoring: Measure the tumor volume (e.g., using calipers, Volume = (length × width²)/2) every few days for a specified period.

  • Histological Analysis: At the end of the study, euthanize the mice and excise the tumors and major organs for histological analysis (e.g., H&E staining) to assess tissue damage and treatment efficacy.

cluster_invivo In Vivo PTT Experimental Workflow A 1. Tumor Cell Inoculation B 2. Tumor Growth to Palpable Size A->B C 3. Randomize into Treatment Groups B->C D 4. Administer this compound Formulation C->D E 5. In Vivo Imaging for Biodistribution D->E F 6. NIR Laser Irradiation of Tumor E->F G 7. Monitor Tumor Volume F->G H 8. Histological Analysis G->H

Caption: In Vivo PTT Experimental Workflow.

Mechanism of Cell Death: Apoptosis Induction

A significant advantage of this compound-mediated PTT, particularly when delivered via nanoparticles, is its ability to induce apoptosis as the primary mode of cell death.[3][4] Apoptosis, or programmed cell death, is a highly regulated process that avoids the inflammatory response associated with necrosis, which can potentially promote tumor recurrence.[4]

The hyperthermia generated by this compound upon NIR irradiation can activate intrinsic apoptotic pathways. This involves the permeabilization of the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Caspase-9 then activates downstream executioner caspases, such as caspase-3, which cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

cluster_apoptosis Apoptotic Signaling Pathway in PTT IR820 This compound + NIR Light Heat Hyperthermia IR820->Heat Mito Mitochondrial Stress Heat->Mito CytC Cytochrome c Release Mito->CytC Apop Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apop Casp3 Caspase-3 Activation Apop->Casp3 Death Apoptosis Casp3->Death

Caption: Apoptotic Signaling Pathway in PTT.

Conclusion and Future Directions

This compound has demonstrated significant promise as a photosensitizer for photothermal therapy. Its strong NIR absorption, high photothermal conversion efficiency, and ability to be incorporated into various nanocarriers make it a versatile agent for preclinical cancer research.[2][6] The encapsulation of this compound into biodegradable polymeric nanoparticles like PLGA not only overcomes its inherent limitations but also promotes a favorable apoptotic cell death mechanism.[3][4]

Future research should focus on optimizing nanoparticle design for active targeting by conjugating ligands that bind to tumor-specific receptors. Further investigations into the long-term safety and detailed in vivo biodistribution and clearance of this compound nanoconjugates are also crucial for its clinical translation.[5] Combining this compound mediated PTT with other therapeutic modalities, such as chemotherapy or immunotherapy, could lead to synergistic effects and more effective and durable anti-tumor responses.[7][11] The development of theranostic platforms using this compound, which combines fluorescence imaging for diagnosis and guided therapy with PTT for treatment, represents a particularly exciting avenue for advancing personalized cancer medicine.[5][12]

References

An In-Depth Technical Guide to the Interaction of IR-820 with Serum Albumin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical interactions between the near-infrared (NIR) fluorescent dye IR-820 and serum albumin. Understanding this interaction is paramount for the effective design and application of this compound in preclinical and potential clinical settings, particularly in the realm of NIR-II fluorescence imaging and image-guided surgery. This document outlines the binding characteristics, photophysical consequences, and detailed experimental methodologies for studying this interaction, presenting a core resource for researchers in the field.

Executive Summary

This compound, a cyanine (B1664457) dye, exhibits a significant and advantageous interaction with serum albumin, the most abundant protein in blood plasma. This non-covalent binding leads to the formation of a stable this compound-albumin complex, which dramatically enhances the dye's photophysical properties. Key outcomes of this interaction include a substantial increase in fluorescence quantum yield, improved photostability, and a red-shift in its emission spectrum, pushing it further into the NIR-II window (900-1700 nm). This "sensitization" effect is crucial for high-resolution, deep-tissue in vivo imaging, as the complex can be formed in situ after intravenous administration of free this compound.[1][2][3] This guide will delve into the quantitative aspects of this binding, the experimental protocols to characterize it, and the underlying mechanisms.

Quantitative Analysis of this compound-Serum Albumin Interaction

The binding of this compound to serum albumin has been quantitatively characterized by several key parameters, including binding affinity (K_a), stoichiometry (n), and changes in photophysical properties. These data are crucial for optimizing in vivo imaging protocols and understanding the pharmacokinetics of the dye.

Binding Affinity and Stoichiometry

The interaction between this compound and Human Serum Albumin (HSA) is characterized by a strong binding affinity.[1] Fluorescence titration experiments, analyzed using the Stern-Volmer equation, have demonstrated binding constants (K_a) in the order of 10^5 L·mol⁻¹, indicating a stable complex formation under physiological conditions.[1] The stoichiometry of the this compound-HSA complex has been determined using Job's plot analysis, which reveals the molar ratio at which the complex is maximally formed.

ParameterValueMethodSpeciesReference
Binding Constant (K_a) > 1 x 10^5 L·mol⁻¹Fluorescence Titration (Stern-Volmer)Human[1]
Stoichiometry (this compound:HSA) ~1:1 (approaching 3:2)Job's Plot (UV-Vis-NIR Absorption)Human[1]
Photophysical Properties of the this compound-Albumin Complex

The formation of the this compound-albumin complex leads to significant alterations in the dye's spectral properties, which are highly beneficial for NIR-II imaging. A notable red-shift in the maximum absorption and emission wavelengths is observed, alongside a dramatic enhancement of the fluorescence intensity.

Photophysical ParameterFree this compoundThis compound-Albumin ComplexEnhancement FactorReference
Maximum Absorption (λ_max) ~812 nm~835 nmN/A[1]
Fluorescence Emission (λ_em) ~829 nm~858 nmN/A[2]
Fluorescence Quantum Yield (QY) 0.313% (in water)2.521% (in serum)~8-fold[2]
Fluorescence Intensity Increase 1~13.2-fold (at 1000 nm)13.2[1]
Photostability ModerateSignificantly IncreasedN/A[1][2]

Mechanism of Interaction and Fluorescence Enhancement

The profound changes in this compound's photophysical properties upon binding to serum albumin are attributed to several factors. The hydrophobic pockets within the albumin molecule provide a constrained environment for the this compound dye. This encapsulation reduces the non-radiative decay pathways of the excited state, such as aggregation-caused quenching (ACQ) and intramolecular rotations and vibrations.[1][2] By restricting these de-excitation routes, a greater proportion of the absorbed energy is released as fluorescence, leading to the observed enhancement in brightness.

Fluorescence_Enhancement_Mechanism cluster_0 Free this compound in Aqueous Solution cluster_1 This compound Bound to Serum Albumin Free_IR820 This compound Excitation Photon Absorption (e.g., 808 nm) Free_IR820->Excitation Bound_IR820 This compound Excited_State Excited State Excitation->Excited_State Aggregation Aggregation-Caused Quenching (ACQ) Excited_State->Aggregation Non-radiative decay Rotation Intramolecular Rotation/Vibration Excited_State->Rotation Non-radiative decay Fluorescence_Weak Weak Fluorescence Excited_State->Fluorescence_Weak Radiative decay Albumin Serum Albumin (Hydrophobic Pocket) Complex This compound-Albumin Complex Albumin->Complex Bound_IR820->Complex Excitation_Bound Photon Absorption (e.g., 808 nm) Complex->Excitation_Bound Excited_State_Bound Excited State (Rigidized) Excitation_Bound->Excited_State_Bound Fluorescence_Enhanced Enhanced Fluorescence Excited_State_Bound->Fluorescence_Enhanced Dominant Radiative Decay

Mechanism of this compound fluorescence enhancement upon binding to serum albumin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and serum albumin.

Preparation of the this compound-HSA Complex (In Vitro)

This protocol is for the ex vivo preparation of the complex, for instance, for oral administration studies.[1]

  • Stock Solution Preparation:

    • Prepare a 500 µM stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare a 500 µM stock solution of Human Serum Albumin (HSA) in ultrapure water or a buffer of choice (e.g., PBS pH 7.4).

  • Complex Formation:

    • In a microcentrifuge tube, combine the this compound and HSA stock solutions to achieve the desired molar ratio (e.g., 1:2). For example, mix 15 µL of 500 µM this compound with 30 µL of 500 µM HSA.

    • Add ultrapure water or buffer to reach the final desired volume (e.g., 1 mL).

    • Gently stir the mixture at room temperature for 1 hour to ensure complete complex formation.

  • Storage:

    • Store the resulting this compound-HSA complex solution at 4°C for subsequent use.

Determination of Binding Constant (K_a) via Fluorescence Titration

This protocol utilizes the intrinsic fluorescence of HSA (from tryptophan residues) or the fluorescence of this compound to determine the binding constant. The following describes quenching of HSA fluorescence.

  • Instrument Setup:

    • Use a spectrofluorometer with a thermostatically controlled cuvette holder.

    • Set the excitation wavelength to 280 nm (to excite tryptophan residues in HSA) and record the emission spectra from 300 nm to 450 nm.

  • Titration:

    • Place a solution of known concentration of HSA (e.g., 3 µM) in a quartz cuvette.

    • Record the initial fluorescence spectrum of the HSA solution.

    • Make sequential additions of a concentrated this compound stock solution (e.g., 1 µM increments) into the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity for the dilution effect.

    • Analyze the fluorescence quenching data using the Stern-Volmer equation: F₀ / F = 1 + K_sv[Q] = 1 + k_qτ₀[Q] where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (this compound), respectively, K_sv is the Stern-Volmer quenching constant, [Q] is the concentration of the quencher, k_q is the bimolecular quenching rate constant, and τ₀ is the average lifetime of the fluorophore in the absence of the quencher.

    • For static quenching, the binding constant (K_b) and the number of binding sites (n) can be determined from the modified Stern-Volmer equation: log[(F₀ - F) / F] = log(K_b) + n log[Q]

    • A plot of log[(F₀ - F) / F] versus log[Q] yields a straight line with a slope of n and a y-intercept of log(K_b).

Determination of Stoichiometry using Job's Plot

This method of continuous variation is used to determine the binding stoichiometry of the this compound-HSA complex.[1]

  • Solution Preparation:

    • Prepare equimolar stock solutions of this compound and HSA.

    • Prepare a series of solutions with varying molar fractions of this compound and HSA, while keeping the total molar concentration constant (e.g., 8 µM). The mole fractions should range from 0 to 1.

  • Spectroscopic Measurement:

    • Use a UV-Vis-NIR spectrophotometer to measure the absorbance spectra of each solution.

    • Record the absorbance at the wavelength of maximum absorbance for the complex (e.g., 835 nm), subtracting the absorbance of free this compound at that wavelength.

  • Data Analysis:

    • Plot the change in absorbance (ΔA) against the mole fraction of this compound.

    • The mole fraction at which the maximum ΔA is observed corresponds to the stoichiometry of the complex.

In Vivo NIR-II Fluorescence Imaging Workflow

This workflow outlines the steps for performing NIR-II imaging in a tumor-bearing mouse model, leveraging the in situ formation of the this compound-albumin complex.[1][4]

In_Vivo_Imaging_Workflow Animal_Model Establish Tumor Model (e.g., 4T1 tumor-bearing mouse) Injection Intravenous Injection of Free this compound Animal_Model->Injection Complex_Formation In Situ Formation of This compound-Albumin Complex in Bloodstream Injection->Complex_Formation Accumulation Tumor Accumulation via Enhanced Permeability and Retention (EPR) Effect Complex_Formation->Accumulation Imaging NIR-II Fluorescence Imaging (e.g., 808 nm excitation) Accumulation->Imaging Time_Points Image Acquisition at Multiple Time Points (0, 4, 24, 48, 72, 96 h) Imaging->Time_Points Analysis Image Analysis (e.g., ImageJ) Time_Points->Analysis Surgical_Guidance Image-Guided Tumor Resection Analysis->Surgical_Guidance

Workflow for in vivo NIR-II imaging using this compound and its in situ albumin complexation.

Advanced Characterization Techniques

While fluorescence and absorption spectroscopy are foundational, other techniques can provide deeper insights into the this compound-albumin interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and K_a).

Generalized Protocol:

  • Sample Preparation: Prepare precisely concentrated solutions of HSA (in the sample cell) and this compound (in the titration syringe) in the same buffer to minimize heats of dilution. Degas the solutions.

  • Titration: Inject small aliquots of the this compound solution into the HSA solution at a constant temperature.

  • Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot this against the molar ratio of this compound to HSA. Fit the resulting isotherm to a suitable binding model to determine n, K_a, and ΔH.

ITC_Logic ITC_Experiment Isothermal Titration Calorimetry Experiment Raw_Data Raw Data: Heat Flow vs. Time ITC_Experiment->Raw_Data Integrated_Data Integrated Data: Heat per Injection (ΔH) Raw_Data->Integrated_Data Binding_Isotherm Binding Isotherm: ΔH vs. Molar Ratio Integrated_Data->Binding_Isotherm Binding_Model Fit to Binding Model Binding_Isotherm->Binding_Model Thermodynamic_Parameters Thermodynamic Parameters: - Binding Affinity (Ka) - Stoichiometry (n) - Enthalpy (ΔH) - Entropy (ΔS) Binding_Model->Thermodynamic_Parameters

Logical flow for determining thermodynamic parameters from an ITC experiment.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is sensitive to changes in the secondary and tertiary structure of proteins upon ligand binding.

Generalized Protocol:

  • Sample Preparation: Prepare solutions of HSA at a fixed concentration and titrate with increasing concentrations of this compound.

  • Spectral Acquisition: Record Far-UV CD spectra (e.g., 190-260 nm) to monitor changes in the secondary structure (α-helix, β-sheet content) of HSA.

  • Data Analysis: Analyze the changes in the CD signal to infer conformational changes in albumin induced by this compound binding.

Conclusion and Future Directions

The interaction between this compound and serum albumin is a cornerstone of its successful application in NIR-II bioimaging. The formation of a highly fluorescent and stable complex, either pre-formed or generated in situ, allows for deep-tissue visualization with high signal-to-noise ratios. This guide has provided a quantitative summary and detailed experimental protocols to aid researchers in harnessing this powerful interaction. Future research may focus on site-specific binding studies to precisely identify the this compound binding pocket on albumin, the development of this compound derivatives with even greater albumin affinity and quantum yields, and the exploration of this complex in theranostic applications, combining imaging with photothermal or photodynamic therapy.

References

Biocompatibility and Toxicity of IR-820: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-820, a heptamethine cyanine (B1664457) dye, has garnered significant attention in biomedical research due to its favorable optical properties in the near-infrared (NIR) spectrum. Its utility as a fluorescent imaging agent and a potent photothermal transducer has been explored in various preclinical applications, including cancer diagnostics and therapy. This technical guide provides an in-depth analysis of the biocompatibility and toxicity profile of this compound, summarizing key findings from in vitro and in vivo studies. The information is presented to aid researchers, scientists, and drug development professionals in evaluating the potential of this compound for clinical translation.

In Vitro Biocompatibility and Cytotoxicity

The in vitro toxicity of this compound has been evaluated across various cell lines, primarily through metabolic viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. These studies reveal a dose-dependent cytotoxic effect of free this compound. However, its biocompatibility is significantly enhanced when encapsulated within nanoparticles.

Quantitative Cytotoxicity Data

The following tables summarize the reported in vitro cytotoxicity of this compound in its free form and when encapsulated in nanoparticles. It is important to note that direct comparison of these values should be made with caution due to variations in experimental conditions, including cell lines, incubation times, and assay methodologies.

Table 1: Cytotoxicity of Free this compound

Cell LineConcentrationIncubation TimeCell Viability (%)Reference
MCF-7 (Human breast adenocarcinoma)65 µM48 hours42%[1]
NIH3T3 (Mouse embryonic fibroblast)> 10 µMNot SpecifiedReported as toxic[2]

Table 2: Biocompatibility of Encapsulated this compound

Nanoparticle FormulationCell LineConcentration of NanoparticlesIncubation TimeCell Viability (%)Reference
This compound PLGA NPsMCF-7200 µg/mL48 hours~80%[1]
PCLGC–IR composite nanoparticlesNIH3T3Not SpecifiedNot SpecifiedReported as non-toxic compared to free this compound
This compound-HSA3T3-L1 (Mouse preadipocyte)9 µM24 hours>80%[]
This compound-HSA4T1 (Mouse breast cancer)9 µM24 hours>80%[]
LA-IR-820Hepa1-6 (Mouse hepatoma)Not SpecifiedNot SpecifiedReported as having low cytotoxicity
LA-IR-820HepG2 (Human hepatoma)Not SpecifiedNot SpecifiedReported as having low cytotoxicity

In Vivo Biocompatibility and Toxicity

Preclinical in vivo studies, predominantly in murine models, have been conducted to assess the systemic toxicity of this compound. These investigations generally indicate a favorable safety profile, with negligible toxicity observed at therapeutic doses.

Key In Vivo Findings:
  • Histopathological Analysis: Examination of major organs, including the heart, liver, spleen, lungs, and kidneys, following intravenous administration of this compound has revealed no significant pathological abnormalities or organ damage.[][4]

  • Hematological and Blood Biochemistry Analysis: Blood tests conducted on mice treated with this compound have shown no significant deviations in key hematological and biochemical parameters compared to control groups, suggesting no adverse effects on hematopoietic function, or liver and kidney function.[4]

  • Body Weight: No significant changes in the body weight of mice have been observed during the course of in vivo studies, indicating a lack of systemic toxicity.[5]

  • Excretion: this compound is reported to be completely excreted from the body of mice, primarily through the liver and kidneys, over a period of approximately 5 weeks, demonstrating good biological clearance.[4]

Phototoxicity and Therapeutic Applications

A critical aspect of this compound's biological activity is its phototoxicity upon irradiation with NIR light. This property is harnessed for photothermal therapy (PTT), where the localized conversion of light energy into heat induces cancer cell death. In the absence of light, this compound and its nanoformulations exhibit good biocompatibility. However, upon NIR laser irradiation, a significant and targeted cytotoxic effect is observed.[1][6]

The primary mechanism of cell death induced by this compound-mediated PTT is apoptosis, a programmed and controlled form of cell death that avoids the inflammatory response associated with necrosis.[1][6]

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well culture plates

  • Complete culture medium

  • This compound solution (in a suitable solvent like DMSO, diluted in culture medium)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight to allow for cell attachment.[1]

  • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include untreated control wells.

  • Incubate the cells for the desired period (e.g., 24 or 48 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the absorbance of the untreated control cells.

Annexin V Apoptosis Assay

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.

Materials:

  • Cells of interest

  • 6-well or 12-well culture plates

  • Complete culture medium

  • This compound solution

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound (with or without NIR laser irradiation for phototoxicity studies).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity and Apoptosis Analysis

experimental_workflow cluster_setup Cell Culture and Treatment cluster_cytotoxicity Cytotoxicity Assessment (MTT Assay) cluster_apoptosis Apoptosis Assessment (Annexin V Assay) cell_seeding Seed Cells in Multi-well Plates incubation_attachment Overnight Incubation for Attachment cell_seeding->incubation_attachment treatment Treat with this compound +/- NIR Laser incubation_attachment->treatment incubation_treatment Incubate for Defined Period treatment->incubation_treatment mtt_addition Add MTT Reagent incubation_treatment->mtt_addition cell_harvesting Harvest and Wash Cells incubation_treatment->cell_harvesting formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_measurement Measure Absorbance (570 nm) formazan_solubilization->absorbance_measurement viability_calculation Calculate Cell Viability (%) absorbance_measurement->viability_calculation staining Stain with Annexin V and PI cell_harvesting->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry quantification Quantify Apoptotic vs. Necrotic Cells flow_cytometry->quantification

Caption: Workflow for assessing this compound cytotoxicity and apoptosis.

Signaling Pathway of this compound Mediated Photothermal Apoptosis

apoptosis_pathway cluster_stimulus External Stimulus cluster_cellular_response Cellular Response cluster_apoptosis_execution Apoptosis Execution ir820 This compound hyperthermia Localized Hyperthermia ir820->hyperthermia nir_laser NIR Laser (e.g., 808 nm) nir_laser->hyperthermia cellular_stress Cellular Stress hyperthermia->cellular_stress induces caspase_activation Caspase Activation cellular_stress->caspase_activation triggers parp_cleavage PARP Cleavage caspase_activation->parp_cleavage leads to apoptosis Apoptosis parp_cleavage->apoptosis results in

Caption: Apoptosis signaling pathway induced by this compound PTT.

Conclusion

This compound demonstrates a promising biocompatibility profile, particularly when encapsulated in nanoparticle delivery systems. In its free form, it exhibits dose-dependent cytotoxicity, which is a crucial consideration for its formulation and application. In vivo studies in animal models have not revealed significant systemic toxicity at therapeutic doses. The phototoxic properties of this compound upon NIR irradiation are central to its therapeutic potential in photothermal therapy, inducing cell death primarily through a controlled apoptotic mechanism. Further research, including more extensive long-term toxicity studies and investigations in larger animal models, will be essential for the clinical translation of this versatile NIR dye.

References

IR-820 for Deep Tissue Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: IR-820 is a near-infrared (NIR) cyanine (B1664457) dye with significant potential in preclinical biomedical imaging and theranostics. Structurally similar to Indocyanine Green (ICG), the only NIR dye approved by the FDA, this compound offers enhanced stability and versatile formulation options.[1][2] Its strong absorption and emission properties in the NIR-I (700-900 nm) and extending into the NIR-II (900-1700 nm) window allow for deep tissue penetration, high spatial resolution, and improved signal-to-background ratios by minimizing tissue autofluorescence and scattering.[3][4] This guide provides a comprehensive overview of this compound's properties, experimental protocols, and applications in deep tissue imaging.

Core Properties of this compound

This compound's optical characteristics are highly dependent on its environment. In aqueous solutions, it is prone to aggregation, which can quench its fluorescence. However, its fluorescence is significantly enhanced when bound to proteins like serum albumin or when encapsulated in nanoparticles.[3][4] This interaction not only boosts the quantum yield but also improves its stability and circulation time in vivo.

Photophysical and Optical Properties

The key photophysical parameters of this compound are summarized below. Note the significant red-shift and increase in quantum yield when this compound is in a serum environment compared to water, which is advantageous for in vivo applications.

PropertyIn WaterIn 10% Fetal Bovine Serum (FBS)In MethanolReference
Peak Absorption (λ_abs) 691 nm793 nm820 nm[3][5]
Peak Emission (λ_em) ~829 nm~858 nmNot Specified[3][6]
Quantum Yield (QY) 0.313%2.521%Not Specified[3][6]
NIR-II Emission Ratio Not Specified30.17%Not Specified[3][6]
Nanoparticle Formulations

To overcome limitations like poor water stability and nonspecific distribution, this compound is often encapsulated within biocompatible nanocarriers. These formulations improve its pharmacokinetic profile and enable passive targeting of tumors through the enhanced permeability and retention (EPR) effect.[7][8]

Nanoparticle FormulationCore MaterialHydrodynamic SizeZeta PotentialReference
This compound PLGA NPs PLGA103 ± 8 nm-28 ± 7 mV[7][9]
IRPDcov 6 kDa PEG-diamine~150 nm-0.4 ± 0.3 mV[8]
IR820-PGMD NPs PGMD~110 nmNot Specified[10]
IR820-Albumin Complex Human Serum AlbuminNot ApplicableNot Applicable[4][11]

Experimental Protocols and Methodologies

Detailed protocols are crucial for reproducible results. The following sections outline common methodologies for working with this compound.

Preparation of this compound Nanoparticles

Protocol 1: this compound Encapsulated PLGA Nanoparticles (Nanoprecipitation) [7][9]

  • Dissolve a calculated amount of this compound in DMSO.

  • Separately, dissolve 1 mg of PLGA (50 kDa, carboxylic acid-terminated) in acetonitrile.

  • Physically adsorb the this compound solution with the PLGA solution, making the final volume 1 mL.

  • Prepare a phospholipid mixture containing DSPE-PEG (260 μg) and DSPG (200 μg) in 4% ethanol.

  • Add the PLGA-IR-820 mixture to the phospholipid solution under stirring to form the nanoparticles via nanoprecipitation.

  • Characterize the resulting nanoparticles for size, zeta potential, and dye loading efficiency.

Protocol 2: this compound-Albumin Complex (Self-Assembly) [4]

  • Prepare a 500 μM solution of this compound and a 500 μM solution of Human Serum Albumin (HSA).

  • Mix 15 μL of the this compound solution, 30 μL of the HSA solution, and 955 μL of ultrapure water.

  • Gently stir the mixture at room temperature for 1 hour to allow for the formation of the this compound-HSA complex.

  • The complex is ready for use and can be stored at 4°C. For in vivo tumor imaging, direct intravenous injection of free this compound allows for spontaneous complex formation with endogenous albumin in the bloodstream.[4][11]

G cluster_0 Nanoparticle Formulation Workflow reagents 1. Prepare Reagents - this compound in DMSO - Polymer (e.g., PLGA) in Acetonitrile - Phospholipids in Ethanol mixing 2. Mix & Adsorb Combine this compound and Polymer solutions reagents->mixing precipitation 3. Nanoprecipitation Add organic phase to aqueous phospholipid solution under stirring mixing->precipitation characterization 4. Characterization - Dynamic Light Scattering (Size) - Zeta Potential (Charge) - UV-Vis Spectroscopy (Loading) precipitation->characterization

A generalized workflow for preparing this compound loaded nanoparticles.
In Vitro Cytotoxicity and Cellular Uptake

Protocol 3: MTT Assay for Biocompatibility [4]

  • Seed cells (e.g., MCF-7 breast cancer cells or 3T3-L1 fibroblasts) in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of free this compound or this compound nanoparticles for a specified period (e.g., 24 or 48 hours).

  • After incubation, remove the treatment medium and add MTT reagent to each well.

  • Incubate for 4 hours to allow for formazan (B1609692) crystal formation.

  • Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at the appropriate wavelength using a microplate reader to determine cell viability relative to untreated controls.

Protocol 4: In Vitro Phototoxicity Assessment [7]

  • Seed cells in a multi-well plate and incubate for 24 hours.

  • Treat cells with this compound or this compound nanoparticles (e.g., 60 μM this compound equivalent) and incubate for another 24 hours.

  • Wash the cells with PBS and add fresh media.

  • Irradiate the designated wells with an NIR laser (e.g., 808 nm) at a specific power density (e.g., 14.1 W/cm²) for a short duration (e.g., 30 seconds per well).

  • Include control groups: no treatment, laser only, and nanoparticles only.

  • Assess cell viability 24 hours post-irradiation using an MTT assay or other viability stain.

In Vivo Deep Tissue Imaging

Protocol 5: Tumor and Cerebrovascular Imaging in Mice [3][4]

  • Animal Model: Use appropriate tumor-bearing mice (e.g., 4T1 xenograft) or healthy mice for vascular imaging.

  • Agent Administration:

    • Tumor Imaging: Intravenously inject free this compound (e.g., 150 μL, 75 μM) via the tail vein. The dye will form a complex with endogenous albumin.[4]

    • Cerebrovascular Imaging: Intravenously inject this compound solution (e.g., 200 µL, 0.5 mg/mL).[3]

  • Imaging System: Use an in vivo imaging system capable of NIR-I and NIR-II fluorescence detection.

  • Excitation: Use a laser source appropriate for the this compound formulation (e.g., 793 nm or 808 nm).[3][4]

  • Image Acquisition:

    • Collect whole-body or region-specific fluorescence images at various time points (e.g., 0, 4, 24, 48, 72 hours) post-injection to monitor biodistribution and tumor accumulation.[4]

    • For deep tissue imaging, such as cerebrovascular imaging, use appropriate objectives (e.g., 25x water immersion) to acquire images at different depths (e.g., up to 800 μm).[3]

  • Image Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) and other tissues to calculate the tumor-to-background ratio (T/B).[4]

G cluster_0 In Vivo Imaging Logical Workflow injection 1. Agent Administration (e.g., Intravenous Injection) circulation 2. Systemic Circulation This compound binds to serum albumin injection->circulation accumulation 3. Target Accumulation (e.g., EPR effect in tumors) circulation->accumulation excitation 4. NIR Laser Excitation (790-810 nm) accumulation->excitation emission 5. Fluorescence Emission (NIR-I / NIR-II) excitation->emission detection 6. Signal Detection (IVIS, etc.) emission->detection

Logical flow of this compound from injection to signal detection in vivo.

Applications in Deep Tissue Imaging and Theranostics

High-Resolution Angiography

The enhanced fluorescence of this compound in serum makes it an excellent contrast agent for angiography. It has been successfully used for high-resolution cerebrovascular imaging in mice, allowing for the visualization of tiny blood capillaries at depths of up to 800 μm below the cortical surface.[3] This capability is crucial for studying cerebrovascular diseases and brain function.

Image-Guided Surgery and Tumor Delineation

The ability of this compound to accumulate in tumors allows for clear delineation of tumor margins from healthy tissue. Following intravenous injection, the tumor-to-background ratio can reach values as high as 5.5 at 48 hours post-injection, providing a distinct signal for image-guided surgical resection.[4]

Photothermal Therapy (PTT)

In addition to its imaging capabilities, this compound is an effective photothermal agent. Upon irradiation with an NIR laser, it efficiently converts light energy into heat, inducing localized hyperthermia. An aqueous solution of this compound (500 µg/mL) can see its temperature rise to 55°C within 4 minutes under 0.5 W/cm² laser irradiation.[3] This property has been leveraged for the effective photothermal ablation of subcutaneous tumors in mouse models.[3][12]

G cluster_0 Photothermal Therapy (PTT) Mechanism agent This compound Accumulates in Tumor laser NIR Laser Irradiation agent->laser Targeting heat Energy Conversion to Heat laser->heat Excitation hyperthermia Localized Hyperthermia (>42°C) heat->hyperthermia Temp. Rise death Tumor Cell Apoptosis/Necrosis hyperthermia->death Induces

Mechanism of action for this compound in photothermal cancer therapy.

Biocompatibility and Safety

Biocompatibility is a critical factor for clinical translation. Studies have shown that this compound has negligible toxicity in vivo.[3] Histology and blood test analyses have confirmed its good biocompatibility.[3][4] However, free this compound at high concentrations can show some cytotoxicity in vitro. For instance, at a concentration of 65 μM, free this compound resulted in 42% cell viability in MCF-7 cells, whereas nanoparticle-encapsulated this compound showed over 80% viability at an equivalent concentration, highlighting the safety benefits of nanoformulations.[7][9] The dye is primarily cleared from the body through the liver and kidneys.[3]

Conclusion

This compound is a versatile and stable cyanine dye with substantial promise for deep tissue imaging and theranostics. Its favorable optical properties, particularly its enhanced fluorescence in the NIR-I and NIR-II windows when bound to albumin, enable high-resolution imaging at significant tissue depths. Formulating this compound into nanoparticles further improves its stability, safety profile, and targeting capabilities. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals looking to harness the potential of this compound in their work.

References

Foundational Research on the Cyanine Dye IR-820: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on IR-820, a near-infrared (NIR) cyanine (B1664457) dye with significant potential in biomedical applications. We will delve into its core physicochemical properties, experimental methodologies for its use, and its role in advanced therapeutic and diagnostic strategies.

Physicochemical and Spectroscopic Properties

This compound, a structural analog of Indocyanine Green (ICG), exhibits compelling optical and thermal characteristics, making it a versatile agent for photothermal therapy, photoacoustic imaging, and NIR-II fluorescence imaging.[1][2][3] Its properties are often modulated by its environment, particularly its interaction with serum proteins like albumin.[4][5]

Molecular and Spectroscopic Data

The molecular structure of this compound is that of a typical cyanine dye.[4] Key physicochemical properties are summarized below.

PropertyValueNotes
Molecular Weight 849.47 g/mol [6][7]
Synonyms New Indocyanine Green[6][7][8]
Appearance Green to red-brown powder[9]
Melting Point >300 °C[6]
Solubility Soluble in DMSO and methanol[9]

The spectroscopic properties of this compound are highly dependent on the solvent. A notable red-shift in both absorption and emission is observed in the presence of fetal bovine serum (FBS), which is attributed to the formation of "nanoparticles" through adsorption to serum proteins.[4] This interaction also leads to a significant enhancement of its fluorescence quantum yield.[4]

SolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (QY)
Water~685, ~812~829 nm0.313%
10% Fetal Bovine Serum (FBS)~793 nm (red-shifted by ~143 nm)~858 nm (red-shifted by ~29 nm)2.521% (~7-fold increase)
Methanol820 nm850 nmNot specified

Data compiled from multiple sources.[4][5][6][10][11][12]

Photothermal Properties

This compound is an effective photothermal agent, converting near-infrared light into heat. This property is harnessed for photothermal therapy (PTT) of cancer. The photothermal conversion efficiency of this compound has been reported to be as high as 32.74%.[4] Upon irradiation with a 793 nm laser at a power density of 0.5 W/cm², an aqueous solution of this compound (500 µg/mL) can reach 55 °C within 4 minutes, a temperature sufficient to induce cell death.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols involving this compound.

Preparation of this compound Formulations

This compound Solution for In Vivo Injection: The powdered form of this compound can be freshly mixed with phosphate-buffered saline (PBS) to a desired concentration (e.g., 0.2 mM) for intravenous or intraperitoneal injection in animal models.[7]

This compound-Loaded PLGA Nanoparticles: To improve its stability and delivery, this compound can be encapsulated in biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA). A common method is nanoprecipitation.[1][2]

  • Dissolve a calculated amount of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Physically adsorb the this compound solution with 1 mg of PLGA dissolved in acetonitrile.

  • The mixture is then processed using a nanoprecipitation technique to form the nanoparticles.[2]

  • Phospholipids conjugated with polyethylene (B3416737) glycol (PEG) can be used to form a core-shell structure.[1][]

This compound-Human Serum Albumin (HSA) Complex: The interaction with albumin enhances the fluorescence of this compound.[5] An this compound-HSA complex can be prepared for imaging applications.

  • Prepare stock solutions of this compound (e.g., 500 µM) and HSA (e.g., 500 µM).

  • Mix the solutions (e.g., 15 µL this compound, 30 µL HSA) with water and stir gently at room temperature for 1 hour.[10]

  • The resulting complex can be stored at 4 °C.[10]

In Vitro Assays

Cell Viability and Phototoxicity: The biocompatibility and phototoxic effects of this compound and its formulations are often assessed using the MTT assay.[1][2]

  • Seed cancer cells (e.g., MCF-7) in a 96-well plate and incubate overnight.

  • Replace the medium with various concentrations of free this compound or this compound nanoparticles and incubate for a specified period (e.g., 24-48 hours).[1][2]

  • For phototoxicity assessment, irradiate the cells with an 808 nm laser at a specific power density (e.g., 14.1 W/cm²) for a short duration (e.g., 30 seconds).[1][2]

  • Assess cell viability using the MTT assay.[1][2]

Cellular Internalization: Confocal microscopy and flow cytometry are used to study the uptake of this compound formulations by cells.[1][2]

  • Seed cells on poly-d-lysine-coated chamber slides.

  • Treat the cells with fluorescently labeled this compound nanoparticles (e.g., 50 µg/mL) for a few hours.[1][2]

  • Wash the cells with PBS and fix with 4% paraformaldehyde.[1][2]

  • Image the cells using a confocal microscope to visualize intracellular localization.[1][2]

In Vivo Studies

Animal Models: Subcutaneous tumor models are commonly established by injecting cancer cells (e.g., 4T1 breast cancer cells) into the flank of mice.[4][10] Models for cerebrovascular imaging can also be created.[4][14]

In Vivo Imaging and Photothermal Therapy:

  • For tumor imaging, intravenously inject free this compound or its nanoformulations into tumor-bearing mice.[10][15]

  • Acquire NIR-II fluorescence images at different time points post-injection using an appropriate imaging system with an 808 nm or 793 nm laser for excitation.[4][5][10]

  • For photothermal therapy, once the tumor is visualized, irradiate the tumor site with a high-power laser (e.g., 793 nm at 2 W/cm²) for a specified duration (e.g., 10 minutes).[4]

  • Monitor tumor growth and animal well-being over time.[4]

Mechanism of Action and Signaling Pathways

This compound-mediated photothermal therapy primarily induces cell death through apoptosis.[1][2] Upon NIR laser irradiation, the dye generates heat, leading to hyperthermia in the tumor tissue. This localized temperature increase triggers a cascade of cellular events culminating in programmed cell death. While the detailed signaling pathways are still under investigation, it has been shown that photothermal therapy can induce apoptosis over necrosis, which is a more favorable outcome in cancer treatment as it is less likely to cause inflammation and tumor recurrence.[1][2] In some contexts, this compound can also act as a photosensitizer, generating reactive oxygen species (ROS) upon irradiation, leading to photodynamic therapy (PDT) effects.[16][17] The combination of PTT and PDT can lead to synergistic anti-tumor effects.[16]

Visualizations

The following diagrams illustrate key workflows and concepts related to this compound research.

Experimental_Workflow_for_IR820_Nanoparticle_Theranostics cluster_Preparation Nanoparticle Formulation cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Studies IR820 This compound Dye Formulation Nanoprecipitation IR820->Formulation PLGA PLGA Polymer PLGA->Formulation IR820_NP This compound PLGA NPs Formulation->IR820_NP Incubation Incubation with NPs IR820_NP->Incubation Injection IV Injection IR820_NP->Injection Cancer_Cells Cancer Cells Cancer_Cells->Incubation Laser_IV NIR Laser Irradiation Incubation->Laser_IV Uptake_Study Cellular Uptake (Confocal) Incubation->Uptake_Study MTT_Assay Cell Viability (MTT Assay) Laser_IV->MTT_Assay Tumor_Model Tumor-bearing Mouse Model Tumor_Model->Injection Imaging NIR-II Fluorescence Imaging Injection->Imaging PTT Photothermal Therapy (PTT) Imaging->PTT Tumor_Regression Tumor Regression PTT->Tumor_Regression

Caption: Workflow for this compound nanoparticle synthesis, in vitro testing, and in vivo application.

PTT_Mechanism IR820_NPs This compound Nanoparticles in Tumor Heat Localized Hyperthermia IR820_NPs->Heat Photothermal Conversion Laser NIR Laser (e.g., 808 nm) Laser->IR820_NPs Apoptosis Apoptosis Heat->Apoptosis Cell_Death Tumor Cell Death Apoptosis->Cell_Death

Caption: Simplified mechanism of this compound mediated photothermal therapy leading to apoptosis.

References

Exploring the Photothermal Conversion Efficiency of IR-820: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

IR-820, a cyanine (B1664457) dye that absorbs and emits in the near-infrared (NIR) spectrum, has garnered significant attention as a potent agent for photothermal therapy (PTT).[1] Its ability to convert absorbed light energy into heat makes it a valuable tool in preclinical cancer research. Unlike conventional therapies, PTT offers a noninvasive and targeted approach to tumor ablation. The efficacy of a photothermal agent is fundamentally determined by its photothermal conversion efficiency (PCE or η), which quantifies its ability to transform light into thermal energy. This guide provides an in-depth exploration of the photothermal properties of this compound, detailing its efficiency, experimental protocols for its evaluation, and the cellular mechanisms it triggers.

Quantitative Data: Photothermal Conversion Efficiency of this compound Formulations

The photothermal conversion efficiency of this compound can be significantly influenced by its formulation. Encapsulation within nanoparticles, for instance, can enhance its stability and photothermal performance.[2][3] The following table summarizes reported PCE values for various this compound-based systems.

FormulationPhotothermal Conversion Efficiency (η)Laser Wavelength (nm)Laser Power Density (W/cm²)Reference
This compound (aqueous solution)32.74%7930.5 - 1.5[4]
This compound17.10%7930.25[5]
Melanin (B1238610) Nanoplates (MNP-PEG-IR820)24.7%8080.4[2]
PpIX-IR-820@Lipo Nanoparticles25.23%7930.25[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and application of this compound in a research setting. The following sections provide step-by-step protocols for key experiments.

Calculation of Photothermal Conversion Efficiency (PCE)

The PCE (η) is determined by measuring the temperature profile of an this compound solution during laser irradiation and subsequent natural cooling. The methodology is based on an energy balance equation where the energy input from the laser is equal to the heat dissipated to the surroundings at the maximum steady-state temperature.[6][7]

Methodology:

  • Sample Preparation: Prepare an aqueous solution of the this compound formulation (e.g., 500 µg/mL) in a quartz cuvette.[4]

  • Laser Irradiation: Irradiate the sample solution with a continuous-wave NIR laser (e.g., 793 nm or 808 nm) at a specific power density (e.g., 0.5 W/cm²).[4]

  • Temperature Monitoring (Heating Phase): Record the temperature of the solution at regular intervals (e.g., every 30 seconds) until it reaches a steady state (Tmax).[1][8]

  • Temperature Monitoring (Cooling Phase): Turn off the laser and continue to record the temperature as the solution cools down to the ambient temperature (Tamb).[9]

  • Data Analysis:

    • Calculate the heat input from the laser (Qlaser) and the heat dissipated to the surroundings (Qsur).

    • Determine the system's time constant (τs) from the cooling curve by plotting the negative natural logarithm of a dimensionless temperature variable (θ) versus time.[6]

    • The efficiency (η) is calculated using the following formula[7]: η = [hA(Tmax - Tamb) - Q0] / [I(1 - 10-Aλ)]

      • h is the heat transfer coefficient.

      • A is the surface area of the container.

      • Q0 is the heat dissipated from the light absorbed by the solvent.

      • I is the incident laser power.

      • Aλ is the absorbance of the sample at the laser wavelength.

G cluster_prep Preparation & Setup cluster_exp Experiment cluster_calc Calculation prep Prepare this compound Solution in Quartz Cuvette setup Position Sample for Laser Irradiation & Temp. Probe prep->setup irradiate Irradiate with NIR Laser (e.g., 808 nm) setup->irradiate record_heat Record Temperature Rise to Steady State (T_max) irradiate->record_heat stop_laser Turn Off Laser record_heat->stop_laser record_cool Record Temperature Fall to Ambient (T_amb) stop_laser->record_cool plot Plot T vs. Time for Heating & Cooling Curves record_cool->plot calc_ts Determine Time Constant (τs) from Cooling Curve plot->calc_ts calc_eta Calculate PCE (η) using Energy Balance Equation calc_ts->calc_eta

Workflow for calculating Photothermal Conversion Efficiency (PCE).
Preparation of this compound Loaded PLGA Nanoparticles

Encapsulating this compound into biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) improves its stability and biocompatibility.[1][8] The nanoprecipitation method is commonly employed for this purpose.

Methodology:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 1 mg) and this compound dye in a water-miscible organic solvent mixture (e.g., acetonitrile (B52724) and DMSO).[1][8]

  • Aqueous Phase Preparation: Prepare an aqueous solution, which may contain surfactants or lipids like DSPE-PEG to improve stability.[1][8]

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. The rapid solvent diffusion causes the polymer to precipitate, entrapping the this compound dye and forming nanoparticles.

  • Solvent Evaporation: Stir the resulting nanoparticle suspension overnight in a fume hood to allow the organic solvent to evaporate completely.

  • Purification: Purify the nanoparticles to remove unencapsulated dye and excess surfactants. This is typically done through centrifugation and resuspension in deionized water several times.

  • Characterization: Characterize the nanoparticles for size, zeta potential, and morphology using techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).[10]

  • Quantification: Determine the encapsulation efficiency and loading capacity using UV-Vis spectrophotometry by measuring the amount of free dye in the supernatant after centrifugation.[10]

G cluster_phase Phase Preparation cluster_synthesis Nanoparticle Synthesis cluster_char Characterization organic Dissolve this compound & PLGA in Organic Solvent mix Add Organic Phase to Aqueous Phase (Stirring) organic->mix aqueous Prepare Aqueous Phase (e.g., with Lipids/Surfactants) aqueous->mix evap Evaporate Organic Solvent mix->evap purify Purify via Centrifugation evap->purify resuspend Resuspend in Water purify->resuspend dls Size & Zeta Potential (DLS) resuspend->dls tem Morphology (TEM) resuspend->tem uvvis Encapsulation Efficiency (UV-Vis) resuspend->uvvis

Workflow for preparing this compound loaded PLGA nanoparticles.
In Vitro Photothermal Therapy Assay

This protocol assesses the cytotoxic effect of this compound mediated PTT on cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 or MCF-7) into a multi-well plate (e.g., 24- or 96-well) and incubate overnight to allow for cell attachment.[1][10]

  • Incubation: Treat the cells with various concentrations of the this compound formulation (e.g., 0-35 µM) and incubate for a specific period (e.g., 4 hours) to allow for cellular uptake.[10]

  • Wash and Replace Media: After incubation, gently wash the cells with phosphate-buffered saline (PBS) to remove any extracellular nanoparticles and replenish with fresh culture media.[1][10]

  • Laser Irradiation: Irradiate the designated wells with an 808 nm laser at a set power density (e.g., 1.5 - 2 W/cm²) for a specific duration (e.g., 5 minutes).[10] Include control groups: no treatment, laser only, and this compound only (no laser).

  • Post-Irradiation Incubation: Return the plates to the incubator for an additional period (e.g., 24 hours).[10]

  • Cell Viability Assessment: Evaluate cell viability using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] The absorbance, which correlates with the number of viable cells, is measured using a microplate reader.

G cluster_cell_prep Cell Preparation cluster_treatment PTT Treatment cluster_analysis Analysis seed Seed Cancer Cells in Multi-well Plate incubate Incubate Overnight for Adherence seed->incubate add_ir820 Treat Cells with This compound Formulation incubate->add_ir820 wash Wash Cells with PBS & Add Fresh Media add_ir820->wash irradiate Irradiate with 808 nm Laser wash->irradiate post_incubate Incubate for 24 hours irradiate->post_incubate mtt Perform MTT Assay post_incubate->mtt read Measure Absorbance mtt->read viability Calculate Cell Viability read->viability

Workflow for in vitro photothermal therapy and viability assay.
Analysis of PTT-Induced Cell Death Mechanism

It is crucial to determine whether PTT induces apoptosis (programmed cell death) or necrosis, as apoptosis is generally the preferred therapeutic outcome.[1]

Methodology:

  • Cell Treatment: Follow steps 1-4 from the In Vitro Photothermal Therapy Assay protocol using cells seeded in a suitable plate format (e.g., 24-well plate).[10]

  • Cell Harvesting: After a post-irradiation incubation period (e.g., 24 hours), harvest the cells by trypsinization.

  • Staining: Stain the harvested cells with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's instructions.

    • Annexin V-FITC: Binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane, an early marker of apoptosis.

    • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between four cell populations:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

  • Data Interpretation: Quantify the percentage of cells in each quadrant to determine the primary mechanism of cell death induced by this compound mediated PTT. Studies have shown that this compound nanoparticle formulations can successfully induce apoptosis.[1][8]

G ir820 This compound Nanoparticle heat Localized Hyperthermia (Heat Generation) ir820->heat absorbs light laser NIR Laser (808 nm) laser->heat activates stress Cellular Stress heat->stress induces apoptosis Apoptosis (Programmed Cell Death) stress->apoptosis triggers markers Apoptotic Markers apoptosis->markers expresses annexin Annexin V Positive markers->annexin pi PI Negative (Early Apoptosis) markers->pi

Signaling pathway of PTT-induced apoptosis via this compound.

References

Methodological & Application

Application Notes: IR-820 for In Vivo Near-Infrared (NIR) Imaging in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Introduction IR-820 is a cyanine (B1664457) dye used as a near-infrared (NIR) fluorescent contrast agent for in vivo imaging. Structurally similar to indocyanine green (ICG), this compound exhibits favorable optical properties, including strong absorption in the NIR-I region (around 812 nm) and an emission spectrum that extends into the NIR-II window (900-1700 nm).[1][2] This allows for deep tissue penetration and high spatial resolution, making it a valuable tool for various preclinical imaging applications, such as tumor imaging, angiography, and assessing tissue injury.[3][4][5] Furthermore, its potential as a photothermal agent enables its use in imaging-guided therapy.[3] These notes provide detailed protocols for using this compound for in vivo imaging in mouse models.

Experimental Protocols

Protocol 1: Preparation of this compound for Injection

This protocol describes the standard procedure for preparing an injectable this compound solution.

Materials:

  • This compound dye, powder form

  • Phosphate-Buffered Saline (PBS), sterile, 1X

  • Dimethyl sulfoxide (B87167) (DMSO) (optional, for initial solubilization)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

  • 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solubilization:

    • Method A (Direct in PBS): Directly add sterile 1X PBS to the powder to achieve the desired final concentration (e.g., 0.2 mM or 0.5 mg/mL).[3][6]

    • Method B (DMSO-assisted): If solubility in PBS is a concern, first dissolve the this compound powder in a minimal amount of DMSO. Then, add sterile 1X PBS to reach the final desired concentration. Ensure the final DMSO concentration is non-toxic for in vivo use (typically <5%).

  • Mixing: Vortex the solution thoroughly until the dye is completely dissolved. Gentle warming (to 60°C) or sonication can aid dissolution.[6]

  • Sterilization: Sterilize the final this compound solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Prepare the solution fresh before each experiment. If short-term storage is necessary, protect it from light and store at 4°C. For longer-term storage in solvent, keep at -20°C for up to a month or -80°C for up to six months.[6]

Protocol 2: In Vivo Tumor and Biodistribution Imaging

This protocol outlines the procedure for intravenous administration of this compound and subsequent whole-body imaging of tumor-bearing mice.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous 4T1 or bladder tumor models).[3][7]

  • Prepared sterile this compound solution (from Protocol 1).

  • Anesthesia (e.g., isoflurane).

  • In vivo NIR fluorescence imaging system (e.g., equipped for NIR-II detection).

  • Insulin syringes (or similar) for injection.

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance). Place the mouse on the imaging system's heated stage to maintain body temperature.

  • Baseline Imaging: Acquire a baseline (pre-injection) whole-body fluorescence image of the mouse to account for any autofluorescence.

  • This compound Administration:

    • Route: Administer the this compound solution via intravenous (tail vein) injection.[4][6] Other routes like intramuscular or direct intratumoral injection can be used depending on the experimental goal.[3][4]

    • Dosage: Inject a volume of 100-200 µL. Common concentrations range from 0.2 mM to 0.5 mg/mL.[3][6][8]

  • Post-Injection Imaging: Acquire whole-body fluorescence images at various time points post-injection. The imaging schedule depends on the application:

    • Angiography/Vascular Flow: Image immediately and continuously for the first few minutes.[3]

    • Tumor Accumulation: Image at intervals such as 15 min, 3 h, 6 h, 12 h, and 24 h to observe dye accumulation in the tumor via the Enhanced Permeability and Retention (EPR) effect.[4][7]

    • Biodistribution & Clearance: Image at later time points like 48 h and beyond to monitor organ distribution and clearance.[3][8]

  • Data Analysis: Quantify the fluorescence intensity in regions of interest (ROIs), such as the tumor, liver, kidneys, and a background area. Calculate the signal-to-background ratio (SBR) or tumor-to-normal tissue ratio (TNR) to assess targeting efficiency.

Protocol 3: Ex Vivo Organ Imaging

This protocol is for confirming the biodistribution of this compound by imaging dissected organs.

Procedure:

  • Euthanasia: At the final imaging time point (e.g., 24 h or 48 h), humanely euthanize the mouse according to institutional guidelines.[7]

  • Organ Harvesting: Immediately dissect the major organs of interest (e.g., tumor, liver, kidneys, spleen, heart, lungs, bladder) and rinse them with PBS.[8][9]

  • Ex Vivo Imaging: Arrange the harvested organs in the imaging chamber and acquire a fluorescence image using the same imaging parameters as the in vivo scans.

  • Analysis: Quantify the average fluorescence intensity for each organ to determine the relative accumulation of this compound.[9] This provides a more accurate measure of biodistribution without interference from tissue depth and scattering.

Data Presentation

Quantitative data from various studies are summarized below for easy comparison.

Table 1: Summary of this compound Dosing and Administration Protocols

ApplicationMouse ModelThis compound ConcentrationVolume & RouteReference
General BiodistributionHairless SKH1/sKHl0.2 mM in PBS100 µL, IV or IP[6]
Cerebrovascular ImagingCranial Window Model0.5 mg/mL in PBS200 µL, IV[3]
Tumor & BiodistributionBladder Tumor Xenograft0.5 mg/mL in PBS200 µL, IV[3][8]
Tumor ImagingLymphoma ModelNot specified100 µL, IV[4]
Photothermal TherapyBladder Tumor Xenograft2 mg/mL in PBS100 µL, Intramuscular[3]
Tumor Biodistribution4T1 Tumor-Bearing Nude MiceNot specifiedNot specified, IV[7]

Table 2: Typical In Vivo Imaging System Parameters

ParameterValueApplicationReference
Excitation Wavelength793 nmWhole-body & Cerebrovascular Imaging[3][8]
Excitation Laser Power20 mW/cm²NIR-II Fluorescence Imaging[3][8]
Excitation Laser Power2 W/cm²Photothermal Therapy[3]
Emission CollectionNIR-II Spectrum (900-1700 nm)Deep Tissue Imaging[3][5]
Exposure Time50 ms (B15284909) - 200 msCerebrovascular & Tumor Imaging[2][3]

Table 3: Summary of this compound Biodistribution Findings

Time Post-InjectionKey FindingsReference
15 minutesHigh concentration observed in viable solid tumor regions.[4]
12 hoursStrongest fluorescence signal observed in tumors for nanoparticle-conjugated this compound.[7]
24 hoursSignificant signal remains in tumor, liver, and kidneys.[7]
48 hoursDistinct fluorescence intensities observed in the liver, kidneys, and gut, indicating primary accumulation in these organs.[3][8]
5 weeksAlmost no fluorescence signal is observed in major organs, suggesting clearance from the body.[8]

Visualized Workflows and Pathways

G General Workflow for this compound In Vivo Imaging prep 1. Prepare this compound Solution (e.g., 0.5 mg/mL in PBS) animal 2. Anesthetize Mouse & Acquire Baseline Image prep->animal inject 3. Administer this compound (e.g., 200 µL IV) animal->inject live_image 4. Perform Live NIR Imaging (Multiple Time Points) inject->live_image ex_vivo 5. Euthanize & Harvest Organs (Final Time Point) live_image->ex_vivo analysis 7. Data Analysis (ROI Intensity, SBR) live_image->analysis In Vivo Data ex_vivo_image 6. Ex Vivo Organ Imaging ex_vivo->ex_vivo_image ex_vivo_image->analysis Ex Vivo Data

Caption: High-level experimental workflow for in vivo imaging using this compound.

G This compound Biodistribution and Clearance Pathway injection IV Injection of this compound circulation Systemic Circulation (Binds to Serum Albumin) injection->circulation tumor Tumor Accumulation (EPR Effect) circulation->tumor liver Hepatobiliary System (Liver) circulation->liver kidney Renal System (Kidneys) circulation->kidney feces Excretion via Feces liver->feces Metabolism urine Excretion via Urine kidney->urine Filtration

Caption: Logical flow of this compound distribution and excretion pathways in mice.

References

Preparing IR-820 Stock Solutions for Cell Culture: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

IR-820 is a near-infrared (NIR) cyanine (B1664457) dye with applications in fluorescence imaging, photothermal therapy (PTT), and photodynamic therapy (PDT). Its improved stability compared to Indocyanine Green (ICG) makes it an attractive agent for various research and drug development applications. Proper preparation of this compound stock solutions is critical for obtaining reproducible and reliable results in cell-based assays. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions in cell culture, along with a summary of its key characteristics.

Data Presentation

Solubility and Stability of this compound

The solubility and stability of this compound are crucial factors for its effective use in cell culture experiments. While this compound exhibits limited solubility in aqueous solutions, it is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol. Its stability is notably greater than that of ICG, particularly in aqueous environments, and is further enhanced in the presence of serum proteins.

ParameterSolvent/MediumValueReferences
Solubility DMSO5 mg/mL (approx. 5.89 mM)[1]
MethanolSoluble
Stability Aqueous SolutionDegradation half-time approximately double that of ICG.
Cell Culture Media with SerumEnhanced stability and photostability. No noticeable decrease in emission intensity after 60 minutes of continuous laser irradiation.[2]
Encapsulated in Nanoparticles<20% release over 72 hours.[3]
Cytotoxicity of this compound

This compound generally exhibits low cytotoxicity at concentrations typically used for imaging and therapeutic studies. However, cytotoxicity can vary depending on the cell line, concentration, and incubation time.

Cell LineConcentrationIncubation TimeCell ViabilityReferences
MCF-7 (Human Breast Adenocarcinoma)65 µM48 hours42%[3]
4T1 (Mouse Breast Cancer)0.05 - 5 µg/mL24, 48, 72 hoursConcentration-dependent effects observed.[4]
UMUC3 (Human Bladder Cancer)Not specifiedNot specifiedEffectively stained, suggesting low short-term toxicity for imaging.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for this dye.

Materials:

  • This compound powder (Molecular Weight: 849.47 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weighing this compound: Accurately weigh out 8.49 mg of this compound powder and place it into a sterile amber microcentrifuge tube.

  • Adding DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolving: Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

  • Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the this compound stock solution to prepare working solutions for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature, protected from light.

  • Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

    • Example for a 10 µM working solution:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium. This results in a 10 µM working solution.

  • Application to Cells: Replace the existing medium in your cell culture plates with the freshly prepared this compound working solution.

  • Incubation: Incubate the cells for the desired period as determined by your experimental design.

Mandatory Visualizations

G cluster_workflow Workflow for Preparing this compound Stock Solution start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

G cluster_signaling Decision Tree for this compound Application in Cell Culture start Start: Cell Experiment with this compound determine_conc Determine Required Working Concentration start->determine_conc prepare_stock Prepare 10 mM Stock in DMSO determine_conc->prepare_stock thaw_stock Thaw Stock Aliquot prepare_stock->thaw_stock serial_dilution Perform Serial Dilution in Media thaw_stock->serial_dilution check_dmso Final DMSO Concentration < 0.5%? serial_dilution->check_dmso check_dmso->serial_dilution No, adjust dilution treat_cells Treat Cells with Working Solution check_dmso->treat_cells Yes incubate Incubate for Desired Time treat_cells->incubate end Proceed with Assay incubate->end

Caption: Decision tree for using this compound in cell culture.

References

Application Notes and Protocols: Intravenous Injection of IR-820 for Tumor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-820 is a near-infrared (NIR) cyanine (B1664457) dye with properties analogous to the FDA-approved indocyanine green (ICG). Its utility in the second near-infrared window (NIR-II, 900-1700 nm) offers significant advantages for in vivo tumor imaging, including deeper tissue penetration and reduced autofluorescence, leading to improved image contrast.[1][2][3][4] When administered intravenously, this compound can bind to endogenous albumin in the blood, forming a complex that enhances its fluorescence and stability.[1][2] This complex preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect, making this compound a promising agent for non-invasive tumor detection and imaging-guided surgery.[5] These application notes provide detailed protocols for the preparation and intravenous administration of this compound for preclinical tumor imaging studies.

Optical and Photothermal Properties of this compound

This compound exhibits strong absorption in the NIR-I region and fluorescence emission extending into the NIR-II region.[2][5] Its interaction with serum proteins, such as albumin, can cause a red shift in its peak absorption and an increase in fluorescence intensity.[3] This enhancement is crucial for achieving high-contrast in vivo images. Furthermore, this compound possesses photothermal properties, converting absorbed light energy into heat, which opens avenues for its use in photothermal therapy.[3][6]

PropertyValueReference
Absorption Peaks (in water) 685 nm and 812 nm[2][5]
Emission Spectrum Extends to ~1200 nm[2][5]
Optimal Excitation for NIR-II 793 nm or 808 nm[5][6]
Photothermal Conversion Efficiency ~32.74%[3]

Experimental Protocols

Preparation of this compound for Intravenous Injection

a) Preparation of Free this compound Solution:

This is the most straightforward method, relying on the in vivo formation of the this compound-albumin complex.[1][2]

  • Materials:

    • This compound dye

    • Phosphate-buffered saline (PBS), sterile

  • Protocol:

    • Freshly prepare a stock solution of this compound in PBS. A typical concentration is 0.2 mM to 0.5 mg/mL.[6][7]

    • Ensure the solution is thoroughly mixed and protected from light.

    • For injection, a final concentration of 75 µM in a volume of 150 µL per mouse is commonly used.[2][5]

b) Preparation of Pre-formed this compound-Albumin Complex:

While free this compound forms a complex in vivo, pre-forming the complex can be done for specific experimental comparisons.[2]

  • Materials:

    • This compound dye

    • Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA)

    • Ultrapure water or PBS, sterile

  • Protocol:

    • Prepare a 500 µM solution of this compound and a 500 µM solution of HSA.[2]

    • Mix the this compound and HSA solutions with water (e.g., 15 µL this compound, 30 µL HSA, and 955 µL water).[2]

    • Gently stir the mixture at room temperature for 1 hour to allow for complex formation.[2]

    • Store the resulting this compound-HSA complex at 4°C for subsequent use.[2]

In Vivo Tumor Imaging Protocol

This protocol outlines the intravenous administration of this compound to tumor-bearing mice for NIR-II fluorescence imaging.

  • Animal Models:

    • Subcutaneous tumor models are commonly established by injecting cancer cells (e.g., 4T1 breast cancer cells) into the flank of immunocompromised mice (e.g., Balb/c).[2][5]

  • Administration:

    • Anesthetize the tumor-bearing mouse.

    • Intravenously inject the prepared this compound solution (typically 150-200 µL) via the tail vein.[2][5][6]

  • Imaging:

    • Place the anesthetized mouse on the imaging platform of a NIR-II fluorescence imaging system.

    • Use an appropriate laser for excitation (e.g., 793 nm or 808 nm).[5][6]

    • Set the imaging parameters, such as laser power density and exposure time. These will need to be optimized for the specific imaging system and tumor model. (e.g., 116 mW/cm² power density and 200 ms (B15284909) exposure time for tumors).[2][5]

    • Acquire images at various time points post-injection (e.g., 0, 4, 24, 48, 72, 96 hours) to monitor the biodistribution and tumor accumulation of this compound.[2][5]

Data Analysis
  • Tumor-to-Background Ratio (T/B):

    • Use imaging software (e.g., ImageJ) to quantify the fluorescence intensity.[2][5]

    • Draw regions of interest (ROIs) over the tumor and an adjacent non-tumor (background) area.

    • Calculate the T/B ratio by dividing the mean fluorescence intensity of the tumor ROI by the mean fluorescence intensity of the background ROI.

Quantitative Data Summary

ParameterValueAnimal ModelReference
Injection Dose (Free this compound) 150 µL of 75 µM solution4T1 tumor-bearing Balb/c mice[2][5]
Injection Dose (Free this compound) 200 µL of 0.5 mg/mL solutionSubcutaneous tumor-bearing mice[3][6]
Peak Tumor-to-Background Ratio ~5.54T1 tumor-bearing Balb/c mice[5]
Time to Peak T/B Ratio 48 hours post-injection4T1 tumor-bearing Balb/c mice[5]
Major Organs of Accumulation Liver, Kidneys, TumorMice[3][5][8]
Excretion Route Primarily through the digestive and urinary systemsMice[3][5]

Visualized Workflows and Pathways

experimental_workflow Experimental Workflow for In Vivo Tumor Imaging with this compound cluster_preparation This compound Preparation cluster_animal_model Animal Model cluster_administration Administration cluster_imaging Imaging and Analysis prep_ir820 Prepare this compound Solution (e.g., 75 µM in PBS) injection Intravenous Injection (Tail Vein) prep_ir820->injection tumor_model Establish Subcutaneous Tumor Model in Mice tumor_model->injection imaging NIR-II Fluorescence Imaging (e.g., 808 nm excitation) injection->imaging data_analysis Image Analysis (Tumor-to-Background Ratio) imaging->data_analysis

Caption: Workflow for this compound based in vivo tumor imaging.

logical_relationship Mechanism of this compound Tumor Accumulation iv_injection Intravenous Injection of Free this compound albumin_binding In Vivo Binding to Serum Albumin iv_injection->albumin_binding complex_formation Formation of This compound-Albumin Complex albumin_binding->complex_formation circulation Systemic Circulation complex_formation->circulation tumor_vasculature Leaky Tumor Vasculature circulation->tumor_vasculature epr_effect Enhanced Permeability and Retention (EPR) Effect tumor_vasculature->epr_effect tumor_accumulation Accumulation in Tumor Tissue epr_effect->tumor_accumulation nir_imaging NIR-II Fluorescence Signal Enhancement tumor_accumulation->nir_imaging

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of the near-infrared (NIR) fluorescent dye, IR-820, in animal studies. This compound is a versatile contrast agent for in vivo imaging, enabling the visualization and quantification of various pathological conditions.

Overview of this compound

This compound, also known as New Indocyanine Green, is an organic cyanine (B1664457) dye with strong absorption and fluorescence in the near-infrared spectrum.[1] Its maximal excitation and emission wavelengths are approximately 710 nm and 820 nm, respectively.[2][3] A key feature of this compound is the significant enhancement of its fluorescence emission upon binding to serum albumin in vivo.[2] This property makes it an excellent blood pool contrast agent for imaging vasculature and areas of increased vascular permeability, such as tumors and sites of inflammation or injury.[2][4] Elimination of this compound occurs predominantly through the gastrointestinal tract.[2]

Recommended Concentrations and Dosages

The optimal concentration of this compound for animal studies varies depending on the animal model, the application, and the route of administration. The following table summarizes recommended concentrations from various studies.

Animal ModelApplicationAdministration RouteConcentration/DosageVolumeReference
Hairless SKH1/SKH1 MiceImaging of Injured TissueIntravenous (tail vein)0.2 mM100 µL[5]
Hairless SKH1/SKH1 MiceImaging of Injured TissueIntraperitoneal0.2 mM100 µL[5]
MiceNIR-II Fluorescence Cerebrovascular ImagingIntravenous0.5 mg/mL200 µL[6][7]
Subcutaneous Tumor-bearing MicePhotothermal TherapyIntramuscular2 mg/mL100 µL[6][7]
4T1 Tumor-bearing Balb/c MiceNIR-II Tumor ImagingIntravenous (tail vein)75 µM150 µL[8][9]
Kunming MiceToxicity AssessmentOral7.5 µM400 µL[8][9]
RatsComparative Imaging with ICGIntravenousNot SpecifiedNot Specified[10]
Orthotopic Breast Cancer Model MicePhotodynamic TherapyIntravenous (tail vein)20 mg/kgNot Specified[11]

Experimental Protocols

In Vivo Near-Infrared Fluorescence Imaging

This protocol provides a general guideline for in vivo NIR imaging in mice and can be adapted for specific research needs.

Materials:

  • This compound dye

  • Phosphate-buffered saline (PBS) or other suitable solvent (e.g., DMSO for initial stock)[5]

  • Anesthetic (e.g., isoflurane)

  • Animal model (e.g., tumor-bearing mouse)

  • In vivo imaging system with appropriate NIR excitation and emission filters

Protocol:

  • Preparation of this compound Solution:

    • Freshly prepare the this compound solution by dissolving the powdered dye in PBS to the desired final concentration (e.g., 0.2 mM or 0.5 mg/mL).[5][6][7] Ensure complete dissolution. For dyes with low aqueous solubility, a stock solution in DMSO can be prepared first and then further diluted in PBS.[5]

  • Animal Preparation:

    • Anesthetize the animal using a suitable anesthetic agent.

    • If necessary, shave the area of interest to minimize fluorescence obstruction from fur.

  • Baseline Imaging:

    • Acquire a baseline NIR fluorescence image of the animal before injecting the this compound to account for any autofluorescence.

  • Administration of this compound:

    • Inject the prepared this compound solution via the desired route (e.g., intravenous tail vein injection, intraperitoneal injection, or direct intratumoral injection).[4][5] The volume will depend on the animal's weight and the target concentration.

  • Image Acquisition:

    • Immediately after injection, and at various time points post-injection (e.g., 15 minutes, 1, 6, 24, 48 hours), acquire NIR fluorescence images.[2][4] The optimal imaging time will depend on the specific application and the pharmacokinetics of the dye in the model.

    • Use an in vivo imaging system equipped with an excitation source around 710-800 nm and an emission filter centered around 820 nm.[2][5]

  • Data Analysis:

    • Quantify the fluorescence intensity in the region of interest (e.g., tumor, injured tissue) and compare it to background levels or control tissues.

In Vivo Photothermal Therapy

This protocol outlines a general procedure for using this compound in photothermal therapy studies in mice.

Materials:

  • This compound dye

  • PBS

  • Tumor-bearing animal model

  • High-power NIR laser (e.g., 793 nm or 808 nm)[6][7][12]

  • Anesthetic

Protocol:

  • Preparation and Administration of this compound:

    • Prepare the this compound solution (e.g., 2 mg/mL in PBS).[6][7]

    • Anesthetize the tumor-bearing animal.

    • Administer the this compound solution, for instance, via intramuscular injection near the tumor site.[6][7]

  • Accumulation Time:

    • Allow sufficient time for the this compound to accumulate in the tumor tissue. This can range from several hours to 48 hours post-injection.[6][7]

  • Laser Irradiation:

    • Anesthetize the animal.

    • Irradiate the tumor area with a high-power NIR laser (e.g., 793 nm at 2 W/cm²) for a specified duration (e.g., 10 minutes).[6][7] The laser power and irradiation time should be optimized to induce hyperthermia in the tumor while minimizing damage to surrounding healthy tissue.

  • Monitoring and Follow-up:

    • Monitor the tumor size and the animal's health over time to assess the therapeutic efficacy.

    • Control groups (e.g., PBS injection with laser, this compound injection without laser) should be included to validate the results.[6][7]

Visualizations

Experimental Workflow for In Vivo Imaging

G cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Analysis prep_dye Prepare this compound Solution inject Administer this compound prep_dye->inject prep_animal Anesthetize Animal baseline Acquire Baseline Image prep_animal->baseline baseline->inject post_image Acquire Post-Injection Images inject->post_image quantify Quantify Fluorescence post_image->quantify analyze Analyze Data quantify->analyze

Caption: Workflow for in vivo fluorescence imaging using this compound.

Logical Relationship of this compound in Photothermal Therapy

G IR820 This compound Administration Accumulation Tumor Accumulation IR820->Accumulation Laser NIR Laser Irradiation Accumulation->Laser Heat Heat Generation (Hyperthermia) Laser->Heat Apoptosis Tumor Cell Apoptosis Heat->Apoptosis

Caption: Mechanism of this compound in photothermal therapy.

Biodistribution and Pharmacokinetics

Upon intravenous injection, this compound binds to serum albumin, which enhances its fluorescence and prolongs its circulation time compared to free dye.[2] The biodistribution of this compound shows accumulation in highly vascularized organs and tissues with increased vascular permeability, such as tumors.[2][4] Studies have shown significant fluorescence signals in the liver, kidney, and gut, with elimination occurring through both hepatobiliary and renal systems.[6][7][13] The dye can be cleared from the body over a period of several weeks.[7][13] When conjugated with nanoparticles, the biodistribution profile can be altered, potentially leading to higher accumulation in tumors through the enhanced permeability and retention (EPR) effect.[14]

Safety and Toxicity

This compound has demonstrated good biocompatibility in several studies.[7][15] Histopathological analysis of major organs after intravenous and oral administration did not show significant damage.[8][9] In vitro studies have also indicated good cell viability at concentrations effective for imaging and therapy.[12] However, as with any exogenous agent, it is crucial to perform dose-escalation studies and toxicity assessments for each new animal model and application to establish safe and effective concentrations.

References

Application Notes and Protocols for Photothermal Therapy Using IR-820 and an 808nm Laser

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting photothermal therapy (PTT) using the near-infrared (NIR) dye IR-820 in conjunction with an 808nm laser. These guidelines are intended for researchers, scientists, and professionals in the field of drug development who are exploring PTT as a therapeutic modality for cancer and other diseases. The protocols cover both in vitro and in vivo applications and are based on established methodologies from peer-reviewed scientific literature.

Overview of Photothermal Therapy with this compound

Photothermal therapy is a minimally invasive therapeutic approach that utilizes photothermal agents to convert light energy into heat, thereby inducing localized hyperthermia and subsequent cell death in targeted tissues.[1][2][3] this compound is a cyanine (B1664457) dye that exhibits strong absorption in the near-infrared spectrum, making it an effective photothermal agent for use with an 808nm laser.[] This wavelength falls within the "biological window" where light can penetrate tissues with minimal absorption by endogenous chromophores like hemoglobin and water.[][5]

The mechanism of action involves the administration of this compound, which can be formulated in various ways, including encapsulation in nanoparticles to enhance stability and tumor accumulation.[1][6][7] Upon irradiation with an 808nm laser, the this compound molecules absorb the light energy and release it as heat, leading to a localized temperature increase. This hyperthermia can trigger cell death through apoptosis or necrosis, depending on the temperature achieved and the duration of exposure.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for in vitro and in vivo PTT experiments using this compound and an 808nm laser, as reported in the literature.

Table 1: In Vitro Experimental Parameters
ParameterRange of ValuesCell Lines TestedNotes
This compound Concentration10 µM - 120 µM[1][6][8]MDA-MB-231, MCF-7, Hep-2[1][6][9]Often encapsulated in nanoparticles (e.g., PLGA) to improve stability and cellular uptake.[1][6]
Incubation Time3 - 4 hours[1][6]-Time allowed for cellular uptake of the this compound formulation.
Laser Power Density0.4 W/cm² - 21.2 W/cm²[1][6][7][8]-Higher power densities lead to more rapid heating.
Irradiation Time30 seconds - 5 minutes[1][6][8]-Duration of laser exposure to the cells.
Temperature IncreaseDependent on concentration and laser power-Temperatures above 42°C are generally considered sufficient to induce cell death.[1]
Cell Viability AssayMTT, Calcein AM/PI, Annexin V/PI[1][9]-Assessed 24 hours post-treatment.
Table 2: In Vivo Experimental Parameters
ParameterRange of ValuesAnimal ModelsNotes
This compound Dosage350 µM (intravenous)[1]Subcutaneous xenograft models (e.g., MDA-MB-231 in nude mice)[1]Encapsulation in nanoparticles is common for in vivo studies to improve circulation time and tumor accumulation.[1]
Time to Irradiation24 hours post-injection[1]-Allows for maximal accumulation of the agent in the tumor tissue.
Laser Power Density1.5 W/cm² - 2 W/cm²[1][10]--
Irradiation Time5 minutes[1]--
Tumor TemperatureMonitored with a thermal camera-A key indicator of PTT efficacy.
Therapeutic OutcomeTumor volume measurement-Monitored over several weeks post-treatment.

Experimental Protocols

The following are detailed protocols for conducting in vitro and in vivo photothermal therapy experiments.

In Vitro Photothermal Therapy Protocol

This protocol outlines the steps for evaluating the efficacy of this compound-mediated PTT on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • This compound formulation (e.g., this compound loaded PLGA nanoparticles)

  • Phosphate-buffered saline (PBS)

  • 24-well plates

  • 808nm continuous wave laser

  • Cell viability assay kit (e.g., MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 24-well plates at a density of 3 x 10⁴ to 1 x 10⁵ cells per well and incubate overnight to allow for cell attachment.[1][6]

  • Treatment: Remove the culture medium and add fresh medium containing the desired concentration of the this compound formulation (e.g., 10-35 µM).[1] Include control wells with no treatment and wells with the vehicle control (if applicable).

  • Incubation: Incubate the cells with the this compound formulation for 3-4 hours to allow for cellular uptake.[1][6]

  • Washing: After incubation, gently wash the cells with PBS to remove any excess, non-internalized this compound.

  • Irradiation: Add fresh culture medium to each well. Irradiate the designated wells with an 808nm laser at the desired power density (e.g., 1.5 - 2 W/cm²) for a specified time (e.g., 5 minutes).[1] Ensure the laser beam covers the entire surface of the well. Control groups should include cells with this compound but no laser, and cells with laser but no this compound.

  • Post-Irradiation Incubation: Return the plates to the incubator and incubate for 24 hours.

  • Assessment of Cell Viability: After 24 hours, assess cell viability using a standard assay such as the MTT assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control group.

In Vivo Photothermal Therapy Protocol

This protocol describes the procedure for evaluating the anti-tumor efficacy of this compound-mediated PTT in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous MDA-MB-231 xenografts)

  • This compound formulation suitable for intravenous injection

  • Saline solution

  • 808nm laser with a fiber optic cable

  • Thermal imaging camera

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Model Establishment: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., ~100 mm³).

  • Grouping: Randomly divide the mice into treatment groups (e.g., Saline + Laser, this compound alone, this compound + Laser).

  • Administration: Intravenously inject the this compound formulation (e.g., at a dose equivalent to 350 µM this compound) into the tail vein of the mice in the treatment groups.[1] Inject saline into the control group.

  • Tumor Accumulation: Allow 24 hours for the this compound formulation to accumulate in the tumor tissue.[1]

  • Anesthesia and Irradiation: Anesthetize the mice. Irradiate the tumor region with an 808nm laser at a specified power density (e.g., 1.5 W/cm²) for a set duration (e.g., 5 minutes).[1]

  • Temperature Monitoring: During irradiation, monitor the temperature of the tumor surface using a thermal imaging camera to ensure effective heating.

  • Therapeutic Monitoring: Measure the tumor volume with calipers every 2-3 days for the duration of the study (e.g., 30 days).

  • Data Analysis: Plot the tumor growth curves for each treatment group to evaluate the therapeutic efficacy.

Visualizations

Diagram 1: General Workflow for In Vitro Photothermal Therapy

in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment cluster_irradiation Irradiation cluster_analysis Analysis cell_seeding 1. Seed Cells in 24-Well Plate overnight_incubation 2. Incubate Overnight cell_seeding->overnight_incubation add_ir820 3. Add this compound Formulation overnight_incubation->add_ir820 incubation_uptake 4. Incubate for Cellular Uptake (3-4h) add_ir820->incubation_uptake wash_cells 5. Wash with PBS incubation_uptake->wash_cells laser_irradiation 6. Irradiate with 808nm Laser wash_cells->laser_irradiation post_incubation 7. Incubate for 24h laser_irradiation->post_incubation viability_assay 8. Assess Cell Viability (e.g., MTT) post_incubation->viability_assay data_analysis 9. Analyze Data viability_assay->data_analysis

Caption: Workflow for in vitro photothermal therapy experiments.

Diagram 2: Mechanism of this compound Mediated Photothermal Therapy

ptt_mechanism cluster_delivery Delivery & Uptake cluster_activation Activation cluster_effect Therapeutic Effect ir820_np This compound Nanoparticle tumor_accumulation Tumor Accumulation (EPR Effect) ir820_np->tumor_accumulation cellular_uptake Cellular Uptake tumor_accumulation->cellular_uptake laser 808nm Laser heat_generation Heat Generation laser->heat_generation Irradiation hyperthermia Localized Hyperthermia (>42°C) heat_generation->hyperthermia apoptosis Apoptosis hyperthermia->apoptosis necrosis Necrosis hyperthermia->necrosis tumor_ablation Tumor Ablation apoptosis->tumor_ablation necrosis->tumor_ablation

Caption: Mechanism of action for this compound photothermal therapy.

Diagram 3: Logical Flow for In Vivo PTT Study Design

in_vivo_design cluster_groups Treatment Arms start Establish Tumor Model grouping Randomize into Treatment Groups start->grouping control_group Control (Saline + Laser) grouping->control_group ir820_only_group This compound Only grouping->ir820_only_group ptt_group This compound + Laser grouping->ptt_group injection Intravenous Injection control_group->injection ir820_only_group->injection ptt_group->injection accumulation Allow for Tumor Accumulation (24h) injection->accumulation irradiation Laser Irradiation (808nm) of Tumor accumulation->irradiation monitoring Monitor Tumor Volume irradiation->monitoring endpoint Study Endpoint & Data Analysis monitoring->endpoint

Caption: Logical design of an in vivo photothermal therapy study.

References

Application Notes and Protocols for IR-820 Nanoparticle Formulation in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and application of IR-820 nanoparticles for drug delivery. The primary focus is on the utilization of these nanoparticles for photothermal therapy (PTT) and the co-delivery of chemotherapeutic agents.

Introduction

This compound, a near-infrared (NIR) cyanine (B1664457) dye, has emerged as a promising agent in the development of theranostic nanoparticles. Its strong absorbance in the NIR region (around 800 nm) allows for deep tissue penetration of light, making it an ideal photosensitizer for photothermal therapy. When encapsulated within nanoparticles, the stability and biocompatibility of this compound are significantly enhanced, and it can be co-loaded with other therapeutic agents for synergistic treatment strategies. This document outlines the formulation of this compound nanoparticles using various platforms, their characterization, and protocols for in vitro and in vivo evaluation.

Data Presentation: Physicochemical Properties of this compound Nanoparticles

The following tables summarize the key physicochemical characteristics of different this compound nanoparticle formulations from published studies.

Table 1: PLGA-Based this compound Nanoparticles

FormulationMethodHydrodynamic Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading Capacity (%)Reference
This compound PLGA NPsNanoprecipitation103 ± 80.163 ± 0.031-28 ± 784 - 96Not Reported[1][2]
This compound-PLGA NPsSingle Emulsion60 ± 10Not Reported-40 ± 69018[3]

Table 2: Liposomal and Other this compound Nanoparticle Formulations

FormulationMethodHydrodynamic Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading Capacity (%)Reference
This compound@LipoThin Film Dispersion84.30 ± 15.660.068-8.21 ± 2.0686.38 ± 0.998.82 ± 0.92[4][5][6]
Tf-IR-820@LipoThin Film Dispersion116.20 ± 14.680.055-5.23 ± 1.1993.81 ± 1.068.92 ± 1.01[4][5][6]
LA-IR-820/DOX NDSelf-Assembly174.0 ± 10.20.169-15.33100 (co-assembly)51.1 (DOX)[3][7]
This compound-SS-CPT NPsSelf-Assembly~72.5<0.2-22.5100 (co-assembly)Not Reported
PCLGC–IR NPsEmulsification150 - 200Not Reported+38 ± 2Not ReportedNot Reported[8]

Experimental Protocols

Protocol 1: Formulation of this compound Loaded PLGA Nanoparticles via Nanoprecipitation

This protocol is adapted from a well-established nanoprecipitation technique.[1][2]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) (50 kDa, carboxylic acid-terminated)

  • This compound dye

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Acetonitrile

  • DSPE-PEG (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)])

  • DSPG (1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol))

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve 1 mg of PLGA in 400 µL of acetonitrile.

  • Dissolve the desired amount of this compound (e.g., 150-400 µg) in DMSO.

  • Add the this compound solution to the PLGA solution and adjust the final volume of the mixture to 1 mL with acetonitrile.

  • In a separate vial, prepare a phospholipid solution by dissolving 260 µg of DSPE-PEG and 200 µg of DSPG in 4% ethanol.

  • Heat the phospholipid solution at 60°C for 30 minutes with stirring.

  • Add the PLGA/IR-820 solution dropwise to the heated lipid suspension while stirring.

  • Add 1 mL of deionized water to the mixture (acetonitrile/water ratio = 1:3).

  • Continue stirring at room temperature for 1 hour to allow for nanoparticle formation.

  • Purify the nanoparticles by centrifugation using a 10 kDa Amicon filter at 3500 rpm for 10 minutes. Resuspend the pellet in deionized water. Repeat the washing step three times.

  • Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for characterization and further use.

Protocol 2: Formulation of this compound Loaded PLGA Nanoparticles via Single Emulsion Method

This protocol is based on the single emulsion-solvent evaporation technique.[3]

Materials:

  • PLGA

  • This compound dye

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v)

  • Deionized water

Procedure:

  • Dissolve a specific amount of PLGA and this compound in DCM to form the organic phase.

  • Add the organic phase to an aqueous solution of PVA.

  • Emulsify the mixture by sonication on ice to form an oil-in-water (o/w) emulsion.

  • Stir the emulsion at room temperature for several hours to allow for the evaporation of DCM and the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated this compound.

  • Lyophilize the nanoparticles for long-term storage or resuspend in a suitable buffer for immediate use.

Protocol 3: Co-loading of Doxorubicin (DOX) and this compound in a Self-Assembled Nanodrug

This protocol describes the formation of an excipient-free nanodrug through self-assembly.[3][7]

Materials:

  • Lactosylated this compound (LA-IR-820)

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Synthesize lactosylated this compound (LA-IR-820) to enable active targeting to hepatocellular carcinoma cells.

  • Dissolve LA-IR-820 and DOX in deionized water.

  • Mix the two solutions and allow them to self-assemble into nanoparticles.

  • The resulting LA-IR-820/DOX nanodrugs (LA-IR-820/DOX ND) can be purified by dialysis against deionized water to remove any unassembled molecules.

Protocol 4: Characterization of this compound Nanoparticles

1. Size and Zeta Potential:

  • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticle suspension using Dynamic Light Scattering (DLS). Dilute the nanoparticle suspension in deionized water or PBS before measurement.

2. Morphology:

  • Visualize the morphology of the nanoparticles using Transmission Electron Microscopy (TEM). Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid, allow it to air dry, and then image.

3. Encapsulation Efficiency and Drug Loading Content:

  • Separate the nanoparticles from the aqueous solution containing unencapsulated this compound by centrifugation.

  • Measure the concentration of free this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

  • Calculate the Encapsulation Efficiency (EE) and Drug Loading Content (DLC) using the following formulas:

    • EE (%) = (Total amount of this compound - Amount of free this compound) / Total amount of this compound * 100

    • DLC (%) = (Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles * 100

Protocol 5: In Vitro Photothermal Performance

Materials:

  • This compound nanoparticle suspension

  • Phosphate-buffered saline (PBS)

  • NIR laser (e.g., 808 nm)

  • Thermocouple or thermal imaging camera

Procedure:

  • Disperse the this compound nanoparticles in PBS at various concentrations in a 96-well plate or a suitable container.

  • Irradiate the samples with an NIR laser at a specific power density (e.g., 1.5 W/cm²) for a set duration (e.g., 5 minutes).

  • Record the temperature change over time using a thermocouple immersed in the solution or a thermal imaging camera.

  • Use PBS without nanoparticles as a negative control.

Protocol 6: In Vitro Cellular Uptake and Cytotoxicity

Materials:

  • Cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Cell culture medium and supplements

  • This compound nanoparticles

  • Free this compound dye

  • MTT or other cell viability assay kit

  • Fluorescence microscope or flow cytometer

  • NIR laser

Procedure: Cellular Uptake:

  • Seed the cancer cells in appropriate culture plates or on coverslips.

  • After cell attachment, treat the cells with this compound nanoparticles or free this compound at various concentrations for different time points (e.g., 4, 8, 24 hours).

  • Wash the cells with PBS to remove extracellular nanoparticles or dye.

  • Visualize the intracellular fluorescence of this compound using a fluorescence microscope or quantify the uptake using a flow cytometer.

Photothermal Cytotoxicity:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound nanoparticles or free this compound for a predetermined incubation time (e.g., 4 hours).

  • Wash the cells with PBS and add fresh culture medium.

  • Expose the cells to an NIR laser at a specific power density and duration.

  • Include control groups: untreated cells, cells treated with nanoparticles but without laser irradiation, and cells irradiated with the laser without nanoparticles.

  • After a further incubation period (e.g., 24 hours), assess cell viability using an MTT assay or a similar method.

Mandatory Visualizations

Experimental_Workflow cluster_Formulation Nanoparticle Formulation & Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Formulation This compound Nanoparticle Formulation (e.g., PLGA, Liposome) Characterization Physicochemical Characterization (Size, Zeta, Morphology, EE%, DLC%) Formulation->Characterization CellCulture Cell Culture (Cancer Cell Line) Characterization->CellCulture Uptake Cellular Uptake Study (Microscopy, Flow Cytometry) CellCulture->Uptake PTT_vitro Photothermal Cytotoxicity (MTT Assay) Uptake->PTT_vitro AnimalModel Tumor Xenograft Animal Model PTT_vitro->AnimalModel Biodistribution Biodistribution & Tumor Accumulation Imaging AnimalModel->Biodistribution PTT_vivo In Vivo Photothermal Therapy & Efficacy Biodistribution->PTT_vivo Toxicity Histological Analysis & Biocompatibility PTT_vivo->Toxicity

Caption: General experimental workflow for the development and evaluation of this compound nanoparticles.

PTT_Apoptosis_Pathway cluster_stimulus External Stimulus cluster_cell Cellular Response NIR_Laser NIR Laser (e.g., 808 nm) IR820_NP This compound Nanoparticle Hyperthermia Localized Hyperthermia IR820_NP->Hyperthermia Mitochondria Mitochondrial Outer Membrane Permeabilization Hyperthermia->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: PTT-induced intrinsic apoptosis signaling pathway.[9][10][11]

References

Application Notes and Protocols for Encapsulating IR-820 in PLGA Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the encapsulation of the near-infrared (NIR) dye IR-820 into poly(lactic-co-glycolic acid) (PLGA) nanoparticles. This combination leverages the photothermal and imaging capabilities of this compound with the biocompatible and biodegradable properties of PLGA, creating a versatile platform for various biomedical applications, including photothermal therapy (PTT) and in vivo imaging.

Introduction

This compound is a heptamethine cyanine (B1664457) dye that exhibits strong absorption in the NIR region (around 800 nm), a spectral window where biological tissues have minimal absorbance, allowing for deep tissue penetration of light.[1] Upon NIR laser irradiation, this compound efficiently converts light energy into heat, inducing hyperthermia in the surrounding environment. This property makes it a potent agent for photothermal therapy, a minimally invasive cancer treatment that uses heat to ablate tumor cells.[2][3] Additionally, this compound possesses fluorescent properties, enabling its use as an imaging agent to track the biodistribution of the delivery vehicle.[2]

However, the clinical application of free this compound is hampered by its poor water solubility, short circulation half-life, and nonspecific distribution.[4][5] Encapsulation within PLGA nanoparticles overcomes these limitations. PLGA is an FDA-approved polymer known for its excellent biocompatibility and biodegradability, breaking down into lactic acid and glycolic acid, which are naturally metabolized by the body.[6][7] PLGA nanoparticles can protect this compound from degradation, improve its stability, and provide a means for controlled release and targeted delivery.[2][8][9]

This document outlines the synthesis, characterization, and application of this compound-loaded PLGA nanoparticles.

Physicochemical Characterization of this compound-PLGA Nanoparticles

The successful formulation of this compound-PLGA nanoparticles is critically dependent on their physicochemical properties, which dictate their stability, biocompatibility, and in vivo performance. A summary of typical quantitative data from published studies is presented below.

ParameterTypical Value RangeMethod of AnalysisReference
Hydrodynamic Diameter 60 - 110 nmDynamic Light Scattering (DLS)[2][4]
Polydispersity Index (PDI) 0.16 - 0.23Dynamic Light Scattering (DLS)[4][5][10]
Zeta Potential -28 to -40 mVLaser Doppler Electrophoresis[2][4]
Encapsulation Efficiency 84% - 96%UV-Vis Spectroscopy[2][11]
Drug Loading Capacity 18% (approx.)UV-Vis Spectroscopy[2]
Morphology Spherical and uniformTransmission Electron Microscopy (TEM)[2][4]

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and evaluation of this compound-PLGA nanoparticles.

Synthesis of this compound-PLGA Nanoparticles (Single Emulsion-Solvent Evaporation Method)

This protocol is a widely used method for encapsulating hydrophobic agents like this compound into PLGA.[2]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA), 50:50 lactide:glycolide ratio, carboxylic acid terminated

  • This compound dye

  • Acetone (B3395972)

  • Methanol (B129727) (for storing this compound)

  • Distilled water

  • Centrifugal filter units (e.g., 10 kDa MWCO)

Procedure:

  • Dissolve PLGA in acetone to a final concentration of 1 mg/mL.

  • Prepare a stock solution of this compound in methanol (e.g., 0.5 g/mL).

  • Add the this compound stock solution to the PLGA-acetone solution to achieve a final this compound concentration of 0.5 mg/mL.

  • While stirring, add the organic phase (PLGA and this compound in acetone) dropwise to distilled water at a volume ratio of 1:3 (organic:aqueous).

  • Continue stirring the resulting emulsion for at least 2 hours to allow for the evaporation of acetone.

  • Purify the nanoparticles by centrifugal filtration to remove unencapsulated this compound and residual solvent. This is typically done at 4200 g for 30 minutes.

  • Resuspend the purified nanoparticles in the desired buffer or water for storage and further use.

Nanoparticle Characterization

3.2.1. Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dilute the nanoparticle suspension in distilled water.[12] Analyze the sample using a dynamic light scattering (DLS) instrument (e.g., Zetasizer Nano ZS90) at 25°C.[12] The instrument measures the hydrodynamic diameter, PDI, and surface charge (zeta potential).

3.2.2. Morphology:

  • Method: Place a drop of the nanoparticle suspension onto a carbon-coated copper grid and allow it to air dry. Image the grid using a Transmission Electron Microscope (TEM) to observe the shape and size of the nanoparticles.[8]

3.2.3. Encapsulation Efficiency and Drug Loading:

  • Method:

    • After synthesis and purification, collect the filtrate from the centrifugal filtration step.

    • Measure the absorbance of the filtrate using a UV-Vis spectrophotometer at the characteristic absorption wavelength of this compound (around 710 nm or 810 nm).[2][4]

    • Quantify the amount of free (unencapsulated) this compound using a standard curve of known this compound concentrations.

    • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:[4]

      • EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

      • DL (%) = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles] x 100

In Vitro Drug Release Study

This protocol assesses the release kinetics of this compound from the PLGA nanoparticles.

Materials:

  • This compound-PLGA nanoparticle suspension

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (e.g., 3.5 kDa MWCO)

  • Centrifugal filter units

Procedure:

  • Place a known amount of the this compound-PLGA nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in a known volume of PBS at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium (PBS) and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Alternatively, at each time point, centrifuge a sample of the nanoparticle suspension using a centrifugal filter unit to separate the released this compound from the nanoparticles.[2]

  • Quantify the amount of released this compound in the collected samples using a UV-Vis spectrophotometer and a standard curve.[2]

  • Plot the cumulative percentage of this compound released as a function of time.

In Vitro Photothermal Effect

This protocol evaluates the heat generation capacity of the nanoparticles upon laser irradiation.

Materials:

  • This compound-PLGA nanoparticle suspension

  • Phosphate-buffered saline (PBS)

  • NIR laser (e.g., 808 nm)

  • Thermal imaging camera or a thermocouple

Procedure:

  • Suspend the this compound-PLGA nanoparticles in PBS at a desired concentration (e.g., 25 µM of this compound).[2]

  • Place the suspension in a suitable container (e.g., a well of a 96-well plate).

  • Irradiate the sample with an 808 nm laser at a specific power density (e.g., 1.5 W/cm²) for a set duration (e.g., 5 minutes).[2]

  • Monitor and record the temperature change over time using a thermal imaging camera or a thermocouple.[2]

  • Include control groups such as PBS alone and free this compound solution at the same concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the biocompatibility of the nanoparticles in the absence of light and their phototoxic effects upon laser irradiation.

Materials:

  • Cancer cell line (e.g., MDA-MB-231 for breast cancer)[2]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound-PLGA nanoparticle suspension

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • NIR laser (e.g., 808 nm)

Procedure:

  • Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.[2][4]

  • For dark toxicity: Treat the cells with various concentrations of this compound-PLGA nanoparticles (e.g., 0-35 µM this compound equivalent) for a specified duration (e.g., 4 hours).[2]

  • For phototoxicity: After the incubation period, wash the cells with PBS and add fresh media.[2] Irradiate the designated wells with the 808 nm laser.

  • After 24 hours of incubation post-treatment, add MTT solution to each well and incubate for 3-4 hours.[2]

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.[2]

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to untreated control cells.

In Vivo Imaging and Biodistribution

This protocol describes how to visualize the accumulation of nanoparticles in a tumor-bearing animal model.

Materials:

  • Tumor-bearing animal model (e.g., nude mice with subcutaneous tumors)

  • This compound-PLGA nanoparticle suspension

  • In vivo imaging system (e.g., IVIS)

Procedure:

  • Administer the this compound-PLGA nanoparticle suspension to the tumor-bearing mice via intravenous injection.

  • At various time points post-injection (e.g., 1, 4, 8, 24, 48 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system.[13]

  • The excitation and emission wavelengths should be set appropriately for this compound (e.g., excitation around 710 nm, emission around 820 nm).[5]

  • After the final imaging time point, the animals can be euthanized, and major organs and the tumor can be excised for ex vivo imaging to confirm the biodistribution.[14]

Visualizations

Experimental Workflow for Nanoparticle Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application In Vitro / In Vivo Studies s1 Dissolve PLGA in Acetone s2 Add this compound s1->s2 s3 Dropwise addition to Water (Stirring) s2->s3 s4 Solvent Evaporation (2 hours) s3->s4 s5 Purification (Centrifugal Filtration) s4->s5 c1 Size, PDI, Zeta Potential (DLS) s5->c1 This compound-PLGA NPs c2 Morphology (TEM) s5->c2 This compound-PLGA NPs c3 Encapsulation & Loading (UV-Vis) s5->c3 This compound-PLGA NPs a1 Drug Release s5->a1 a2 Photothermal Effect s5->a2 a3 Cytotoxicity s5->a3 a4 In Vivo Imaging s5->a4

Caption: Workflow for the synthesis and characterization of this compound-PLGA nanoparticles.

Mechanism of Photothermal Therapy-Induced Apoptosis

G cluster_stimulus External Stimulus cluster_np Nanoparticle Action cluster_cellular Cellular Response laser NIR Laser (e.g., 808 nm) np This compound-PLGA NP in Tumor laser->np heat Heat Generation (Hyperthermia) np->heat Photothermal Conversion stress Cellular Stress heat->stress caspase Caspase Activation stress->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis

References

Application Notes and Protocols for Sentinel Lymph Node Mapping Using IR-820

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-820 is a near-infrared (NIR) cyanine (B1664457) dye with promising applications in biomedical imaging. Its optical properties, including strong absorption and emission in the NIR window (700-900 nm), make it a suitable candidate for deep-tissue imaging with reduced autofluorescence and enhanced penetration of light. These characteristics, coupled with its favorable safety profile, position this compound as a potential alternative to the more commonly used indocyanine green (ICG) for various imaging applications, including the mapping of sentinel lymph nodes (SLNs). This document provides detailed application notes and protocols for the use of this compound in SLN mapping, based on available scientific literature.

Physicochemical and Optical Properties of this compound

A thorough understanding of the physicochemical and optical properties of this compound is crucial for its effective application in sentinel lymph node mapping. These properties can be influenced by the solvent and binding to biological macromolecules.

PropertyValueSolvent/ConditionReference
Molecular Formula C₄₂H₄₄N₂O₆S₂-[1]
Molar Mass 712.93 g/mol -[1]
Peak Absorption (λabs) ~710 nmAqueous Solution[1]
~812 nmAqueous Solution[2]
~793 nm10% Fetal Bovine Serum (FBS)[3]
Peak Emission (λem) ~820 nmAqueous Solution[1]
~829 nmWater[3]
~858 nm10% Fetal Bovine Serum (FBS)[3]
Molar Extinction Coefficient ~198,181 M⁻¹cm⁻¹Methanol[4]
Quantum Yield (QY) 0.313%Water[3][5]
2.521%10% Fetal Bovine Serum (FBS)[3][5]
Photostability Good stability in serum with no noticeable decrease in emission after 60 min of continuous laser irradiation (793 nm, 20 mW/cm²)10% Fetal Bovine Serum (FBS)[3]
In Vitro Stability Half-life approximately double that of ICG in aqueous solution under various light and temperature conditions.Aqueous Solution[6]
Safety Profile Negligible in vivo toxicity observed in mice.In vivo (mice)[3]

Experimental Protocols

The following protocols are designed for preclinical research in animal models. Adjustments may be necessary based on the specific animal model, imaging system, and experimental goals.

I. Preparation of this compound for In Vivo Injection

This protocol describes the preparation of an this compound solution for subcutaneous or intradermal injection for sentinel lymph node mapping.

Materials:

  • This compound dye powder

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile water for injection

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile vials

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in a small amount of sterile water or PBS to create a concentrated stock solution. For example, a 1 mg/mL stock solution can be prepared.

    • Vortex the solution until the dye is completely dissolved.

  • Working Solution Preparation:

    • Dilute the stock solution with sterile PBS to the desired final concentration for injection. A typical concentration for in vivo imaging is in the range of 0.2 mM to 0.5 mg/mL.[7]

    • For example, to prepare a 0.5 mg/mL solution, dilute the 1 mg/mL stock solution 1:1 with sterile PBS.

  • Sterilization:

    • Sterilize the final working solution by passing it through a 0.22 µm sterile filter into a sterile vial.

  • Storage:

    • It is recommended to use the prepared solution shortly after preparation. Long-term storage of the solution is not recommended.[3]

Workflow for this compound Solution Preparation:

G cluster_prep This compound Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Sterile PBS/Water (Stock Solution) weigh->dissolve vortex Vortex to Dissolve dissolve->vortex dilute Dilute to Final Concentration (Working Solution) vortex->dilute filter Sterile Filter (0.22 µm) dilute->filter inject Ready for Injection filter->inject

Caption: Workflow for preparing a sterile this compound injection solution.

II. In Vivo Sentinel Lymph Node Mapping in a Mouse Model

This protocol outlines the procedure for imaging sentinel lymph nodes in a mouse model following subcutaneous injection of this compound.

Materials:

  • Prepared sterile this compound solution (e.g., 0.5 mg/mL)

  • Anesthetized mouse (e.g., nude mouse or mouse with shaved area of interest)

  • Insulin syringe with a 30G needle

  • Near-Infrared (NIR) fluorescence imaging system with appropriate filters for this compound (Excitation: ~710-790 nm, Emission: >820 nm)

  • Animal handling and monitoring equipment

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).

    • Place the anesthetized mouse on the imaging stage of the NIR imaging system.

    • Ensure the area of injection and the expected lymphatic drainage path are within the field of view.

  • This compound Injection:

    • Inject a small volume (e.g., 50-100 µL) of the prepared this compound solution subcutaneously or intradermally near the site of interest (e.g., footpad, shoulder, or peritumoral region).[7]

  • NIR Fluorescence Imaging:

    • Immediately after injection, begin acquiring fluorescence images using the NIR imaging system.

    • Set the excitation and emission filters appropriate for this compound.

    • Acquire a series of images over time (e.g., every 1-5 minutes for the first 30 minutes, then at longer intervals) to visualize the lymphatic drainage and accumulation in the sentinel lymph nodes.

  • Image Analysis:

    • Analyze the acquired images to identify the lymphatic channels and the sentinel lymph node(s).

    • Quantify the fluorescence intensity in the lymph nodes and surrounding tissue to calculate the signal-to-background ratio (SBR).

Workflow for In Vivo SLN Mapping:

G cluster_invivo In Vivo SLN Mapping Workflow anesthetize Anesthetize Animal position Position on Imaging Stage anesthetize->position inject Subcutaneous Injection of this compound position->inject acquire Acquire NIR Images (Time-lapse) inject->acquire identify Identify SLN and Lymphatic Vessels acquire->identify analyze Quantitative Analysis (SBR) identify->analyze

Caption: Experimental workflow for in vivo sentinel lymph node mapping.

III. Ex Vivo Confirmation of Sentinel Lymph Nodes

This protocol is for the confirmation of this compound uptake in excised lymph nodes.

Materials:

  • Excised lymph nodes and surrounding tissues from the animal model

  • NIR fluorescence imaging system

  • Surgical tools for dissection

Procedure:

  • Tissue Excision:

    • Following in vivo imaging, euthanize the animal according to approved protocols.

    • Carefully dissect and excise the identified sentinel lymph node(s) and, for control purposes, non-sentinel lymph nodes from the same animal.

  • Ex Vivo Imaging:

    • Place the excised lymph nodes on a non-fluorescent surface within the NIR imaging system.

    • Acquire fluorescence images of the excised tissues to confirm the presence and localization of the this compound signal.

  • Histological Correlation (Optional):

    • The excised lymph nodes can be fixed, sectioned, and stained (e.g., with H&E) for histological analysis to correlate fluorescence with the nodal architecture and to assess for the presence of metastases.

Workflow for Ex Vivo Confirmation:

G cluster_exvivo Ex Vivo Confirmation Workflow euthanize Euthanize Animal dissect Dissect and Excise Lymph Nodes euthanize->dissect image Ex Vivo NIR Imaging dissect->image histology Histological Analysis (Optional) image->histology

Caption: Workflow for ex vivo confirmation of this compound in lymph nodes.

Data Presentation and Interpretation

Quantitative analysis of fluorescence intensity is crucial for evaluating the efficacy of this compound for sentinel lymph node mapping. The signal-to-background ratio (SBR) is a key metric for this assessment.

Signal-to-Background Ratio (SBR) Calculation:

SBR is calculated by dividing the mean fluorescence intensity of the region of interest (ROI) over the sentinel lymph node by the mean fluorescence intensity of an adjacent background tissue region.

ParameterDescription
Signal (S) Mean fluorescence intensity within the ROI drawn over the sentinel lymph node.
Background (B) Mean fluorescence intensity within an ROI drawn over adjacent non-lymphatic tissue.
SBR S / B

A higher SBR indicates better contrast and easier identification of the sentinel lymph node.

Discussion and Comparison with ICG

This compound presents several potential advantages over ICG for sentinel lymph node mapping.

FeatureThis compoundIndocyanine Green (ICG)Reference
In Vitro Stability Higher stability in aqueous solutions.Less stable, prone to degradation.[6]
Emission Peak Less dependent on concentration.Emission peak can shift with concentration.[6]
In Vivo Stability Increased stability in vivo, potentially allowing for longer imaging times.Shorter plasma residence time.[6]
Quantum Yield Lower in water, but significantly increases upon binding to serum proteins.Generally higher quantum yield.[3][5][8]

The enhanced stability of this compound may translate to a longer window for imaging and surgical guidance. However, the generally lower quantum yield of free this compound compared to ICG is a factor to consider, although this is mitigated by its interaction with serum albumin in vivo, which enhances its fluorescence.[3][5]

Conclusion

This compound is a promising near-infrared fluorescent dye for sentinel lymph node mapping. Its favorable optical properties, enhanced stability compared to ICG, and good safety profile make it a valuable tool for preclinical research. The provided protocols offer a foundation for researchers to explore the utility of this compound in their specific applications. Further studies are warranted to establish optimized protocols and to quantitatively assess its performance against existing standards in various preclinical models of disease.

References

Application Notes and Protocols for IR-820 Administration: Optimizing Biodistribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and optimizing the biodistribution of the near-infrared (NIR) fluorescent dye IR-820 through various administration routes. Detailed protocols for in vivo experiments and ex vivo quantification are included to facilitate reproducible research.

Introduction

This compound is a versatile NIR dye with applications in preclinical imaging, including fluorescence-guided surgery, tumor imaging, and angiography. Its biodistribution and pharmacokinetic profile are critically dependent on the route of administration. This document outlines the expected biodistribution patterns following intravenous, intraperitoneal, oral, and subcutaneous administration and provides standardized protocols for their execution and analysis.

Cellular Uptake Mechanisms of this compound

The cellular uptake of cyanine (B1664457) dyes like this compound is a complex process that can involve multiple pathways. One key mechanism is the involvement of organic anion-transporting polypeptides (OATPs), which are membrane transporters that can facilitate the entry of the dye into cancer cells.[1] Additionally, this compound is known to bind to serum albumin in the bloodstream. This complex can then be taken up by tumor cells through albumin-mediated endocytosis, a process that is often upregulated in cancerous tissues.[2] This interaction with albumin not only influences its biodistribution but also enhances its fluorescence properties.

Proposed Cellular Uptake Pathways of this compound IR820 Free this compound IR820_Albumin This compound-Albumin Complex IR820->IR820_Albumin Binding OATP OATP Transporter IR820->OATP Uptake Albumin Serum Albumin Albumin->IR820_Albumin Endocytosis Albumin-mediated Endocytosis IR820_Albumin->Endocytosis CancerCell Cancer Cell OATP->CancerCell Mitochondria Mitochondria CancerCell->Mitochondria Accumulation Lysosomes Lysosomes CancerCell->Lysosomes Accumulation Endocytosis->CancerCell

Caption: Proposed cellular uptake mechanisms of this compound.

Biodistribution of this compound via Different Administration Routes

The route of administration significantly alters the peak concentration and tissue distribution of this compound. The following tables summarize the expected biodistribution patterns based on available literature. Fluorescence intensity is a semi-quantitative measure and can be influenced by various experimental factors.

Table 1: Peak Fluorescence Intensity and Major Accumulation Sites of this compound by Administration Route

Administration RoutePeak Fluorescence TimeMajor Accumulation Organs/TissuesPrimary Clearance Route
Intravenous (IV) 48 hours[3]Liver, Kidneys, Tumor[3]Hepatic and Renal[3]
Intraperitoneal (IP) 6 hoursLiver, Spleen, KidneysHepatic and Renal
Oral (Intragastric) ~24-48 hours (in GI tract)[4]Gastrointestinal Tract[4]Fecal[4]
Subcutaneous (SC) Variable (local retention)Injection site, draining lymph nodesSlow systemic absorption
Intramuscular (IM) 48 hours (at tumor site)[3]Injection site (muscle), Tumor[3]Slow systemic absorption

Table 2: Comparative Biodistribution of this compound in Major Organs (Relative Fluorescence Intensity)

OrganIntravenous (IV)Intraperitoneal (IP)OralSubcutaneous (SC)
Liver ++++++++
Spleen +++++/-+/-
Kidneys +++++++
Lungs ++++/-+/-
Heart +++/-+/-
Tumor +++++-++ (with local injection)
GI Tract +++++++/-
Injection Site N/AN/AN/A+++

(+/-: Negligible, +: Low, ++: Medium, +++: High)

Experimental Protocols

The following are detailed protocols for the administration of this compound and the subsequent quantification of its biodistribution in a murine model.

Protocol 1: Administration of this compound

This protocol outlines the procedures for preparing and administering this compound via intravenous, intraperitoneal, oral (intragastric), and subcutaneous routes.

This compound Administration Workflow A Preparation of This compound Solution C Administration Route Selection A->C B Animal Preparation (Anesthesia) B->C D Intravenous (IV) (Tail Vein) C->D IV E Intraperitoneal (IP) C->E IP F Oral (Gavage) C->F Oral G Subcutaneous (SC) C->G SC H Post-Administration Monitoring D->H E->H F->H G->H

Caption: General workflow for the administration of this compound.

1. Preparation of this compound Solution:

  • Dissolve this compound powder in sterile phosphate-buffered saline (PBS) or another appropriate vehicle to the desired concentration (e.g., 0.5 mg/mL).

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter the solution through a 0.22 µm sterile filter before injection.

2. Animal Handling:

  • Use appropriate animal models (e.g., BALB/c or nude mice).

  • Anesthetize the animal using a standard protocol (e.g., isoflurane (B1672236) inhalation or injectable anesthetics).

3. Administration Routes:

  • Intravenous (IV) Injection:

    • Place the mouse in a restrainer and warm the tail to dilate the veins.

    • Inject the this compound solution (typically 100-200 µL) slowly into the lateral tail vein using a 27-30 gauge needle.

  • Intraperitoneal (IP) Injection:

    • Position the mouse on its back and tilt it slightly downwards.

    • Inject the this compound solution (typically 200-500 µL) into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Oral (Intragastric) Gavage:

    • Use a ball-tipped gavage needle appropriate for the size of the mouse.

    • Gently insert the needle into the esophagus and advance it into the stomach.

    • Administer the this compound solution (typically 200-400 µL) slowly.

  • Subcutaneous (SC) Injection:

    • Pinch the skin on the back of the neck or flank to form a tent.

    • Insert a 25-27 gauge needle into the base of the tented skin.

    • Inject the this compound solution (typically 50-100 µL) to form a small bleb under the skin.[5]

4. Post-Administration Monitoring:

  • Monitor the animal for any adverse reactions.

  • House the animals under standard conditions until the designated time point for imaging or tissue harvesting.

Protocol 2: Ex Vivo Biodistribution Analysis

This protocol describes the harvesting of organs and the quantification of this compound fluorescence.

Ex Vivo Biodistribution Analysis Workflow A Euthanasia of Animal at Designated Time Point B Perfusion with Saline (optional) A->B C Organ Harvesting (Tumor, Liver, Spleen, etc.) B->C D Ex Vivo Fluorescence Imaging (Whole Organs) C->D E Tissue Homogenization C->E G Data Analysis (%ID/g tissue) D->G F Fluorescence Quantification (Spectrofluorometer) E->F F->G

Caption: Workflow for ex vivo biodistribution analysis of this compound.

1. Tissue Collection:

  • At the predetermined time point post-injection, euthanize the mouse using an approved method.

  • Optionally, perform cardiac perfusion with cold saline to remove blood from the organs.

  • Carefully dissect the organs of interest (e.g., tumor, liver, spleen, kidneys, lungs, heart, and a section of the gastrointestinal tract).

  • Rinse the organs with cold PBS and gently blot them dry.

2. Ex Vivo Imaging (Qualitative/Semi-Quantitative):

  • Arrange the harvested organs on a non-fluorescent surface.

  • Image the organs using an in vivo imaging system with appropriate excitation (e.g., ~785 nm) and emission filters for this compound.

  • Analyze the images to determine the relative fluorescence intensity in each organ.

3. Tissue Homogenization (Quantitative):

  • Weigh each organ or a portion of it.

  • Add a specific volume of lysis buffer (e.g., RIPA buffer) per gram of tissue.

  • Homogenize the tissue using a mechanical homogenizer until a uniform lysate is obtained.

  • Centrifuge the homogenate to pellet cellular debris.

4. Fluorescence Quantification:

  • Transfer the supernatant (lysate) to a microplate or cuvette.

  • Measure the fluorescence intensity using a spectrofluorometer with the appropriate excitation and emission wavelengths for this compound.

  • Prepare a standard curve using known concentrations of this compound in the same lysis buffer to determine the concentration of this compound in the tissue samples.

5. Data Analysis:

  • Calculate the concentration of this compound in each organ.

  • Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

Conclusion

The choice of administration route for this compound is a critical determinant of its subsequent biodistribution and is paramount for achieving optimal results in preclinical imaging studies. Intravenous injection provides systemic distribution with significant accumulation in the liver, kidneys, and tumors. Intraperitoneal administration also leads to systemic exposure but with a different pharmacokinetic profile. Oral administration confines the dye primarily to the gastrointestinal tract, making it suitable for imaging this region. Subcutaneous and intramuscular injections result in localized retention with slower systemic absorption, which can be advantageous for specific applications like photothermal therapy at the injection site. By following the detailed protocols provided, researchers can ensure consistent and reproducible results in their studies involving this compound.

References

Application Notes and Protocols for IR-820 Mediated Photothermal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photothermal therapy (PTT) is a promising cancer treatment modality that utilizes photothermal agents to convert near-infrared (NIR) light into localized heat, leading to the ablation of cancer cells. IR-820, a heptamethine cyanine (B1664457) dye, has emerged as a potent photothermal agent due to its strong absorption in the NIR region (around 800 nm), where biological tissues are relatively transparent. This document provides detailed application notes and protocols for utilizing this compound in photothermal therapy research, with a focus on laser power settings and experimental methodologies.

Principle of this compound Mediated Photothermal Therapy

This compound absorbs NIR light and dissipates the energy as heat, causing a localized temperature increase. This hyperthermia can induce cell death through apoptosis or necrosis, depending on the temperature achieved and the duration of exposure. To enhance its stability and tumor accumulation, this compound is often encapsulated in nanoparticles, such as poly(lactic-co-glycolic acid) (PLGA).

Data Presentation: Laser Power Settings and Experimental Parameters

The following tables summarize quantitative data from various studies on this compound mediated photothermal therapy, providing a reference for designing experiments.

Table 1: In Vitro Studies on this compound Mediated Photothermal Therapy

Cell LineThis compound FormulationThis compound Concentration (µM)Laser Wavelength (nm)Laser Power Density (W/cm²)Irradiation Time (min)Key Findings
MDA-MB-231 (Triple-Negative Breast Cancer)IR820-PLGA NPs10, 358081.5, 25Significant reduction in metabolic activity; induced apoptosis.[1]
MCF-7 (Breast Cancer)This compound PLGA NPs20, 6080814.10.5Remarkable phototoxicity; induced apoptosis.[2][3]
HeLa (Cervical Cancer)PpIX-IR-820@Lipo NPs3079315High phototoxicity and apoptosis rate.

Table 2: In Vivo Studies on this compound Mediated Photothermal Therapy

Tumor ModelThis compound FormulationThis compound ConcentrationLaser Wavelength (nm)Laser Power Density (W/cm²)Irradiation Time (min)Key Findings
Subcutaneous TNBC XenograftIR820-PLGA NPs350 µM (intravenous)8101.55Significant tumor growth reduction.[1]
Subcutaneous Bladder TumorFree this compound2 mg/mL (intramuscular)793210Obvious tumor inhibition and eradication.[4]
Hep-2 Tumor Bearing MouseMNP-PEG-IR8202 mg/mL (intravenous)80825Effective tumor eradication.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles

This protocol describes the synthesis of this compound loaded PLGA nanoparticles (IR820-PLGA NPs) using a single emulsion-solvent evaporation method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound dye

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Procedure:

  • Dissolve a specific amount of PLGA and this compound in DCM.

  • Add the PLGA/IR-820 solution dropwise to a PVA solution while stirring vigorously.

  • Sonicate the mixture on ice to form an oil-in-water emulsion.

  • Stir the emulsion at room temperature for several hours to allow for solvent evaporation and nanoparticle formation.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles with deionized water multiple times to remove excess PVA and unencapsulated this compound.

  • Resuspend the final IR820-PLGA NPs in a suitable buffer (e.g., PBS) for further use.

Protocol 2: In Vitro Photothermal Therapy and Cell Viability Assessment

This protocol details the procedure for evaluating the efficacy of this compound mediated PTT on cancer cells in culture.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • IR820-PLGA NPs

  • 96-well plates

  • NIR laser system (e.g., 808 nm)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with varying concentrations of IR820-PLGA NPs for a predetermined incubation time (e.g., 4 hours).

  • Wash the cells with PBS to remove non-internalized nanoparticles.

  • Add fresh cell culture medium to each well.

  • Irradiate the designated wells with an NIR laser at the desired power density and for the specified duration. Include control groups (no treatment, laser only, NPs only).

  • Incubate the cells for 24 hours post-irradiation.

  • Perform an MTT assay to assess cell viability. Add MTT solution to each well and incubate for 2-4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage relative to the untreated control group.

Protocol 3: Analysis of PTT-Induced Cell Death Mechanism (Apoptosis vs. Necrosis)

This protocol describes how to differentiate between apoptotic and necrotic cell death using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cells treated with this compound mediated PTT (from Protocol 2)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest the cells (both adherent and floating) from the treatment and control groups.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for In Vitro this compound PTT

experimental_workflow A Cell Seeding B This compound NP Incubation A->B C Washing B->C D NIR Laser Irradiation C->D E Post-Irradiation Incubation (24h) D->E F Cell Viability Assay (MTT) E->F G Apoptosis/Necrosis Analysis (Flow Cytometry) E->G H Data Analysis F->H G->H

Caption: Workflow for in vitro this compound mediated photothermal therapy experiments.

Signaling Pathway of PTT-Induced Apoptosis

Photothermal therapy, when modulated to avoid high temperatures that cause necrosis, primarily induces apoptosis through the intrinsic (mitochondrial) pathway. The localized hyperthermia generated by this compound upon NIR irradiation acts as a stress signal that initiates a cascade of molecular events leading to programmed cell death.

apoptosis_pathway cluster_0 Stimulus cluster_1 Mitochondrial Events cluster_2 Caspase Cascade cluster_3 Regulation by Bcl-2 Family A This compound + NIR Laser B Localized Hyperthermia A->B Heat Generation C Activation of Bax/Bak B->C D Mitochondrial Outer Membrane Permeabilization (MOMP) C->D E Cytochrome c Release D->E F Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I Execution Phase J Anti-apoptotic (e.g., Bcl-2, Bcl-xL) J->C Inhibits

Caption: Intrinsic pathway of apoptosis induced by this compound mediated PTT.

References

Application Notes and Protocols for Cell Staining with IR-820 for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-820 is a near-infrared (NIR) cyanine (B1664457) dye with fluorescence emission in the 820 nm range.[1] Its properties make it a valuable tool for various biological imaging applications, including in vivo imaging and microscopy.[2][3] The near-infrared spectral range offers advantages for cellular imaging, such as deeper tissue penetration and reduced autofluorescence from biological samples.[2] This document provides detailed protocols for staining both live and fixed cells with this compound for fluorescence microscopy, along with technical data and safety considerations. The fluorescence of this compound is notably enhanced in the presence of serum or albumin, a factor to consider for optimal staining.[2][4]

Key Properties of this compound

This compound's spectral and photophysical properties are crucial for designing imaging experiments. The dye's absorption and emission maxima can be influenced by its environment, such as the solvent and presence of proteins.[2][5]

PropertyValueReference
Molecular Formula C₄₆H₅₀ClN₂NaO₆S₂[1]
Molecular Weight 849.47 g/mol [1]
Appearance Dark green powderN/A
Solubility Soluble in DMSO, DMF, and ethanol.N/A
Excitation Maximum ~710 nm (in PBS), ~793 nm (in 10% FBS)[2][3]
Emission Maximum ~820 nm (in PBS), ~858 nm (in 10% FBS)[2][3]
Quantum Yield ~0.313% (in water), ~2.521% (in 10% FBS)[2][5]

Mechanism of Staining

This compound is a lipophilic cyanine dye that is thought to passively diffuse across the plasma membrane and accumulate in intracellular membranes. While it is often used as a general cytoplasmic and membrane stain, its specific localization can vary depending on the cell type and experimental conditions. The interaction of this compound with intracellular proteins and lipids contributes to its fluorescence enhancement upon cell loading.[2]

Experimental Protocols

Protocol 1: Live Cell Staining with this compound

This protocol provides a general guideline for staining live, cultured cells with this compound. Optimization of dye concentration and incubation time may be necessary for different cell lines.

Materials:

  • This compound dye

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium (with or without serum, see note below)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cells cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate NIR filter sets

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.

    • Vortex thoroughly to ensure the dye is completely dissolved.

    • Store the stock solution at -20°C, protected from light and moisture. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.[6]

  • Staining Solution Preparation:

    • On the day of the experiment, dilute the this compound stock solution in pre-warmed (37°C) complete cell culture medium to the desired final concentration. A starting concentration of 10 µg/mL is recommended.[3]

    • Note: The presence of serum (e.g., Fetal Bovine Serum - FBS) can enhance the fluorescence of this compound.[2] Consider maintaining serum in the staining medium if compatible with your experimental design.

  • Cell Staining:

    • Aspirate the existing culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the this compound staining solution to the cells, ensuring the entire surface is covered.

  • Incubation:

    • Incubate the cells for 2 hours at 37°C in a CO₂ incubator.[3] Incubation times may be optimized (e.g., 30-120 minutes) depending on the cell type and desired staining intensity.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three times with pre-warmed PBS to remove any unbound dye.[3]

  • Imaging:

    • Add fresh, pre-warmed complete cell culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the near-infrared spectrum (Excitation: ~710-790 nm, Emission: ~820-860 nm).

    • Use the lowest possible laser power to minimize phototoxicity.

Experimental Workflow for Live Cell Staining

G A Prepare 1 mg/mL this compound stock solution in DMSO B Dilute stock solution in pre-warmed culture medium (e.g., 10 µg/mL) A->B C Wash cells with pre-warmed PBS B->C D Incubate cells with staining solution for 2 hours at 37°C C->D E Wash cells three times with pre-warmed PBS D->E F Image cells in fresh medium or PBS using a fluorescence microscope E->F

Caption: Workflow for staining live cells with this compound.

Protocol 2: Fixed Cell Staining with this compound

This protocol provides a general method for staining fixed cells. The compatibility of fixation with this compound staining should be validated for your specific application.

Materials:

  • This compound dye

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • Cells cultured on glass coverslips

  • Mounting medium

  • Fluorescence microscope with appropriate NIR filter sets

Procedure:

  • Cell Fixation:

    • Aspirate the culture medium and wash the cells once with PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[7][8]

    • Wash the cells three times with PBS for 5 minutes each to remove the fixative.

  • Stock and Staining Solution Preparation:

    • Prepare the this compound stock and staining solutions in PBS as described in Protocol 1, steps 1 and 2.

  • Cell Staining:

    • Add the this compound staining solution to the fixed cells.

  • Incubation:

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the staining solution and wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate NIR filter sets.

Conceptual Diagram of this compound Cell Staining

G cluster_0 Extracellular Space cluster_1 Cell IR820_ext This compound Membrane Plasma Membrane IR820_ext->Membrane Diffusion Cytoplasm Cytoplasm & Intracellular Membranes Membrane->Cytoplasm Accumulation Cytoplasm->Cytoplasm Fluorescence (λem ~820 nm)

Caption: this compound diffusion and accumulation in a cell.

Data Presentation

The following table summarizes recommended starting conditions for this compound cell staining.

ParameterLive CellsFixed Cells
Recommended Concentration 5-20 µg/mL5-20 µg/mL
Recommended Incubation Time 30-120 minutes30-60 minutes
Incubation Temperature 37°CRoom Temperature
Staining Vehicle Complete Culture MediumPBS
Washing Steps 3x with warm PBS3x with PBS

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak signal Dye concentration too low.Increase this compound concentration.
Incubation time too short.Increase incubation time.
Inappropriate filter sets.Ensure correct NIR filters are in place.
Low serum concentration.Add serum to the staining medium if appropriate.
High background Dye concentration too high.Decrease this compound concentration.
Insufficient washing.Increase the number and duration of wash steps.
Dye precipitation.Ensure the stock solution is fully dissolved. Prepare fresh staining solution.
Cell death/toxicity (live cells) Dye concentration too high.Perform a titration to find the optimal non-toxic concentration.
Prolonged light exposure.Minimize exposure to excitation light. Use lower laser power.

Safety and Handling

  • This compound is for research use only.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection when handling the dye.

  • Handle the powdered form in a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Phototoxicity Considerations

While this compound shows good biocompatibility at typical imaging concentrations, it is a photosensitizer.[4][9] Upon excitation with high-intensity light, it can generate reactive oxygen species (ROS) that may lead to phototoxicity in live cells. To minimize phototoxicity during live-cell imaging:

  • Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.

  • Minimize the duration of light exposure by using shorter exposure times and acquiring only the necessary number of images.

  • Consider using imaging media that contains antioxidants.

References

Application Notes and Protocols: Tracking IR-820 Biodistribution and Clearance In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-820 is a near-infrared (NIR) cyanine (B1664457) dye with significant potential for in vivo imaging and theranostic applications.[1][2] Structurally similar to the clinically approved indocyanine green (ICG), this compound exhibits improved stability in aqueous solutions.[2][3] Its peak excitation and emission wavelengths are approximately 710 nm and 820 nm, respectively.[4][5][6] A key characteristic of this compound is the significant enhancement of its fluorescence emission upon binding to serum albumin.[4][5][6] This property makes it an excellent blood pool contrast agent for visualizing vasculature and assessing vascular permeability in diseased tissues such as tumors and sites of injury.[4][5][6] Furthermore, some studies have shown that this compound possesses fluorescence emission in the second near-infrared (NIR-II) window (900-1700 nm), which allows for deeper tissue penetration and higher spatial resolution imaging.[7][8] This document provides detailed protocols for tracking the biodistribution and clearance of this compound in preclinical animal models, methods for data quantification, and an overview of its clearance pathways.

Experimental Protocols

In Vivo NIR Fluorescence Imaging

This protocol outlines the procedure for real-time imaging of this compound distribution in live small animals.

Materials:

  • This compound dye

  • Phosphate-buffered saline (PBS) or other suitable vehicle

  • Animal model (e.g., tumor-bearing mice)

  • In vivo imaging system (e.g., IVIS Spectrum) equipped for NIR fluorescence imaging

  • Anesthesia (e.g., isoflurane)

  • Syringes and needles for injection

Procedure:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO and dilute it to the desired final concentration with PBS. A typical intravenous injection dose for mice is 100-200 µL of a 0.5 mg/mL to 2 mg/mL solution.[7]

  • Animal Preparation: Anesthetize the animal using a calibrated vaporizer with isoflurane. Place the animal on the imaging system's stage, maintaining anesthesia throughout the imaging session.

  • Baseline Imaging: Acquire a baseline fluorescence image of the animal before injecting the this compound to account for any autofluorescence.

  • This compound Administration: Inject the prepared this compound solution via the tail vein (intravenous) or intraperitoneally.[9]

  • Time-Lapse Imaging: Acquire whole-body fluorescence images at various time points post-injection (e.g., 15 min, 4 h, 24 h, 48 h, 72 h, and 96 h) to monitor the dynamic biodistribution and clearance of the dye.[10]

  • Image Analysis: Use the imaging system's software to quantify the fluorescence intensity in regions of interest (ROIs), such as the tumor, liver, kidneys, and other major organs.

Ex Vivo Organ Biodistribution Analysis

This protocol describes the quantification of this compound accumulation in individual organs after the final in vivo imaging time point.

Materials:

  • In vivo imaging system

  • Surgical tools for dissection

  • Petri dishes or other suitable containers

  • Phosphate-buffered saline (PBS)

  • Homogenizer

Procedure:

  • Euthanasia and Organ Harvesting: At the study's endpoint, humanely euthanize the animal. Immediately dissect the major organs (e.g., heart, liver, spleen, lungs, kidneys, and tumor).[10]

  • Ex Vivo Imaging: Arrange the harvested organs in a petri dish and acquire NIR fluorescence images using the in vivo imaging system.[7][11] This provides a qualitative assessment of this compound distribution.

  • Quantitative Analysis:

    • Weigh each organ.

    • Homogenize the organs to ensure uniform distribution of the dye.[11]

    • Measure the fluorescence intensity of the tissue homogenates.

    • Create a standard curve using known concentrations of this compound to correlate fluorescence intensity with the amount of dye present in each organ.

    • Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

Clearance Pathway Analysis

This protocol is designed to identify the primary routes of this compound elimination from the body.

Materials:

  • Metabolic cages for separate collection of urine and feces

  • In vivo imaging system

  • Containers for sample storage

Procedure:

  • Animal Housing: House the animals in metabolic cages after this compound administration to allow for the separate collection of urine and feces.

  • Sample Collection: Collect urine and feces at regular intervals (e.g., every 24 hours) for several days.

  • Fluorescence Imaging: Image the collected urine and feces samples using the in vivo imaging system to detect the presence of fluorescent signals.[7][11]

  • Quantification: Quantify the fluorescence intensity in the samples to determine the relative amount of this compound excreted through the renal (urine) and hepatobiliary (feces) pathways.

Data Presentation

The following table summarizes the biodistribution of this compound in major organs at 24 hours post-injection, as compiled from representative studies.

OrganFluorescence Intensity (Arbitrary Units)
TumorHigh
LiverHigh
KidneysModerate
SpleenLow
LungsLow
HeartLow

Note: The fluorescence intensity is a qualitative representation. For quantitative comparison, data should be expressed as %ID/g.

Visualizations

Experimental Workflow

experimental_workflow cluster_invivo In Vivo Analysis cluster_exvivo Ex Vivo Analysis cluster_clearance Clearance Analysis prep Prepare this compound Solution animal_prep Anesthetize Animal prep->animal_prep baseline Acquire Baseline Image animal_prep->baseline injection Administer this compound (i.v.) baseline->injection timelapse Time-Lapse Imaging (e.g., 0-96h) injection->timelapse metabolic_cage House in Metabolic Cage injection->metabolic_cage euthanize Euthanize Animal timelapse->euthanize Endpoint harvest Harvest Organs & Tumor euthanize->harvest exvivo_image Image Harvested Organs harvest->exvivo_image quantify Quantify Fluorescence (%ID/g) exvivo_image->quantify collect Collect Urine & Feces metabolic_cage->collect image_samples Image Excreta collect->image_samples clearance_pathways IR820 This compound Administration (Intravenous) bloodstream Circulation in Bloodstream (Binds to Albumin) IR820->bloodstream liver Liver (Hepatobiliary System) bloodstream->liver kidneys Kidneys (Renal System) bloodstream->kidneys feces Excretion via Feces liver->feces urine Excretion via Urine kidneys->urine

References

Application Notes and Protocols for IR-820 in Cancer Theranostics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the near-infrared (NIR) dye IR-820 in cancer theranostics, focusing on its applications in photothermal therapy (PTT), photodynamic therapy (PDT), and fluorescence imaging. Detailed protocols for key experiments are provided to facilitate the practical application of this compound in a research setting.

Introduction to this compound in Cancer Theranostics

This compound is a versatile indocyanine dye with strong absorption and fluorescence in the near-infrared (NIR) window (700-900 nm), a spectral range where biological tissues exhibit minimal light absorption and scattering.[1][2] This property allows for deep tissue penetration of light, making this compound an excellent candidate for both imaging and therapeutic applications in cancer. In theranostics, this compound can be utilized as a single agent or incorporated into nanoparticle systems to simultaneously diagnose and treat cancer.

The primary applications of this compound in cancer theranostics include:

  • Photothermal Therapy (PTT): Upon irradiation with a NIR laser, this compound efficiently converts light energy into heat, leading to localized hyperthermia and subsequent ablation of cancer cells.[2]

  • Photodynamic Therapy (PDT): Although primarily known as a photothermal agent, this compound can also generate reactive oxygen species (ROS) upon light activation, inducing oxidative stress and apoptotic cell death.

  • Fluorescence Imaging: The intrinsic NIR fluorescence of this compound enables real-time visualization of its accumulation in tumor tissues, allowing for image-guided therapy and monitoring of therapeutic response.[3]

Often, to enhance its stability, biocompatibility, and tumor-targeting efficiency, this compound is encapsulated within biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA).[2][4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the physicochemical properties of this compound-loaded nanoparticles and their efficacy in cancer theranostics.

Table 1: Physicochemical Properties of this compound-Loaded PLGA Nanoparticles

ParameterValueReference
Hydrodynamic Diameter103 ± 8 nm[2][4]
Polydispersity Index (PDI)0.163 ± 0.031[2][4]
Zeta Potential-40 ± 6 mV
Encapsulation Efficiency~90%
Drug Loading Capacity~18%

Table 2: In Vitro Photothermal Therapy Parameters and Efficacy

Cell LineThis compound Concentration (µM)Laser Wavelength (nm)Laser Power Density (W/cm²)Irradiation TimeCell Viability ReductionReference
MCF-76080814.130 s~58%[2]
MDA-MB-231358081.55 minSignificant reduction
HeLaNot specified793Not specifiedNot specified73.3% PTT efficiency[5]

Table 3: In Vivo Photothermal Therapy Parameters and Biodistribution

Tumor ModelNanoparticle FormulationAdministration RouteThis compound DoseLaser Wavelength (nm)Laser Power Density (W/cm²)Tumor Uptake (%ID/g)Reference
Subcutaneous Bladder Tumor (Mouse)Free this compoundIntramuscular2 mg/mL, 100 µL7932Not specified[3]
4T1 Breast Cancer (Mouse)IR820-SS-CPT NPsIntravenousNot specifiedNot specifiedNot specifiedHigher than free this compound[6]
4T1 Breast Cancer (Mouse)Ind-G-IR820Not specifiedNot specifiedNot specifiedNot specifiedHigher than free IR820[7]

Experimental Protocols

Protocol for Synthesis of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of this compound loaded PLGA nanoparticles using the nanoprecipitation method.[2]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound dye

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Acetonitrile

  • DSPE-PEG

  • DSPG

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve a calculated amount of this compound in DMSO.

  • Dissolve 1 mg of PLGA in acetonitrile.

  • Mix the this compound solution with the PLGA solution to a final volume of 1 mL.

  • Prepare a lipid solution containing 260 µg of DSPE-PEG and 200 µg of DSPG in 4% ethanol.

  • Add the organic phase (this compound/PLGA mixture) dropwise to the aqueous lipid solution while stirring.

  • Allow the nanoparticles to self-assemble.

  • Purify the nanoparticles by centrifugation or dialysis to remove unloaded dye and organic solvents.

  • Resuspend the nanoparticle pellet in deionized water or a suitable buffer for storage at 4°C.

Characterization:

  • Size and Zeta Potential: Determine the hydrodynamic diameter and surface charge using Dynamic Light Scattering (DLS).

  • Morphology: Visualize the nanoparticle shape and size using Transmission Electron Microscopy (TEM).

  • Loading Efficiency: Quantify the amount of encapsulated this compound spectrophotometrically by measuring the absorbance at its characteristic wavelength (~710 nm or ~820 nm depending on the solvent) after lysing the nanoparticles. The loading efficiency is calculated as: (Mass of this compound in nanoparticles / Initial mass of this compound) x 100%.

Protocol for In Vitro Photothermal Therapy

This protocol outlines the procedure for evaluating the photothermal efficacy of this compound nanoparticles in cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • This compound loaded nanoparticles

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • NIR laser with a specific wavelength (e.g., 808 nm)

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Treat the cells with varying concentrations of this compound loaded nanoparticles in fresh medium and incubate for a predetermined time (e.g., 4-24 hours). Include control groups: untreated cells, cells treated with nanoparticles but no laser, and cells with laser exposure only.

  • After incubation, wash the cells with PBS to remove non-internalized nanoparticles.

  • Add fresh medium to each well.

  • Irradiate the designated wells with a NIR laser at a specific power density and for a defined duration.

  • Incubate the cells for another 24-48 hours.

  • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 3-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control group.

Protocol for In Vivo Theranostics in a Murine Model

This protocol describes a general workflow for evaluating the imaging and photothermal therapeutic efficacy of this compound nanoparticles in a subcutaneous tumor model in mice. All animal procedures must be performed in accordance with institutional guidelines.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cells for tumor induction

  • This compound loaded nanoparticles

  • Saline or PBS

  • In vivo imaging system (e.g., IVIS)

  • NIR laser with appropriate wavelength and power

  • Thermal camera

Procedure:

  • Tumor Induction: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Nanoparticle Administration: Intravenously or intratumorally inject the this compound loaded nanoparticles into the tumor-bearing mice.

  • In Vivo Imaging: At various time points post-injection (e.g., 2, 4, 8, 24 hours), perform non-invasive fluorescence imaging to monitor the biodistribution and tumor accumulation of the nanoparticles.

  • Photothermal Therapy: Once maximum tumor accumulation is observed, anesthetize the mice and irradiate the tumor area with a NIR laser. Monitor the temperature change at the tumor site using a thermal camera.

  • Therapeutic Efficacy Monitoring: Measure the tumor volume and body weight of the mice every few days for a specified period to evaluate the therapeutic efficacy of the treatment.

  • Ex Vivo Biodistribution: At the end of the study, euthanize the mice and harvest the major organs and the tumor. Use an ex vivo imaging system to quantify the fluorescence intensity in each organ to determine the biodistribution profile.

Mechanism of Action: Apoptosis Induction

This compound-mediated photothermal therapy primarily induces cancer cell death through the intrinsic (mitochondrial) pathway of apoptosis.[2] The localized hyperthermia generated by the photo-activated this compound nanoparticles leads to cellular stress and mitochondrial outer membrane permeabilization (MOMP).

This process involves the following key steps:

  • Activation of Pro-apoptotic Proteins: The heat stress activates pro-apoptotic members of the Bcl-2 family, such as Bax and Bak.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize on the mitochondrial outer membrane, forming pores that lead to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.

  • Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

  • Caspase Activation: The apoptosome activates caspase-9, which in turn activates the executioner caspase, caspase-3.

  • Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, including PARP, leading to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation and cell shrinkage.

Visualizations

Signaling Pathway of this compound Mediated Apoptosis

G cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion IR820 This compound Nanoparticle Heat Localized Hyperthermia IR820->Heat Internalization Laser NIR Laser (808 nm) Laser->Heat Bax_Bak_inactive Inactive Bax/Bak Heat->Bax_Bak_inactive Bax_Bak_active Active Bax/Bak Bax_Bak_inactive->Bax_Bak_active Activation MOMP MOMP Bax_Bak_active->MOMP Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9_active Active Caspase-9 Apoptosome->Casp9_active Activation Casp9_inactive Pro-caspase-9 Casp9_inactive->Apoptosome Casp3_active Active Caspase-3 Casp9_active->Casp3_active Cleavage Casp3_inactive Pro-caspase-3 Casp3_inactive->Casp3_active PARP PARP Casp3_active->PARP Apoptosis Apoptosis Casp3_active->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP CytoC_cyto Cytochrome c MOMP->CytoC_cyto Release CytoC_mito Cytochrome c CytoC_cyto->Apoptosome

Caption: Intrinsic apoptosis pathway induced by this compound PTT.

Experimental Workflow for In Vivo Theranostics

G cluster_0 Pre-clinical Model cluster_1 Theranostic Agent cluster_2 Imaging & Therapy cluster_3 Efficacy & Analysis Tumor_Induction Tumor Induction (Subcutaneous Xenograft) NP_Admin Nanoparticle Administration (e.g., Intravenous) Tumor_Induction->NP_Admin Imaging In Vivo Fluorescence Imaging (Biodistribution) NP_Admin->Imaging PTT Photothermal Therapy (NIR Laser Irradiation) Imaging->PTT Image-Guided Monitoring Therapeutic Monitoring (Tumor Volume) PTT->Monitoring ExVivo Ex Vivo Analysis (Biodistribution, Histology) Monitoring->ExVivo

Caption: Workflow for in vivo cancer theranostics with this compound.

Logical Relationship of this compound Properties for Theranostics

G cluster_0 Optical Properties cluster_1 Therapeutic Mechanisms cluster_2 Theranostic Applications IR820 This compound NIR_Abs NIR Absorption (700-900 nm) IR820->NIR_Abs NIR_Fluo NIR Fluorescence IR820->NIR_Fluo PTT Photothermal Effect (Heat Generation) NIR_Abs->PTT PDT Photodynamic Effect (ROS Generation) NIR_Abs->PDT Imaging In Vivo Imaging NIR_Fluo->Imaging Therapy Cancer Therapy PTT->Therapy PDT->Therapy

References

Troubleshooting & Optimization

how to prevent IR-820 photobleaching during imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR-820, a near-infrared (NIR) fluorescent dye. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with this compound photobleaching during imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in NIR imaging?

This compound is a cyanine (B1664457) dye that absorbs and emits light in the near-infrared spectrum, typically with an excitation maximum around 710 nm and an emission maximum around 820 nm.[1] It is frequently used as a contrast agent in biomedical imaging due to its ability to penetrate deeper into biological tissues compared to visible light fluorophores. This compound also exhibits improved stability in aqueous solutions and in vivo compared to Indocyanine Green (ICG), another common NIR dye.[2][3]

Q2: What is photobleaching and why is it a problem for this compound imaging?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. During fluorescence microscopy, the intense light used to excite this compound can cause it to photobleach, resulting in a diminished signal over time. This can compromise the quality of images, limit the duration of time-lapse experiments, and affect the accuracy of quantitative analyses.

Q3: What are the primary mechanisms behind this compound photobleaching?

The photobleaching of cyanine dyes like this compound often involves the molecule entering a long-lived, highly reactive triplet state upon excitation. From this triplet state, the dye can react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen.[4] These ROS can then chemically degrade the this compound molecule, rendering it non-fluorescent.[4]

Troubleshooting Guide: Preventing this compound Photobleaching

This section provides solutions to common problems encountered during this compound imaging.

Problem 1: My this compound signal is fading rapidly during image acquisition.

This is a classic sign of photobleaching. Here are several strategies to mitigate this issue, ranging from simple adjustments to more advanced preparations.

Solution 1.1: Optimize Imaging Parameters

The simplest way to reduce photobleaching is to minimize the exposure of this compound to high-intensity light.

  • Reduce Laser Power: Use the lowest laser power that still provides a sufficient signal-to-noise ratio.[5][6][7]

  • Minimize Exposure Time: Use the shortest possible exposure time for your camera.[5][6][7]

  • Use Neutral Density Filters: These filters can be placed in the light path to reduce the intensity of the excitation light.[5][8]

  • Avoid Unnecessary Exposure: Use a shutter to block the excitation light when not actively acquiring images.[5][6] When searching for your region of interest, use transmitted light or a lower magnification.

Solution 1.2: Utilize Antifade Reagents

Antifade reagents are chemical compounds that reduce photobleaching by scavenging reactive oxygen species.

  • For Fixed Samples: Use a commercially available antifade mounting medium such as ProLong™ Diamond Antifade Mountant or VECTASHIELD®. These formulations are designed to protect a wide range of fluorophores, including those in the near-infrared spectrum.[6][9][10]

  • For Live-Cell Imaging: Commercial reagents like ProLong™ Live Antifade Reagent can be added to the imaging medium to reduce photobleaching and phototoxicity.[9] Another option is Trolox, a vitamin E analog that acts as an antioxidant.[11]

Solution 1.3: Enhance this compound Photostability with Serum Albumin

The photostability of this compound is significantly increased when it binds to serum albumin. This is because the protein restricts the molecular vibrations of the dye, reducing non-radiative decay pathways.

  • In Vivo Imaging: When this compound is injected intravenously, it will naturally bind to albumin in the blood, enhancing its fluorescence and photostability.[2][12]

  • In Vitro Imaging: For in vitro applications, you can pre-incubate this compound with Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) before imaging.

Experimental Protocols

Protocol 1: Preparation of this compound-HSA Complex for Enhanced Photostability

This protocol describes how to prepare an this compound-Human Serum Albumin (HSA) complex for in vitro imaging experiments.

Materials:

  • This compound dye

  • Human Serum Albumin (HSA)

  • Ultrapure water or Phosphate-Buffered Saline (PBS)

  • Stir plate and stir bar

Procedure:

  • Prepare a 500 µM stock solution of this compound in your desired solvent (e.g., water or DMSO).

  • Prepare a 500 µM stock solution of HSA in ultrapure water.

  • In a microcentrifuge tube, combine this compound and HSA in a 1:2 molar ratio. For example, mix 15 µL of 500 µM this compound with 30 µL of 500 µM HSA.

  • Add ultrapure water to reach your desired final volume and concentration.

  • Gently stir the mixture at room temperature for 1 hour to allow for complex formation.

  • The this compound-HSA complex is now ready for use in your imaging experiment. Store at 4°C for short-term use.

Problem 2: I need to perform long-term imaging and the standard methods are not sufficient to prevent photobleaching.

For demanding applications requiring extended imaging times, more advanced strategies to enhance this compound photostability may be necessary.

Solution 2.1: Encapsulate this compound in Nanoparticles

Encapsulating this compound in biocompatible nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can protect the dye from the surrounding environment and improve its photostability.[13][14]

Solution 2.2: Use a More Photostable this compound Derivative

Chemical modification of the this compound structure can lead to derivatives with enhanced photostability. For example, modifying this compound with a 4-nitrothiophenol (B108094) group has been shown to significantly reduce its photodegradation rate.[15]

Experimental Protocols

Protocol 2: Synthesis of this compound-Loaded PLGA Nanoparticles

This protocol provides a general method for encapsulating this compound in PLGA nanoparticles using a single emulsion-solvent evaporation technique.

Materials:

  • This compound dye

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (B3395972)

  • Distilled water

  • Stir plate and stir bar

Procedure:

  • Dissolve PLGA in acetone to a concentration of 1 mg/mL.

  • Add this compound to the PLGA/acetone solution at a concentration of 0.5 mg/mL.

  • In a separate beaker, add distilled water.

  • While stirring the distilled water, add the this compound/PLGA/acetone mixture dropwise in a 1:3 volume ratio (e.g., 1 mL of the organic phase to 3 mL of the aqueous phase).

  • Continue stirring the emulsion for at least 2 hours to allow for the evaporation of acetone and the formation of nanoparticles.

  • The resulting nanoparticle suspension can be purified by centrifugation and washing.

Quantitative Data Summary

The following tables summarize quantitative data on the photostability of this compound under various conditions.

Table 1: Photostability of Free this compound vs. This compound-HSA Complex

ConditionLaser WavelengthLaser PowerIrradiation TimeRemaining Fluorescence Intensity
Free this compound808 nm120 mW/cm²16 min~60%
This compound-HSA Complex808 nm120 mW/cm²16 min>95%

Data adapted from RSC Advances, 2022, 12, 12136-12144.[2]

Table 2: Photodegradation of this compound and a Modified Derivative

CompoundIrradiation TimePercent Degradation
Unmodified this compound60 min74%
This compound-NO260 min44%

Data adapted from Nanoscale Advances, 2022, 4, 155-163.[9]

Visual Guides

Diagram 1: General Mechanism of Cyanine Dye Photobleaching

Photobleaching_Mechanism S0 Ground State (S0) This compound S1 Excited Singlet State (S1) S0->S1 Excitation Light (hν) S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS + O2 Bleached Photobleached this compound (Non-fluorescent) T1->Bleached Direct Reaction ROS->Bleached Oxidation of this compound

Caption: A simplified diagram illustrating the photobleaching pathway of cyanine dyes like this compound.

Diagram 2: Troubleshooting Workflow for this compound Photobleaching

Troubleshooting_Workflow Start Start: Rapid Signal Loss (Photobleaching) Optimize Optimize Imaging Parameters? (Lower Laser Power, Shorter Exposure) Start->Optimize Antifade Use Antifade Reagents? Optimize->Antifade No Success Problem Resolved Optimize->Success Yes Albumin Complex with Serum Albumin? Antifade->Albumin No Antifade->Success Yes Advanced Consider Advanced Methods: - Nanoparticle Encapsulation - Photostable Derivatives Albumin->Advanced No Albumin->Success Yes Advanced->Success Yes Failure Problem Persists Advanced->Failure No

Caption: A step-by-step workflow for troubleshooting and mitigating this compound photobleaching.

References

Technical Support Center: Solving IR-820 Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of IR-820 aggregation in aqueous solutions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound, offering step-by-step solutions.

Issue 1: My this compound solution appears cloudy or has visible precipitates.

Cause: This is a clear indication of significant this compound aggregation and precipitation out of the aqueous solution.

Solution Workflow:

A Cloudy/Precipitated this compound Solution B Verify Stock Solution Preparation A->B Start Here C Review Dilution Protocol in Aqueous Buffer B->C If stock is clear D Implement Anti-Aggregation Strategy C->D If dilution causes precipitation E Use Co-solvent (e.g., DMSO) D->E F Add Surfactant (e.g., Tween 20) D->F G Formulate with Albumin D->G H Encapsulate in Nanoparticles D->H I Clear, Stable Solution E->I F->I G->I H->I A Unexpected UV-Vis Spectrum (Blue-shifted peak) B Confirm Aggregation A->B C Compare with reference spectra in water and organic solvent B->C D Implement Anti-Aggregation Strategy C->D If aggregation is confirmed E Use Co-solvent D->E F Add Surfactant D->F G Formulate with Albumin D->G H Encapsulate in Nanoparticles D->H I Spectrum shifts back towards monomer peak (~820 nm) E->I F->I G->I H->I cluster_organic Organic Phase cluster_aqueous Aqueous Phase A Dissolve PLGA in Acetone B Add this compound Stock (in Methanol) A->B D Add Organic Phase to Aqueous Phase Dropwise (while stirring) B->D C Distilled Water C->D E Stir for 2 hours (Acetone Evaporation) D->E F Purify and Concentrate Nanoparticles E->F

improving signal-to-noise ratio for IR-820 fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR-820 fluorescence applications. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio of this compound.

Troubleshooting Guides

Low signal-to-noise ratio is a common challenge in fluorescence experiments. The following table outlines specific issues you may encounter with this compound, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Low Fluorescence Signal Aggregation-Caused Quenching (ACQ): this compound tends to aggregate in aqueous solutions, leading to self-quenching and reduced fluorescence intensity.[1][2][3]- Use a protein-rich solvent: Dissolve this compound in serum or a solution containing albumin (e.g., Human Serum Albumin, HSA). This prevents aggregation and can significantly enhance fluorescence.[1][4][5][6] - Optimize concentration: Determine the optimal concentration for your specific application. A concentration of 7.5 μM has been shown to provide the highest fluorescence intensity in some cases.[4][5]
Suboptimal Solvent: The fluorescence quantum yield of this compound is highly solvent-dependent. In water, the quantum yield is significantly lower than in serum.[1][2]- For in vivo studies: Intravenous injection of this compound allows for complex formation with endogenous serum albumin, enhancing fluorescence.[4][6] - For in vitro studies: Prepare this compound solutions in 10% Fetal Bovine Serum (FBS) or a buffered solution containing albumin.[1][2]
Photobleaching: this compound is susceptible to photodegradation, especially under prolonged or high-intensity laser irradiation.[7]- Minimize exposure: Reduce laser power and exposure time to the minimum required for adequate signal detection. - Use antifade mounting media: For microscopy applications, use a mounting medium containing an antifade reagent.[8][9] - Work in an inert atmosphere: For solution-based assays, purging the solution with an inert gas like Argon can reduce photodegradation caused by singlet oxygen.[10]
High Background Noise Autofluorescence: Biological tissues and some reagents can exhibit natural fluorescence in the near-infrared spectrum, contributing to background noise.[9]- Use appropriate filters: Ensure that your imaging system is equipped with the correct excitation and emission filters for this compound to minimize the detection of autofluorescence.[11] - Spectral unmixing: If your imaging system supports it, use spectral unmixing algorithms to separate the this compound signal from the autofluorescence background. - Include a negative control: Image a sample without this compound to determine the baseline autofluorescence level.[11]
Non-optimal Instrumental Settings: Incorrect detector gain, exposure time, or other camera settings can increase noise.[11]- Optimize camera settings: Adjust the exposure time, binning, and gain to maximize the signal from this compound while minimizing noise. For EMCCD cameras, a signal intensity of at least 8000 counts can improve the signal-to-noise ratio.[12] - Detector choice: For NIR-II imaging, an InGaAs camera is often used.[1]
Inconsistent or Irreproducible Results Variable Dye Concentration: Inaccurate or inconsistent preparation of this compound stock and working solutions.- Prepare fresh solutions: Prepare this compound solutions fresh for each experiment. - Accurate pipetting: Use calibrated pipettes to ensure accurate and reproducible concentrations. - Perform a concentration titration: To find the optimal concentration for your assay, perform a titration experiment.[8]
Environmental Factors: Changes in pH or temperature can affect the fluorescence properties of this compound and its interaction with other molecules.- Maintain consistent pH: Use buffered solutions to maintain a stable pH throughout your experiment. The this compound-HSA complex has shown stronger fluorescence in acidic environments.[4] - Control temperature: Perform experiments at a consistent temperature.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound fluorescence in different environments.

Parameter This compound in Water This compound in 10% FBS/Serum Reference
Quantum Yield (QY) 0.313%2.521%[1][2]
Peak Absorption Wavelength ~691 nm~835 nm (red-shifted by ~143 nm)[1][2][13]
Peak Emission Wavelength ~829 nm~858 nm (red-shifted by ~29 nm)[1][2]
Optimal Concentration 7.5 µM (in ultrapure water and PBS)Not explicitly stated, but enhancement observed with increasing albumin concentration.[4][5]

Experimental Protocols

Protocol 1: Preparation of this compound-Albumin Complex for Enhanced Fluorescence

This protocol describes how to prepare an this compound-Human Serum Albumin (HSA) complex for applications requiring a high signal-to-noise ratio.

Materials:

  • This compound dye

  • Human Serum Albumin (HSA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Ultrapure water

  • Spectrofluorometer

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in ultrapure water to a stock concentration of 1 mM.

  • Prepare HSA Solution: Dissolve HSA in PBS (pH 7.4) to a concentration of 10 mg/mL.

  • Prepare Working Solutions:

    • For a final this compound concentration of 7.5 µM, dilute the stock solution accordingly in PBS.

    • Prepare a series of HSA dilutions in PBS.

  • Complex Formation: Mix the 7.5 µM this compound solution with different concentrations of the HSA solution. A stoichiometric ratio of approximately 3:2 (this compound to HSA) has been reported to be effective.[4]

  • Incubation: Allow the mixture to incubate at room temperature for 30 minutes to facilitate the formation of the this compound-HSA complex.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to approximately 808 nm.

    • Measure the fluorescence emission spectrum, expecting a peak around 858 nm.

    • Compare the fluorescence intensity of the this compound-HSA complex to that of free this compound in PBS to confirm fluorescence enhancement.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal so low in my aqueous buffer?

A1: this compound has a strong tendency to form non-fluorescent aggregates in aqueous solutions, a phenomenon known as aggregation-caused quenching (ACQ).[1][2][3] This significantly reduces its fluorescence quantum yield. To overcome this, it is highly recommended to dissolve this compound in a solution containing serum or albumin, which prevents aggregation and enhances fluorescence.[1][4][5][6]

Q2: What is the optimal concentration of this compound to use?

A2: The optimal concentration can vary depending on the application. However, studies have shown that fluorescence intensity can decrease at higher concentrations due to self-quenching.[13] A concentration of 7.5 μM has been identified as optimal for achieving the highest fluorescence intensity in both ultrapure water and PBS.[4][5] It is advisable to perform a concentration titration for your specific experimental setup.

Q3: How can I improve the photostability of this compound during my experiment?

A3: this compound is susceptible to photodegradation.[7] To improve its stability, you can:

  • Minimize the laser power and exposure time.

  • For microscopy, use an antifade mounting medium.[8][9]

  • When working with solutions, removing oxygen by purging with an inert gas like argon can reduce photobleaching.[10]

  • Complexing this compound with albumin has also been shown to improve its photostability.[14]

Q4: Can I use this compound for NIR-II imaging?

A4: Yes, while the peak emission of this compound is in the NIR-I region, its emission spectrum extends into the NIR-II window (900-1700 nm).[1] When complexed with serum proteins, the fluorescence intensity in the NIR-II region is considerable, making it suitable for in vivo NIR-II fluorescence imaging applications with high signal-to-background ratios.[1]

Q5: What instrumentation is required for detecting this compound fluorescence?

A5: For in vitro measurements, a standard spectrofluorometer with a near-infrared detector is suitable. For in vivo imaging, a system equipped with an appropriate laser for excitation (e.g., ~793 nm or ~808 nm) and a sensitive NIR camera, such as an InGaAs camera for the NIR-II region, is required.[1]

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Signal prep Prepare this compound Stock Solution choose_solvent Choose Solvent System (e.g., PBS vs. 10% FBS) prep->choose_solvent concentration Perform Concentration Titration choose_solvent->concentration measure Measure Fluorescence Signal concentration->measure analyze Analyze Signal-to-Noise Ratio measure->analyze

Caption: Workflow for optimizing this compound fluorescence signal.

signal_pathway Factors Affecting this compound Signal-to-Noise Ratio cluster_signal Signal Enhancement cluster_noise Noise Reduction albumin Albumin/Serum Binding no_acq Reduced Aggregation (ACQ) albumin->no_acq rigid Rigid Conformation albumin->rigid high_qy Increased Quantum Yield no_acq->high_qy rigid->high_qy high_snr High Signal-to-Noise Ratio high_qy->high_snr Increases Signal filters Optimal Filters no_autofluor Reduced Autofluorescence filters->no_autofluor settings Instrument Settings low_bg Lower Background settings->low_bg no_autofluor->high_snr Decreases Noise low_bg->high_snr Decreases Noise

Caption: Key factors influencing the signal-to-noise ratio of this compound.

References

Technical Support Center: Managing Tissue Autofluorescence in IR-820 Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing IR-820 for near-infrared (NIR) fluorescence imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of tissue autofluorescence and enhance the quality of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is tissue autofluorescence and why is it a problem in this compound imaging?

A1: Tissue autofluorescence is the natural emission of light by biological tissues when excited by an external light source. This phenomenon can be a significant source of background noise in fluorescence imaging.[1] Endogenous molecules such as collagen, elastin, and flavins are major contributors to this intrinsic fluorescence.[2] While this compound operates in the near-infrared (NIR) spectrum (650-900 nm), which is known for reduced autofluorescence compared to the visible spectrum, a certain level of background signal can still interfere with the detection of the specific this compound signal, potentially obscuring results.[3]

Q2: What are the primary sources of autofluorescence in my tissue samples?

A2: The primary sources of autofluorescence can be categorized as follows:

  • Endogenous Fluorophores: Tissues contain naturally fluorescent molecules like collagen, elastin, lipofuscin, and red blood cells.[2] Lipofuscin, in particular, can be a major issue in aged tissues.[4]

  • Fixation Methods: Aldehyde fixatives like formalin and glutaraldehyde (B144438) can induce autofluorescence by creating cross-links with proteins.[5]

  • Animal Diet: For in vivo imaging, the diet of the animal can significantly impact autofluorescence. Standard rodent chow often contains chlorophyll (B73375), which fluoresces in the NIR region.[6][7]

Q3: How can I determine the extent of autofluorescence in my samples?

A3: To assess the level of autofluorescence, it is crucial to include an unstained control sample in your experiment. This control sample should undergo the same processing steps as your stained samples, including fixation and any other treatments, but without the application of the this compound probe. By imaging this unstained sample using the same settings as your experimental samples, you can visualize and quantify the contribution of autofluorescence to your signal.

Troubleshooting Guides

Problem: High background fluorescence is obscuring my this compound signal.

High background can arise from various factors, including tissue autofluorescence, non-specific binding of the probe, or issues with the imaging setup.

Workflow for Troubleshooting High Background

Troubleshooting_High_Background cluster_Identification Identify Source cluster_Solutions Implement Solutions cluster_Verification Verify Start High Background Observed Check_Unstained Image Unstained Control Start->Check_Unstained High_AF High Autofluorescence? Check_Unstained->High_AF Quenching Apply Quenching Agent High_AF->Quenching Yes Optimize_Protocol Optimize Staining Protocol High_AF->Optimize_Protocol No Spectral_Unmixing Use Spectral Unmixing Quenching->Spectral_Unmixing Reimage Re-image Sample Quenching->Reimage Spectral_Unmixing->Reimage Check_Diet Modify Animal Diet (for in vivo) Optimize_Protocol->Check_Diet Optimize_Protocol->Reimage Check_Diet->Reimage

Caption: Troubleshooting workflow for high background fluorescence.

Solution 1: Chemical Quenching of Autofluorescence

Chemical quenching agents can be applied to tissue sections to reduce autofluorescence.

Comparison of Common Quenching Agents

Quenching AgentTarget AutofluorescenceAdvantagesDisadvantages
Sudan Black B Lipofuscin and other sources[2]Effective for multiple tissue types (e.g., pancreas, kidney, brain)[2][8]Can introduce background in red and far-red channels[4]
Sodium Borohydride (B1222165) Aldehyde-induced autofluorescence[9]Reduces autofluorescence from formalin fixationResults can be variable[10]
TrueBlack™ Primarily lipofuscin[2]Effective in human brain and retina tissue[2]May slightly quench the signal from fluorescent dyes[4]
TrueVIEW™ Non-lipofuscin sources (collagen, elastin, red blood cells)[2]Effective in kidney and spleen tissue[2]Stains tissue sections blue[2]

Experimental Protocols

  • Sudan Black B Treatment:

    • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol (B145695).[8][11]

    • After your standard staining protocol, incubate the tissue sections in the Sudan Black B solution for 20 minutes at room temperature in a moist chamber.[11]

    • Wash the slides thoroughly three times for 5 minutes each with PBS containing 0.02% Tween 20, followed by a final 1-minute wash in PBS.[11]

  • Sodium Borohydride Treatment:

    • Freshly prepare a 1 mg/mL solution of sodium borohydride in PBS. It is recommended to prepare this on ice.[12]

    • Apply the solution immediately to the tissue sections.

    • For paraffin-embedded sections (7 µm), incubate three times for 10 minutes each. For glutaraldehyde-fixed monolayers, incubate for 4 minutes, replace with fresh solution, and incubate for another 4 minutes.[12]

    • Rinse the sections extensively with a physiological saline solution.[12]

Solution 2: Computational Correction - Spectral Unmixing

Spectral unmixing is a powerful computational technique to separate the fluorescence signal of this compound from the autofluorescence background based on their different emission spectra.

Workflow for Spectral Unmixing

Spectral_Unmixing_Workflow Acquire_Images Acquire Multi-Channel Image Define_Spectra Define Spectral Signatures (this compound and Autofluorescence) Acquire_Images->Define_Spectra Unmix Apply Spectral Unmixing Algorithm Define_Spectra->Unmix Separate_Channels Generate Separate Channels (this compound Signal & Autofluorescence) Unmix->Separate_Channels

Caption: General workflow for spectral unmixing.

Experimental Protocol: Spectral Unmixing using ImageJ/Fiji with the LUMoS Plugin

The LUMoS (Learning Unsupervised Means of Spectra) plugin for ImageJ/Fiji provides a user-friendly interface for blind spectral unmixing.[13]

  • Installation:

    • Add the "LUMoS" update site in Fiji.[13]

  • Image Acquisition:

    • Acquire a multi-channel image of your sample, capturing the emission across a range of wavelengths.

  • LUMoS Plugin Steps:

    • Open your multi-channel image in Fiji.

    • Navigate to Plugins > LUMoS Spectral Unmixing.

    • In the dialog box, specify the number of "fluorophores" to unmix. To separate autofluorescence, you will enter one more than the number of actual fluorophores in your sample (e.g., for this compound alone, you would enter '2' to separate it from the autofluorescence).

    • The plugin will then use a k-means clustering algorithm to group pixels with similar spectral signatures into separate channels, effectively isolating the this compound signal from the autofluorescence.[13]

Solution 3: Optimizing In Vivo Imaging Parameters

For researchers conducting in vivo studies, several experimental parameters can be adjusted to minimize autofluorescence.

Impact of Animal Diet on NIR Autofluorescence

Studies have shown that switching from standard rodent chow (which contains chlorophyll) to a purified or alfalfa-free diet can significantly reduce background autofluorescence in the NIR-I region.[6][14]

Diet TypeEffect on AutofluorescenceRecommended Duration
Standard Chow High autofluorescence in the gastrointestinal tract.[14]-
Purified/Alfalfa-Free Diet Reduction of autofluorescence by more than two orders of magnitude.[14][15]At least 4-7 days prior to imaging.[7][16]

Experimental Protocol: Modifying Animal Diet

  • Switch the animals from standard chow to a purified or alfalfa-free diet (e.g., Harlan 2018S).[7]

  • Maintain the animals on this diet for a minimum of 7 days before imaging to allow for the clearance of chlorophyll from the gastrointestinal tract.[7]

Solution 4: Optimizing Tissue Fixation

The choice of fixative can have a substantial impact on the level of autofluorescence.

Comparison of Fixation Methods

FixativeEffect on AutofluorescenceRecommendation
Glutaraldehyde High induction of autofluorescence.Avoid if possible.
Formalin/Paraformaldehyde Can increase autofluorescence, though less than glutaraldehyde.[5] A study on head and neck cancer tissue showed an average 10.9% decrease in mean fluorescence intensity of an antibody-dye conjugate after formalin fixation.[17]Use for the minimum time required. Consider post-fixation treatment with sodium borohydride.
Methanol (B129727)/Ethanol (chilled) Generally results in lower autofluorescence compared to aldehyde fixatives.[5]A good alternative for certain applications.

Experimental Protocol: Minimizing Fixation-Induced Autofluorescence

  • If possible, opt for chilled methanol or ethanol fixation instead of aldehyde-based fixatives.[5]

  • If using formalin or paraformaldehyde, minimize the fixation time to what is necessary for adequate tissue preservation.

  • After fixation with aldehydes, consider treating the tissue with sodium borohydride to reduce the induced autofluorescence (see protocol in Solution 1).

This compound Specific Considerations

This compound Fluorescence Enhancement with Serum Albumin

A key characteristic of this compound is that its fluorescence intensity is significantly enhanced upon binding to serum albumin.[18][19] This is an important consideration for both in vitro and in vivo experiments.

Quantitative Data on this compound Fluorescence

ConditionObservation
This compound in Water vs. Serum The peak absorption wavelength of this compound in serum is red-shifted by about 143 nm compared to in water. The fluorescence peak is red-shifted by approximately 29 nm, and the brightness is significantly increased.[18]
This compound Concentration The highest fluorescence intensity for this compound is observed at a concentration of 7.5 μM in both ultrapure water and PBS.[19]

Experimental Workflow for In Vivo this compound Imaging

In_Vivo_IR820_Workflow Diet_Mod 1. Modify Animal Diet (Alfalfa-free for 7 days) Probe_Admin 2. Administer this compound Probe Diet_Mod->Probe_Admin Image_Acq 3. Acquire NIR Images (Consider optimal time points) Probe_Admin->Image_Acq Data_Analysis 4. Analyze Data (Consider spectral unmixing) Image_Acq->Data_Analysis

Caption: Recommended workflow for in vivo this compound imaging.

By understanding the sources of tissue autofluorescence and implementing these troubleshooting strategies and optimized protocols, researchers can significantly improve the signal-to-noise ratio in their this compound imaging experiments, leading to more accurate and reliable data.

References

Technical Support Center: Optimizing IR-820 Injection for Small Animal Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for utilizing IR-820 in small animal studies. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in small animal research?

A1: this compound is a near-infrared (NIR) cyanine (B1664457) dye used as a contrast agent in various preclinical imaging applications.[1][2] Its primary uses include in vivo NIR fluorescence imaging, angiography, and photothermal therapy for diseased tissues, such as tumors.[3][4] It is considered an analog of Indocyanine Green (ICG) but with potentially better fluorescence stability.[5][6]

Q2: What is the recommended solvent for preparing this compound for injection?

A2: this compound powder is typically mixed with phosphate-buffered saline (PBS) for in vivo injections.[1][3] For in vitro stock solutions, Dimethyl sulfoxide (B87167) (DMSO) can be used, but it's important to consider its hygroscopic nature, which can impact solubility.[1]

Q3: What are the optimal excitation and emission wavelengths for this compound?

A3: this compound has a maximal excitation wavelength of approximately 710-800 nm and an emission wavelength around 820 nm.[1][7] However, its optical properties can shift in a serum environment; the absorption peak can red-shift significantly, and the fluorescence peak may shift to around 858 nm.[3][8]

Q4: Is this compound toxic to small animals?

A4: At commonly used dosages, this compound has shown good biocompatibility and negligible toxicity in mice.[3][5] Histopathological analyses of major organs have not revealed significant damage after administration.[3][6] Animals monitored for several weeks post-injection have shown no overt signs of toxicity.[2]

Q5: How is this compound cleared from the body?

A5: this compound is eliminated through both hepatobiliary (fecal) and renal (urinary) excretion pathways.[2][3] Studies have shown that the fluorescence signal from major organs diminishes over time, with near-complete clearance observed after about five weeks in mice.[3][9]

Q6: How does the injection route affect the pharmacokinetics of this compound?

A6: The route of administration significantly influences the time to peak fluorescence. After an intravenous (tail vein) injection, the signal intensity may peak around 48 hours.[2] In contrast, an intraperitoneal injection can lead to a much faster peak, around 6 hours post-injection.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Fluorescence Signal Improper Preparation: this compound may not be fully dissolved or may have aggregated.Ensure the dye is freshly mixed with the appropriate solvent (e.g., PBS) and vortexed thoroughly.[1] Consider the use of sonication for difficult-to-dissolve preparations.
Suboptimal Imaging Parameters: Incorrect excitation/emission filters or laser power.Verify that your imaging system's filters are aligned with this compound's spectral properties (~710-800 nm excitation, ~820 nm emission).[1] Adjust laser power as needed; a starting point for in vivo imaging could be around 20 mW/cm².[3]
Photobleaching: Excessive exposure to light before or during imaging.Protect the prepared this compound solution from light. Minimize the duration of laser exposure during imaging to what is necessary for signal acquisition.[10]
Poor Bio-distribution: The dye has not had sufficient time to accumulate in the target tissue.Optimize the imaging time point based on the injection route. IV injections may require longer waiting times (e.g., 24-48 hours) for tumor accumulation compared to IP injections.[2]
High Background Signal Excess Dye in Circulation: Imaging performed too soon after injection.Increase the time between injection and imaging to allow for clearance of unbound dye from the bloodstream. Refer to pharmacokinetic data for your chosen injection route.[2]
Incorrect Injection: Accidental subcutaneous injection when an intravenous one was intended.Refine injection technique. For intravenous injections, ensure the needle is correctly placed in the tail vein. Massaging the injection site can help disperse subcutaneously injected substances.[11]
Autofluorescence: Natural fluorescence from tissue or animal diet.Ensure you are using appropriate spectral unmixing tools if available on your imaging system. Consider placing the animals on a low-fluorescence (alfalfa-free) diet for at least one week prior to imaging.
Signs of Animal Distress or Toxicity High Concentration or Volume: The injected dose may be too high for the animal's weight.Use the lowest effective concentration and adhere to recommended injection volume limits for the specific route and animal size.[11]
Non-sterile Preparation: Contamination of the injectate.Always prepare this compound solutions under sterile conditions using sterile PBS.[11][12]
Irritant Properties: The solution's pH or composition may be causing irritation.Ensure the final solution has a near-neutral pH, especially for intravenous or subcutaneous injections.[11]

Quantitative Data Summary

The following tables summarize dosages and concentrations of this compound used in various small animal studies. These values should be used as guidelines and optimized for specific experimental needs.[1]

Table 1: this compound Dosage and Administration Routes in Mice

ApplicationAnimal ModelConcentrationInjection VolumeRouteReference
General In Vivo ImagingHairless SKH1/sKHl Mice0.2 mM100 µLIntravenous (IV) or Intraperitoneal (IP)[1]
NIR-II AngiographyICR Mice0.5 mg/mL200 µLIntravenous (IV)[3]
Tumor Imaging4T1 Tumor-bearing Balb/c Mice75 µM150 µLIntravenous (IV)[6][13]
Photothermal TherapySubcutaneous Tumor-bearing Mice2 mg/mL100 µLIntramuscular (IM)[3]
Toxicity AnalysisICR Mice0.5 mg/mL200 µLIntravenous (IV)[3]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Injection

  • Calculate Required Amount: Determine the total volume of this compound solution needed for your experimental cohort based on the desired injection volume per animal (e.g., 100-200 µL).

  • Weigh this compound: Carefully weigh the required amount of powdered this compound in a sterile microcentrifuge tube.

  • Add Solvent: Add sterile, room temperature 1x Phosphate-Buffered Saline (PBS) to the tube to achieve the desired final concentration (e.g., 0.2 mM or 0.5 mg/mL).[1][3]

  • Dissolve: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be used if solubility issues arise, but avoid overheating.

  • Final Check: Visually inspect the solution to ensure there are no visible particulates.

  • Administer: Use the freshly prepared solution for injection immediately. It is recommended to use a new, sterile needle for each animal.[11]

Protocol 2: Intravenous (Tail Vein) Injection Procedure in Mice

  • Animal Restraint: Properly restrain the mouse using a suitable restraint device, ensuring the tail is accessible and the animal is calm.

  • Tail Warming: Warm the mouse's tail using a heat lamp or warm water bath to dilate the lateral tail veins, making them more visible and easier to access.

  • Prepare Syringe: Load a sterile insulin (B600854) syringe (e.g., 28-30 gauge) with the prepared this compound solution, ensuring no air bubbles are present.

  • Injection: Position the needle, bevel up, parallel to one of the lateral tail veins. Gently insert the needle into the vein.

  • Administer Solution: Slowly inject the solution. If significant resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and re-attempt.

  • Post-Injection: After injecting the full volume, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.[11]

  • Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions.

Visualized Workflows and Pathways

Caption: Standard experimental workflow for in vivo imaging with this compound.

G IR820 Free this compound (Injected) Complex This compound-Albumin Complex IR820->Complex Binds to Albumin Serum Albumin (In Blood) Albumin->Complex Forms Signal Enhanced NIR-II Fluorescence Complex->Signal Results in

Caption: In vivo formation of the this compound-albumin complex enhances fluorescence.[5][6]

References

Technical Support Center: IR-820 Stock Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of IR-820 in stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade in a stock solution?

A1: The degradation of this compound is primarily influenced by three main factors:

  • Light Exposure: this compound is a photosensitive dye. Exposure to ambient light, and especially UV light, can lead to photodegradation. The primary mechanism of photodegradation involves the reaction of the heptamethine chain with singlet oxygen.[1]

  • Temperature: Elevated temperatures accelerate the degradation process. For optimal stability, stock solutions should be stored at low temperatures.

  • Solvent and pH: The choice of solvent significantly impacts the stability of this compound. It is more stable in organic solvents like DMSO and less stable in aqueous solutions. The pH of aqueous buffers can also influence the degradation rate.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: For long-term storage, it is highly recommended to prepare this compound stock solutions in anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO). This compound exhibits greater stability in DMSO compared to aqueous buffers like PBS.[2][3] When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid cytotoxicity.

Q3: How should I store my this compound stock solutions to maximize their shelf-life?

A3: To maximize the shelf-life of your this compound stock solutions, adhere to the following storage conditions:

  • Solvent: Prepare stock solutions in anhydrous DMSO.

  • Temperature: Aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C for long-term storage.

  • Light Protection: Always store vials in the dark, for example, by wrapping them in aluminum foil or using amber-colored tubes.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing can introduce moisture and accelerate degradation. Aliquoting helps to avoid this.

Q4: Can I prepare a stock solution of this compound in PBS?

A4: While you can prepare this compound solutions in Phosphate-Buffered Saline (PBS) for immediate use in experiments, it is not recommended for long-term storage. This compound degrades more rapidly in aqueous solutions compared to organic solvents.[4][5] If you must use PBS, prepare the solution fresh on the day of the experiment and protect it from light.

Q5: How can I tell if my this compound stock solution has degraded?

A5: Degradation of an this compound stock solution can be identified by the following observations:

  • Color Change: A noticeable change in the color of the solution.

  • Decreased Absorbance: A decrease in the absorbance intensity at its maximum absorption wavelength (λmax), when measured with a UV-Vis spectrophotometer.

  • Reduced Fluorescence: A significant drop in fluorescence intensity when excited at the appropriate wavelength.

  • Inconsistent Experimental Results: Variability in your experimental data or a loss of signal can be indicative of dye degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no fluorescence signal in my experiment. 1. Degraded this compound stock solution: The dye may have degraded due to improper storage (light exposure, high temperature, moisture).2. Incorrect filter sets/wavelengths: The excitation and emission wavelengths used may not be optimal for this compound.3. Low concentration: The final concentration of this compound in the sample may be too low for detection.4. Quenching: The fluorescence of this compound may be quenched by other components in your sample or by self-quenching at high concentrations.1. Prepare a fresh stock solution: Use a new vial of this compound powder and prepare a fresh stock solution in anhydrous DMSO. Always protect from light.2. Verify instrument settings: Ensure you are using the correct excitation and emission filters for this compound (refer to the manufacturer's specifications).3. Optimize concentration: Perform a concentration titration to find the optimal working concentration for your specific application.4. Dilute the sample: If you suspect self-quenching, try diluting your sample. Also, consider potential interactions with other reagents.
High background fluorescence. 1. Autofluorescence: The sample itself (e.g., cells, tissue) may exhibit natural fluorescence in the near-infrared range.2. Contaminated reagents or consumables: Buffers, media, or plasticware might be contaminated with fluorescent impurities.3. Non-specific binding: The dye may be binding non-specifically to cellular components or other molecules.1. Include an unstained control: This will help you determine the level of autofluorescence from your sample.2. Use high-purity reagents: Ensure all your buffers and media are freshly prepared with high-purity water and reagents. Use plates designed for fluorescence assays (e.g., black-walled plates).3. Optimize washing steps: Increase the number and duration of washing steps to remove unbound dye. Consider using a blocking agent if applicable.
Inconsistent results between experiments. 1. Variability in stock solution integrity: Using a stock solution that is degrading over time or has been subjected to multiple freeze-thaw cycles.2. Pipetting errors: Inaccurate pipetting can lead to variations in the final concentration of this compound.3. Light exposure during experiments: Inconsistent exposure of samples to light during preparation and measurement can lead to variable photodegradation.1. Use single-use aliquots: Prepare and use single-use aliquots of your stock solution to ensure consistency.2. Calibrate pipettes: Regularly calibrate your pipettes to ensure accurate dispensing.3. Standardize light conditions: Perform all experimental steps under subdued and consistent lighting conditions. Keep samples covered as much as possible.

Data on this compound Stability

The stability of this compound is highly dependent on the solvent and storage conditions. The following table summarizes the relative stability in different solvents.

Solvent Temperature Light Condition Relative Stability Notes
Anhydrous DMSO-20°C / -80°CDarkHighRecommended for long-term storage.
Aqueous Buffer (e.g., PBS)4°CDarkLowProne to degradation; prepare fresh for immediate use.[4][5][6]
Aqueous Buffer (e.g., PBS)Room TemperatureAmbient LightVery LowSignificant degradation can occur in a short period.
Methanol / EthanolRoom TemperatureDarkModerateMore stable than in aqueous solutions but less stable than in DMSO.
Serum-containing medium37°CDarkModerate to HighBinding to serum proteins like albumin can stabilize this compound and enhance its fluorescence.[7]

Note: This table provides a qualitative summary based on available literature. For critical applications, it is recommended to perform your own stability studies.

Experimental Protocol: Assessing this compound Stability with UV-Vis Spectroscopy

This protocol outlines a method to quantify the degradation of this compound in a stock solution over time using a UV-Vis spectrophotometer.

Objective: To determine the degradation rate of an this compound solution by monitoring the change in its absorbance at λmax over a specified period.

Materials:

  • This compound powder

  • Solvent of choice (e.g., anhydrous DMSO, PBS pH 7.4)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Amber vials or tubes wrapped in aluminum foil

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 1 mM in DMSO). Ensure complete dissolution.

    • Protect the solution from light immediately after preparation.

  • Preparation of Working Solutions:

    • Dilute the stock solution with the same solvent to a working concentration that gives an initial absorbance reading between 0.8 and 1.2 at the λmax of this compound in that solvent. This ensures the measurement is within the linear range of the spectrophotometer.

  • Initial Absorbance Measurement (Time = 0):

    • Set the spectrophotometer to scan a wavelength range that includes the λmax of this compound (e.g., 600-900 nm).

    • Use the solvent as a blank to zero the instrument.

    • Measure the full absorbance spectrum of the freshly prepared working solution and record the absorbance value at λmax. This is your A₀.

  • Incubation:

    • Store the working solution under the desired conditions to be tested (e.g., room temperature with ambient light, 4°C in the dark, etc.).

  • Time-Point Measurements:

    • At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the stored solution.

    • Allow the solution to return to room temperature if it was stored at a different temperature.

    • Measure the absorbance spectrum as in step 3 and record the absorbance at λmax. These are your At values.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point using the formula: % Remaining = (At / A₀) * 100

    • Plot the percentage of remaining this compound against time to visualize the degradation profile.

    • The degradation often follows pseudo-first-order kinetics. You can plot ln(At / A₀) versus time. The slope of this line will be the negative of the degradation rate constant (k).[4]

Visualizations

IR820_Degradation_Pathway This compound Photodegradation Pathway IR820 This compound (Ground State) IR820_excited This compound* (Excited State) IR820->IR820_excited Light (hν) Degradation_Products Degradation Products (e.g., Aldehydes) IR820->Degradation_Products Reaction with ¹O₂ (on heptamethine chain) Oxygen Molecular Oxygen (³O₂) IR820_excited->Oxygen Energy Transfer Singlet_Oxygen Singlet Oxygen (¹O₂) Oxygen->Singlet_Oxygen Excitation

Caption: A simplified diagram of the primary photodegradation pathway of this compound.

Experimental_Workflow Workflow for this compound Stability Assessment cluster_prep Preparation cluster_measurement Measurement & Incubation cluster_analysis Data Analysis Prep_Stock Prepare Concentrated Stock Solution Prep_Working Prepare Working Solution (Absorbance ~1.0) Prep_Stock->Prep_Working Measure_T0 Measure Initial Absorbance (A₀) at λmax Prep_Working->Measure_T0 Incubate Incubate under Test Conditions Measure_T0->Incubate Measure_Tt Measure Absorbance (At) at Time Intervals Incubate->Measure_Tt Measure_Tt->Incubate Repeat Calculate_Remaining Calculate % Remaining: (At / A₀) * 100 Measure_Tt->Calculate_Remaining Plot_Data Plot % Remaining vs. Time Calculate_Remaining->Plot_Data Calculate_Rate Determine Degradation Rate Constant (k) Plot_Data->Calculate_Rate

Caption: Experimental workflow for assessing the stability of this compound solutions.

Troubleshooting_Logic Troubleshooting Logic for Low this compound Signal Start Low/No Signal Check_Stock Is the stock solution fresh and properly stored? Start->Check_Stock Check_Instrument Are the instrument settings (filters, wavelengths) correct? Check_Stock->Check_Instrument Yes Prepare_Fresh Action: Prepare a fresh stock solution from powder. Check_Stock->Prepare_Fresh No Check_Concentration Is the final concentration optimal for the assay? Check_Instrument->Check_Concentration Yes Correct_Settings Action: Verify and correct instrument settings. Check_Instrument->Correct_Settings No Titrate_Conc Action: Perform a concentration titration. Check_Concentration->Titrate_Conc No Investigate_Quenching Possible Issue: Fluorescence Quenching. Investigate sample components. Check_Concentration->Investigate_Quenching Yes Resolved Signal Restored Prepare_Fresh->Resolved Correct_Settings->Resolved Titrate_Conc->Resolved

Caption: A decision tree for troubleshooting low signal issues with this compound.

References

common artifacts in IR-820 fluorescence imaging and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR-820 fluorescence imaging. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common artifacts and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts encountered in this compound fluorescence imaging?

A1: The most prevalent artifacts in this compound imaging include high background from tissue autofluorescence, signal loss due to photobleaching, image blurriness and reduced penetration depth caused by light scattering, and inconsistent signal intensity related to the physicochemical properties of the this compound dye itself. Each of these artifacts can compromise image quality and lead to inaccurate data interpretation.

Q2: My images have a high background signal, obscuring the specific this compound fluorescence. What is causing this and how can I fix it?

A2: This is likely due to autofluorescence , which is the natural emission of light by biological tissues. In the near-infrared (NIR) range, a significant source of autofluorescence can be chlorophyll (B73375) from standard rodent chow.[1][2]

To address this, please refer to our troubleshooting guide on autofluorescence below.

Q3: The fluorescent signal from my this compound probe is fading quickly during image acquisition. What is happening?

A3: This phenomenon is called photobleaching , the irreversible photochemical destruction of a fluorophore upon light exposure.[3][4] It is primarily caused by high-intensity excitation light and prolonged exposure.[3][5]

For solutions, see the photobleaching troubleshooting guide.

Q4: I am struggling to image deep tissues, and the images I do get are blurry. Why is this occurring?

A4: This issue is typically caused by light scattering . As light passes through tissue, it is deflected by cellular components and changes in the refractive index, leading to signal attenuation and loss of resolution, which limits imaging depth.[6][7]

Our guide on mitigating light scattering provides detailed strategies to overcome this.

Q5: The fluorescence intensity of my this compound dye is inconsistent between experiments. What could be the reason?

A5: Inconsistencies can arise from the inherent properties of the this compound dye. Its fluorescence quantum yield is known to increase significantly upon binding to serum proteins like albumin.[8][9] Factors such as dye concentration, aggregation, and stability in different solvents can also affect the signal.[8][10][11]

Refer to the troubleshooting guide on this compound dye stability for more information.

Troubleshooting Guides

Guide 1: Autofluorescence Reduction

High background autofluorescence can significantly lower the signal-to-background ratio (SBR) of your images.

Problem: High, diffuse background signal that is not specific to the this compound probe.

Common Causes & Solutions:

CauseSolutionExperimental Protocol
Dietary Fluorophores Switch animal subjects to a purified, alfalfa-free diet for at least one week prior to imaging.[1][2]Provide mice with a purified diet (e.g., AIN-93G) and water ad libitum for 7-10 days. This eliminates chlorophyll, a major source of NIR autofluorescence.[2]
Spectral Overlap Shift imaging to the NIR-II window (1000-1700 nm). This compound has a tail-end emission in this range, where autofluorescence is negligible.[8][12]Use an imaging system equipped with an InGaAs camera and appropriate long-pass filters (e.g., a 900 nm or 1000 nm long-pass filter) to collect the emission from this compound in the NIR-II window.[8]
Excitation Wavelength Use a longer excitation wavelength (e.g., 760 nm or 808 nm) to reduce the excitation of endogenous fluorophores.[1]Instead of a lower wavelength laser, utilize a 760 nm or 808 nm laser for excitation. This has been shown to reduce autofluorescence by up to two orders of magnitude compared to 670 nm excitation.[1]
Data Processing If your imaging system supports it, use spectral unmixing algorithms to computationally separate the this compound signal from the autofluorescence background based on their different emission spectra.[13]Acquire a spectral cube (a series of images at different emission wavelengths) of an unstained control animal to define the autofluorescence spectrum. Use this spectrum in the system's software to subtract the background from the images of this compound-injected animals.[13]

Logical Workflow for Autofluorescence Troubleshooting

A Start: High Background Observed B Is the animal on a standard diet? A->B C Switch to purified, alfalfa-free diet for 1-2 weeks B->C Yes D Can you image in the NIR-II window (>1000 nm)? B->D No C->D E Use long-pass filters to collect NIR-II emission D->E Yes F Can you change the excitation wavelength? D->F No J Problem Resolved E->J G Use a longer excitation wavelength (e.g., >760 nm) F->G Yes H Does your system have spectral unmixing capabilities? F->H No G->H I Apply spectral unmixing algorithm H->I Yes K Contact Technical Support H->K No I->J

Caption: Decision tree for troubleshooting high autofluorescence.
Guide 2: Preventing Photobleaching

Photobleaching leads to a progressive decrease in signal intensity, which is particularly problematic for quantitative and time-lapse studies.

Problem: Fluorescent signal intensity decreases over time during continuous or repeated imaging.

Common Causes & Solutions:

CauseSolutionExperimental Protocol
High Excitation Power Reduce the intensity of the excitation light to the minimum level required for a sufficient signal-to-noise ratio.[3][14]While viewing a test area of the sample, gradually decrease the laser power or illumination intensity. Use neutral density filters if necessary. Find the lowest intensity that still provides a detectable signal above background.[4]
Prolonged Exposure Time Minimize the duration of light exposure by using the shortest possible camera exposure time and reducing the frequency of image acquisition in time-lapse experiments.[3][14]Optimize camera gain and binning settings to allow for shorter exposure times (e.g., start with 100-200 ms (B15284909) and adjust). For time-lapse studies, increase the interval between acquisitions.[3]
Reactive Oxygen Species (ROS) Use a commercial antifade mounting medium that contains ROS scavengers.When preparing slides for microscopy, use a mounting medium containing an antifade reagent like p-phenylenediamine (B122844) (PPD) or commercial formulations such as EverBrite™.[15]
Inherent Dye Properties While this compound has better photostability than ICG, consider newer, more photostable dyes if photobleaching remains a significant issue.[11][14][16]N/A

Experimental Workflow to Minimize Photobleaching

cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_acq Image Acquisition P1 Prepare Sample P2 Apply Antifade Mounting Medium P1->P2 S1 Find Region of Interest using Transmitted Light P2->S1 S2 Set Excitation Intensity to Minimum S1->S2 S3 Set Shortest Possible Exposure Time S2->S3 A1 Acquire Test Image from Adjacent Area S3->A1 A2 Assess Signal-to-Noise Ratio (SNR) A1->A2 A3 Is SNR acceptable? A2->A3 A4 Acquire Final Image/Time-Lapse A3->A4 Yes A5 Slightly Increase Exposure or Intensity A3->A5 No A5->A1

Caption: Protocol for optimizing imaging parameters to reduce photobleaching.
Guide 3: Mitigating Light Scattering

Light scattering reduces image contrast and penetration depth, making it difficult to resolve fine structures in deep tissue.

Problem: Blurry images, low signal, and limited imaging depth.

Common Causes & Solutions:

CauseSolutionExperimental Protocol
Refractive Index Mismatch For ex vivo samples, use a tissue clearing technique to homogenize the refractive index of the tissue.A variety of clearing protocols exist (e.g., CUBIC, CLARITY). For example, immerse the fixed tissue in a clearing solution (e.g., a sucrose-based solution) for a period ranging from hours to days, depending on the tissue size, until it becomes transparent.
Photon Deflection Image in the NIR-II window (1000-1700 nm). Longer wavelength photons are scattered less by tissues, enabling deeper penetration and higher resolution.[8][17]Utilize an imaging system capable of detecting NIR-II fluorescence. The reduced scattering of emitted photons at these wavelengths significantly improves image quality for deep tissue applications.[8][18]
Out-of-Focus Light For microscopic applications, use multiphoton microscopy (MPM). MPM uses non-linear excitation, which inherently rejects out-of-focus light and is less sensitive to scattering.[6]N/A

Relationship Between Wavelength, Scattering, and Image Quality

A Visible Light (400-700 nm) D High Scattering & Absorption A->D B NIR-I (700-900 nm) E Reduced Scattering & Absorption B->E C NIR-II (1000-1700 nm) F Minimal Scattering & Autofluorescence C->F G Poor Penetration & Low SBR D->G H Improved Penetration & SBR E->H I Deep Penetration & High SBR F->I

Caption: Impact of imaging wavelength on scattering and image quality.
Guide 4: this compound Dye Stability and Signal Consistency

The chemical environment of this compound significantly impacts its fluorescence output.

Problem: Variable or unexpectedly low fluorescence signal.

Common Causes & Solutions:

CauseSolutionExperimental Protocol
Aggregation-Caused Quenching (ACQ) This compound can form aggregates in aqueous solutions, which quenches its fluorescence.[8][9] Binding to serum albumin prevents this.[18][9]For in vivo work, intravenous injection allows this compound to bind with endogenous albumin. For in vitro or ex vivo applications where albumin is absent, pre-incubate this compound with serum albumin (e.g., HSA) to form a stable, highly fluorescent complex.[18][19]
Solvent Effects The absorption and emission spectra of this compound can shift depending on the solvent. Its quantum yield is significantly higher in serum compared to water.[8]Characterize the spectral properties of your this compound solution in the specific buffer or medium you are using. For quantitative studies, ensure consistency in solvent preparation.
Poor Stability Although more stable than ICG, this compound can still degrade over time, especially when exposed to light and high temperatures.[11][16]Prepare fresh solutions of this compound for each experiment. Store stock solutions in the dark at 4°C or as recommended by the manufacturer. Protect prepared solutions from light.

Quantitative Impact of Serum on this compound Fluorescence:

PropertyThis compound in WaterThis compound in 10% FBSReference
Peak Absorption ~829 nm~858 nm (red-shifted 29 nm)[8]
Quantum Yield (QY) 0.313%2.521% (~7x higher)[8]
NIR-II Ratio (900-1700 nm) N/A30.17%[8]

References

Technical Support Center: Enhancing IR-820 Signal Penetration in Deep Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the near-infrared (NIR) dye IR-820 for deep tissue imaging.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used for in vivo imaging?

This compound is a cyanine (B1664457) dye that absorbs and emits light in the near-infrared (NIR) spectrum, with maximal excitation and emission wavelengths typically around 710 nm and 820 nm, respectively.[1][2][3][4][5] It is used for in vivo imaging because NIR light can penetrate deeper into biological tissues compared to visible light due to lower absorption and scattering by components like hemoglobin and water.[1][2][3][6][7][8]

Q2: What are the main challenges when using free this compound for deep tissue imaging?

Free this compound faces several limitations for in vivo applications, including:

  • Poor aqueous stability and short circulation half-life: The dye can degrade in aqueous environments and is cleared quickly from the bloodstream.[1][2][3]

  • Aggregation-caused quenching (ACQ): In aqueous solutions, this compound molecules can aggregate, which leads to self-quenching of the fluorescent signal.[9]

  • Nonspecific distribution: The dye can distribute nonspecifically throughout the body.[1][3]

  • Limited penetration of NIR-I light: While better than visible light, NIR-I imaging (700-900 nm) still experiences some tissue scattering, which can limit imaging depth and resolution.[7][10]

Q3: How can the signal penetration and stability of this compound be enhanced?

Several strategies can be employed to overcome the limitations of free this compound:

  • Nanocarrier Encapsulation: Encapsulating this compound into nanoparticles (e.g., PLGA, liposomes, dendrimers) can improve its stability, biocompatibility, and prevent aggregation.[1][11][12][13][14][15]

  • Binding to Serum Albumin: this compound can bind to serum proteins like albumin, which enhances its fluorescence intensity and stability.[9][10][16]

  • Imaging in the NIR-II Window: Although this compound is a NIR-I dye, its emission spectrum extends into the NIR-II window (1000-1700 nm). Imaging in this range offers deeper tissue penetration and a higher signal-to-background ratio due to reduced scattering.[9][10]

Q4: What is the benefit of using the NIR-II window for imaging with this compound?

The NIR-II window provides several advantages for deep tissue imaging:

  • Deeper Tissue Penetration: Light in the 1000-1700 nm range experiences less scattering and absorption by tissues.[10][17]

  • Higher Spatial Resolution: Reduced scattering leads to sharper images of deeper structures.[9]

  • Lower Autofluorescence: Biological tissues have weaker autofluorescence in the NIR-II region, resulting in a better signal-to-background ratio.[9][10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no fluorescent signal in deep tissue. 1. Insufficient penetration of excitation/emission light. 2. Aggregation and quenching of free this compound. 3. Rapid clearance of the dye from circulation. 4. Photobleaching of the dye.1. Switch to a NIR-II imaging system to collect the tail-end emission of this compound (>1000 nm). 2. Encapsulate this compound in a nanocarrier (e.g., PLGA nanoparticles) or pre-incubate with serum albumin to prevent aggregation.[9][10] 3. Use a nanocarrier to prolong circulation time.[1] 4. Minimize exposure to excitation light and use an anti-fading agent if possible. Encapsulation can also improve photostability.[18]
High background noise and poor image contrast. 1. Tissue autofluorescence. 2. Leakage of excitation light into the emission channel.1. Image in the NIR-II window (1000-1700 nm) where autofluorescence is minimal.[9][10] 2. Use high-quality long-pass and band-pass filters to effectively separate excitation and emission light.[19]
Inconsistent or rapidly fading signal over time. 1. Poor stability of free this compound in an aqueous environment. 2. Photobleaching.1. Improve dye stability by encapsulating it in nanoparticles or using dendrimer-based delivery systems.[12][14] 2. Reduce the intensity and duration of laser exposure.
Difficulty in targeting specific tissues or cells. 1. Nonspecific biodistribution of free this compound.1. Conjugate this compound or the this compound-loaded nanocarrier to a targeting ligand (e.g., RGD peptides) that specifically binds to the target cells.[14]

Quantitative Data Summary

Table 1: Physicochemical Properties of Free vs. Encapsulated this compound

ParameterFree this compoundThis compound in SerumThis compound Loaded PLGA Nanoparticles
Peak Absorption (nm) ~710 (in water)~793~725
Peak Emission (nm) ~829 (in water)~858Not specified
Quantum Yield (in water vs. serum) 0.313%2.521%Not specified
Hydrodynamic Size (nm) N/AForms protein-sized "nanoparticles"103 ± 8
Zeta Potential (mV) -1.6 ± 2Not specified-28 ± 7
Photostability LowGoodHigh
Biocompatibility (Cell Viability) 42% at 65 µMNot specified>80% at equivalent concentration

Data compiled from references[1][9].

Table 2: Photothermal Properties of Free vs. Encapsulated this compound

ParameterFree this compoundThis compound Loaded PLGA Nanoparticles
Laser Wavelength (nm) 808808
Temperature Increase (ΔT) at 5.3 W/cm² 3.7 to 19 °C6 to 20.4 °C
Temperature Increase (ΔT) at 14.1 W/cm² 6.5 to 33.3 °C8 to 33.6 °C
In Vitro Phototoxicity (Cell Viability at 14.1 W/cm²) 56%42%

Data compiled from reference[1].

Experimental Protocols

Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles

This protocol is based on the nanoprecipitation method described in the literature.[1][2]

  • Dissolution: Dissolve 1 mg of Poly(lactic-co-glycolic acid) (PLGA) and a calculated amount of this compound (e.g., 300 µg) in 400 µL of acetonitrile (B52724).

  • Nanoprecipitation: Add the organic solution dropwise into a larger volume of an aqueous solution (e.g., water or PBS) under constant stirring.

  • Solvent Evaporation: Allow the acetonitrile to evaporate under stirring, leading to the formation of nanoparticles.

  • Purification: Purify the nanoparticle suspension by centrifugation or dialysis to remove free this compound and excess reagents.

  • Characterization: Characterize the nanoparticles for size, zeta potential, and dye loading efficiency using techniques like Dynamic Light Scattering (DLS) and UV-Vis spectrophotometry.

Protocol 2: In Vivo Imaging with this compound

This is a general guideline for in vivo imaging in a mouse model.[4][5]

  • Preparation of Imaging Agent: Freshly prepare a solution of this compound in phosphate-buffered saline (PBS) at a concentration of 0.2 mM. If using nanoparticles, suspend them in PBS.

  • Animal Model: Use an appropriate animal model (e.g., tumor-bearing mouse).

  • Administration: Inject 100 µL of the this compound solution intravenously via the tail vein.

  • Image Acquisition:

    • Use an in vivo imaging system (IVIS) equipped for NIR fluorescence imaging.

    • Set the excitation wavelength to ~710 nm and the emission wavelength to ~820 nm for NIR-I imaging.

    • For NIR-II imaging, use an appropriate laser (e.g., 793 nm or 808 nm) and a long-pass filter to collect emissions above 1000 nm.

  • Serial Imaging: Acquire images at various time points post-injection (e.g., 0, 4, 24, 48 hours) to assess the biodistribution and clearance of the agent.[10]

Visualizations

experimental_workflow cluster_prep Preparation of Imaging Agent cluster_admin In Vivo Experiment cluster_analysis Data Analysis prep1 Dissolve PLGA and this compound in Acetonitrile prep2 Nanoprecipitation in Aqueous Solution prep1->prep2 prep3 Purification (e.g., Dialysis) prep2->prep3 admin1 Administer Agent to Animal Model (IV Injection) prep3->admin1 img1 NIR Fluorescence Imaging (NIR-I or NIR-II System) admin1->img1 analysis1 Image Acquisition at Multiple Time Points img1->analysis1 analysis2 Quantify Signal Intensity and Biodistribution analysis1->analysis2

Caption: Experimental workflow for in vivo imaging with this compound nanoparticles.

troubleshooting_logic problem Problem: Low Signal in Deep Tissue cause1 Cause: Poor Penetration problem->cause1 cause2 Cause: Dye Aggregation problem->cause2 cause3 Cause: Poor Stability problem->cause3 solution1 Solution: Image in NIR-II Window (>1000 nm) cause1->solution1 addresses solution2 Solution: Use Nanocarrier (e.g., PLGA, Liposome) cause2->solution2 prevents solution3 Solution: Bind to Serum Albumin cause2->solution3 prevents cause3->solution2 improves cause3->solution3 improves

Caption: Troubleshooting logic for low this compound signal in deep tissue.

References

correcting for photothermal heating variations in PTT experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Photothermal Therapy (PTT) Experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their PTT experiments, with a specific focus on correcting for photothermal heating variations.

Troubleshooting Guide

This guide provides solutions to common problems encountered during PTT experiments that can lead to heating variations and unreliable data.

Issue 1: Inconsistent Temperature Elevation Between Samples

  • Question: I'm observing significant variability in the maximum temperature reached and the rate of temperature increase across different samples, even with the same laser parameters. What could be the cause, and how can I fix it?

  • Answer: Inconsistent temperature elevation is a frequent challenge in PTT experiments and can stem from several factors. Below are the potential causes and corresponding solutions.

    • Potential Causes:

      • Laser Power Fluctuations: The output power of the laser may not be stable over time.[1][2] Many lasers require a warm-up period to reach a stable output.[1][3]

      • Inhomogeneous Distribution of Photothermal Agents: Nanoparticles or other photothermal agents may not be evenly distributed within the sample, leading to localized "hot spots."

      • Variations in Sample Volume and Geometry: Differences in the volume and shape of the sample can alter the heat absorption and dissipation characteristics.

      • Inconsistent Laser Beam Positioning: Slight misalignments of the laser beam can result in different parts of the sample being irradiated, leading to varied heating.

      • Environmental Temperature Fluctuations: Changes in the ambient temperature of the laboratory can affect the baseline temperature of the samples and the rate of heat loss.

    • Solutions:

      • Laser Stabilization: Allow the laser to warm up for at least 20-30 minutes before starting your experiment to ensure a stable power output.[3] Regularly measure the laser power using a calibrated power meter to confirm its stability.[4][5][6]

      • Homogenize Sample Preparation: Ensure a consistent and uniform distribution of your photothermal agent. This can be achieved through proper mixing techniques like vortexing or sonication immediately before the experiment.

      • Standardize Sample Parameters: Use consistent sample volumes and containers (e.g., cuvettes, well plates) for all experiments.

      • Precise Beam Alignment: Utilize a targeting system or a camera to ensure the laser beam is consistently centered on each sample.

      • Control Ambient Temperature: Conduct experiments in a temperature-controlled environment to minimize the impact of external fluctuations.

Issue 2: Overheating and Damage to Surrounding Healthy Tissue

  • Question: My PTT experiments are causing thermal damage to the tissues surrounding the target area. How can I better confine the heating to the region of interest?

  • Answer: Preventing off-target thermal damage is crucial for the clinical translation of PTT. Several strategies can be employed to improve the spatial control of heat generation.

    • Potential Causes:

      • High Laser Power: Using excessive laser power can lead to heat diffusion beyond the target area.[7]

      • Long Exposure Times: Prolonged laser irradiation increases the likelihood of heat spreading to adjacent tissues.[8]

      • Broad Laser Beam: A laser beam that is wider than the target area will directly heat non-target tissues.

    • Solutions:

      • Optimize Laser Parameters: Carefully titrate the laser power and irradiation time to find the minimum effective dose that achieves the desired therapeutic temperature in the target region without significantly affecting surrounding tissues.[9][10]

      • Employ Temperature Feedback Control: Implement a real-time temperature monitoring and feedback system to control the laser output.[11][12][13] This allows the laser to be automatically adjusted or turned off when the target temperature is reached, preventing overheating.

      • Utilize Spatially Precise Irradiation: Use a well-collimated laser beam with a diameter that closely matches the size of the target.

Issue 3: Inaccurate Temperature Readings

  • Question: I am unsure if my temperature measurements are accurate. What are the best practices for temperature monitoring in PTT experiments?

  • Answer: Accurate temperature measurement is fundamental to reliable and reproducible PTT experiments. The choice of measurement technique and its proper implementation are critical.

    • Potential Causes:

      • Incorrect Thermometry Technique: The choice between thermocouples and infrared (IR) thermal cameras can impact accuracy depending on the experimental setup.[14][15][16][17]

      • Improper Thermocouple Placement: If using a thermocouple, its position relative to the laser spot is crucial.

      • Incorrect Emissivity Settings for IR Cameras: The accuracy of an IR camera is highly dependent on the correct emissivity value of the material being measured.

      • Interference from the Laser: Direct irradiation of the temperature sensor can lead to artificially high readings.

    • Solutions:

      • Select the Appropriate Thermometry Method:

        • Thermocouples: Provide precise point measurements and are good for in-situ measurements within a sample. However, they only measure the temperature at a single point.[15]

        • Infrared (IR) Thermal Cameras: Offer non-contact measurement of the entire surface temperature distribution, providing a more comprehensive thermal profile.[14] However, they are limited to surface measurements and require accurate emissivity settings.[17]

      • Optimize Sensor Placement: When using a thermocouple, ensure it is placed consistently at the same depth and distance from the center of the laser beam for all samples.

      • Calibrate Emissivity for IR Cameras: Determine the correct emissivity of your sample material to ensure accurate temperature readings from an IR camera. This can be done by comparing the IR camera reading to a calibrated thermocouple measurement of the same spot.

      • Avoid Direct Sensor Irradiation: Position the temperature sensor to avoid direct exposure to the laser beam.

Experimental Protocols

Protocol 1: Laser Power Stability Check and Calibration

  • Objective: To ensure the laser output is stable and to accurately measure the power being delivered to the sample.

  • Materials: Laser source, laser power meter with an appropriate sensor (thermopile or photodiode), safety goggles.

  • Procedure:

    • Turn on the laser and allow it to warm up for the manufacturer-recommended time (typically 20-30 minutes).[3]

    • Place the laser power sensor in the path of the laser beam, ensuring the entire beam is incident on the sensor's active area.

    • Set the power meter to the appropriate wavelength and power range.

    • Record the power reading at regular intervals (e.g., every minute) for 10-15 minutes to assess stability. The power should not fluctuate more than a few percent.

    • If the power is unstable, allow for a longer warm-up period or consult the laser manufacturer's troubleshooting guide.[1]

    • Once stable, record the final power reading. This value should be used in your experimental records.

Protocol 2: Normalizing for Photothermal Heating Variations

  • Objective: To mathematically correct for minor variations in laser power or sample conditions.

  • Procedure:

    • For each experiment, precisely measure and record the laser power delivered to the sample.

    • Measure the temperature change (ΔT) over time for each sample.

    • Calculate the photothermal conversion efficiency (η) for a control or reference sample using the following formula:

      • η = (cρV * ΔT_max) / (P * (1 - 10^(-Aλ)) * t)

      • Where:

        • c is the specific heat capacity of the solvent.

        • ρ is the density of the solvent.

        • V is the volume of the solution.

        • ΔT_max is the maximum temperature change.

        • P is the incident laser power.

        • Aλ is the absorbance of the sample at the laser wavelength.

        • t is the irradiation time.

    • For subsequent experimental samples, you can normalize the temperature change by the measured laser power to allow for more accurate comparisons.

Quantitative Data Summary

ParameterTypical Range/ValueSignificance
Laser Power Stability< 5% fluctuationEnsures consistent energy delivery to each sample.
Mild-Temperature PTT42°C to 45°CCan reduce damage to surrounding healthy tissue compared to higher temperatures.[18]
Ablative PTT> 48°CAims to cause necrosis of tumor cells.[18]
Laser Wavelength (NIR Window)650 nm - 1350 nmAllows for deeper tissue penetration.[19]

Visualizations

G cluster_0 Troubleshooting Workflow start Inconsistent Heating Observed q1 Is Laser Power Stable? start->q1 s1 Warm-up Laser & Measure Power q1->s1 No q2 Is Sample Prep Consistent? q1->q2 Yes s1->q1 s2 Standardize Agent Dispersion & Volume q2->s2 No q3 Is Beam Alignment Correct? q2->q3 Yes s2->q2 s3 Use Targeting System q3->s3 No end Consistent Heating Achieved q3->end Yes s3->q3 G cluster_1 Experimental Workflow for PTT prep Sample Preparation (Homogenize Agent) irradiation Laser Irradiation prep->irradiation laser_setup Laser Setup & Power Calibration laser_setup->irradiation temp_setup Temperature Monitoring Setup data_acq Real-time Data Acquisition temp_setup->data_acq irradiation->data_acq analysis Data Analysis & Normalization data_acq->analysis results Results analysis->results

References

Technical Support Center: Quality Control of IR-820 Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IR-820 nanoparticle formulations.

Frequently Asked Questions (FAQs)

1. What are the critical quality attributes for this compound nanoparticle formulations?

The critical quality attributes (CQAs) for this compound nanoparticle formulations are parameters that ensure product quality, safety, and efficacy. These include:

  • Particle Size and Polydispersity Index (PDI): These parameters affect the circulation half-life, biodistribution, and cellular uptake of the nanoparticles.[1][2][3]

  • Zeta Potential: This indicates the surface charge of the nanoparticles and predicts their stability in suspension.[3][4]

  • Encapsulation Efficiency and Drug Loading: These determine the amount of this compound carried by the nanoparticles, which is crucial for therapeutic and imaging efficacy.[1][2][4]

  • Optical Properties: The absorption and emission spectra of the encapsulated this compound should be retained to ensure its function as an imaging and photothermal agent.[1][2][3][4]

  • Stability: The formulation should be stable during storage and in physiological conditions, preventing premature drug release and aggregation.[1][2][3][4]

  • Photothermal Conversion Efficiency: This measures the ability of the nanoparticles to convert near-infrared (NIR) light into heat, which is essential for photothermal therapy.[1][5]

2. Why is my free this compound dye unstable in aqueous solutions?

Free this compound dye is known to have low stability in aqueous solutions.[1][2] It is susceptible to degradation, which can be observed as a loss of its characteristic absorption peaks over time.[3][4] Encapsulating this compound within nanoparticles, such as PLGA nanoparticles, has been shown to significantly improve its stability and preserve its optical properties.[3][4]

3. How does encapsulation affect the optical properties of this compound?

Encapsulation of this compound in nanoparticles can cause a red-shift in its characteristic absorption peaks.[4] For example, free this compound has a characteristic extinction peak at around 710 nm, which can shift to a longer wavelength after being loaded into nanoparticles.[3] It is crucial to characterize the optical properties of the final formulation to ensure the encapsulated dye retains its desired functionality.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and characterization of this compound nanoparticles.

Issue 1: Inconsistent Particle Size and High Polydispersity Index (PDI)

Possible Causes:

  • Inconsistent mixing speed or dropwise addition rate during nanoparticle synthesis.

  • Variations in solvent/anti-solvent ratios.

  • Poor quality of reagents (e.g., polymer, surfactant).

  • Aggregation of nanoparticles after synthesis.

Troubleshooting Steps:

  • Standardize Synthesis Parameters: Ensure consistent stirring speed, temperature, and rate of addition of the organic phase to the aqueous phase.

  • Optimize Formulation: Systematically vary the polymer and surfactant concentrations to find the optimal conditions for producing monodisperse nanoparticles.

  • Check Reagent Quality: Use high-purity, well-characterized polymers and other reagents.

  • Post-synthesis Sonication: Apply gentle sonication after synthesis to break up any loose aggregates.

  • Storage Conditions: Store nanoparticles at recommended temperatures (e.g., 4°C) and consider using cryoprotectants for long-term storage to prevent aggregation.[4]

Issue 2: Low Encapsulation Efficiency of this compound

Possible Causes:

  • Poor affinity between this compound and the nanoparticle core material.

  • Suboptimal solvent system for the polymer and dye.

  • Rapid diffusion of the dye into the aqueous phase during formulation.

  • Inaccurate measurement of encapsulated this compound.

Troubleshooting Steps:

  • Optimize Polymer/Dye Ratio: Experiment with different initial feeding ratios of this compound to the polymer.[1][2]

  • Solvent Selection: Ensure that both the polymer and this compound are fully dissolved in the organic solvent before emulsification.

  • Formulation Method: For hydrophobic dyes like this compound, a single emulsion method is commonly used.[4] Consider optimizing the parameters of this method.

  • Accurate Quantification: Use a validated analytical method, such as UV-Vis spectroscopy, to accurately measure the amount of encapsulated this compound after separating the free dye.[1][2]

Issue 3: Degradation of this compound During Formulation or Storage

Possible Causes:

  • Exposure to light (photobleaching).

  • Exposure to high temperatures.

  • Hydrolysis in aqueous environments.

  • Interaction with other formulation components.

Troubleshooting Steps:

  • Protect from Light: Conduct all formulation and handling steps in a dark or low-light environment.

  • Temperature Control: Avoid high temperatures during synthesis and storage.

  • Lyophilization: For long-term storage, consider lyophilizing the nanoparticle formulation to remove water and improve stability.

  • Stability Studies: Perform stability studies under different storage conditions (e.g., temperature, humidity, light exposure) to determine the optimal storage parameters.[3][4]

Data Presentation

Table 1: Physicochemical Properties of this compound Loaded PLGA Nanoparticles

ParameterValueAnalytical MethodReference
Hydrodynamic Diameter60 ± 10 nmDynamic Light Scattering (DLS)[4]
Hydrodynamic Diameter103 ± 8 nmDynamic Light Scattering (DLS)[1][2][3]
Polydispersity Index (PDI)0.163 ± 0.031Dynamic Light Scattering (DLS)[1][2]
Zeta Potential-40 ± 6 mVDLS / Electrophoretic Light Scattering[4]
Zeta Potential-28 ± 7 mVDLS / Electrophoretic Light Scattering[2]
Encapsulation Efficiency90%UV-Vis Spectroscopy[4]
Loading Capacity18%UV-Vis Spectroscopy[4]

Experimental Protocols

Protocol 1: Determination of Particle Size, PDI, and Zeta Potential

Method: Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute the this compound nanoparticle suspension with deionized water or an appropriate buffer to a suitable concentration to avoid multiple scattering effects.

  • Instrument Setup: Set the parameters on the DLS instrument, including the dispersant viscosity and refractive index, and equilibrate the sample to the desired temperature (e.g., 25°C).

  • Measurement: Place the cuvette in the instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.

  • Data Analysis: The software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter and PDI from the diffusion coefficient of the particles. For zeta potential, a voltage is applied across the sample, and the electrophoretic mobility of the particles is measured to determine the surface charge.

Protocol 2: Quantification of Encapsulation Efficiency

Method: UV-Vis Spectroscopy

  • Separation of Free Dye: Separate the unencapsulated this compound from the nanoparticle suspension. This can be achieved by methods such as centrifugation, centrifugal ultrafiltration, or dialysis.[6]

  • Measurement of Free Dye: Measure the absorbance of the supernatant (containing the free dye) at the characteristic wavelength of this compound (around 710-820 nm) using a UV-Vis spectrophotometer.[1][2]

  • Standard Curve: Prepare a standard curve of known concentrations of free this compound in the same solvent to determine the concentration of the free dye in the supernatant.

  • Calculation: Calculate the encapsulation efficiency (EE%) using the following formula:

    EE% = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

Visualizations

Quality_Control_Workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Physicochemical Characterization cluster_functional Functional Assessment cluster_decision Decision Formulation This compound Nanoparticle Formulation Size_PDI Size & PDI (DLS) Formulation->Size_PDI Zeta Zeta Potential (DLS) Formulation->Zeta Morphology Morphology (TEM) Formulation->Morphology EE Encapsulation Efficiency (UV-Vis) Formulation->EE Optical Optical Properties (UV-Vis/Fluorescence) Size_PDI->Optical Zeta->Optical Morphology->Optical EE->Optical Stability Stability Study Optical->Stability Photothermal Photothermal Efficiency Stability->Photothermal QC_Pass QC Pass Photothermal->QC_Pass

Caption: Quality control workflow for this compound nanoparticle formulations.

Troubleshooting_Low_EE cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low Encapsulation Efficiency Detected Cause1 Poor Drug-Polymer Affinity Start->Cause1 Cause2 Suboptimal Solvent System Start->Cause2 Cause3 Rapid Drug Diffusion Start->Cause3 Solution1 Optimize Drug/Polymer Ratio Cause1->Solution1 Solution2 Screen Different Solvents Cause2->Solution2 Solution3 Modify Formulation Parameters Cause3->Solution3 End Encapsulation Efficiency Improved Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting logic for low encapsulation efficiency.

References

Technical Support Center: Optimizing IR-820 for Tissue Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the near-infrared dye IR-820. The focus is on reducing non-specific binding in tissues to enhance signal-to-noise ratios in fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

What is this compound and why does it exhibit non-specific binding?

This compound is a cyanine (B1664457) dye with excitation and emission spectra in the near-infrared (NIR) range, making it suitable for deep-tissue imaging.[1] Its fluorescence quantum yield is known to increase significantly upon binding to serum proteins, particularly albumin.[2][3] This inherent affinity for proteins can lead to non-specific binding to various tissue components, resulting in high background fluorescence and a reduced signal-to-noise ratio.

How does the formulation of this compound affect its non-specific binding?

The formulation of this compound plays a crucial role in its biodistribution and potential for non-specific uptake. Unformulated, or "free," this compound can bind to serum proteins in vivo, which can be a convenient method for some applications.[4] However, to better control its delivery and reduce accumulation in non-target tissues, this compound can be encapsulated into nanoparticles such as liposomes or poly(lactic-co-glycolic acid) (PLGA) nanoparticles.[2][5] These formulations can alter the pharmacokinetic profile and enhance accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[5]

What are the primary strategies to reduce non-specific binding of this compound?

The main strategies to minimize non-specific binding of this compound in tissues fall into three categories:

  • Blocking: Pre-treating the tissue with a protein-based solution to saturate non-specific binding sites.

  • Washing: Implementing rigorous washing steps to remove unbound or loosely bound dye.

  • Optimization of Dye Concentration: Using the lowest effective concentration of this compound to minimize excess dye available for non-specific interactions.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence is a common issue when using this compound for tissue imaging. This guide provides a step-by-step approach to troubleshoot and resolve this problem.

Troubleshooting_High_Background start High Background Signal Observed check_concentration Is the this compound Concentration Optimized? start->check_concentration reduce_concentration Reduce this compound Concentration (Perform Titration) check_concentration->reduce_concentration No check_blocking Is a Blocking Step Included? check_concentration->check_blocking Yes reduce_concentration->check_blocking implement_blocking Implement a Blocking Step (e.g., BSA, Casein, Serum) check_blocking->implement_blocking No optimize_blocking Optimize Blocking Agent (Concentration and Incubation Time) check_blocking->optimize_blocking Yes check_washing Are Washing Steps Sufficient? implement_blocking->check_washing optimize_blocking->check_washing increase_washing Increase Number and/or Duration of Washes check_washing->increase_washing No consider_formulation Consider Alternative Formulation (e.g., Nanoparticles) check_washing->consider_formulation Yes add_detergent Add Mild Detergent to Wash Buffer (e.g., Tween-20) increase_washing->add_detergent add_detergent->consider_formulation final_image Improved Signal-to-Noise Ratio consider_formulation->final_image Blocking_Mechanism cluster_0 Without Blocking cluster_1 With Blocking tissue_unblocked Tissue Surface (with non-specific sites) nonspecific_binding Non-specific Binding ir820_unblocked This compound ir820_unblocked->tissue_unblocked Binds non-specifically tissue_blocked Tissue Surface (sites blocked) no_binding Reduced Non-specific Binding blocking_agent Blocking Agent blocking_agent->tissue_blocked Saturates non-specific sites ir820_blocked This compound ir820_blocked->tissue_blocked Binding prevented Liposome_Formation start Dissolve Lipids and this compound in Organic Solvent film_formation Evaporate Solvent to Form a Thin Film start->film_formation hydration Hydrate Film with Aqueous Buffer (e.g., PBS) film_formation->hydration sonication Sonicate to Form Small Unilamellar Vesicles hydration->sonication purification Purify to Remove Free this compound sonication->purification final_product This compound Loaded Liposomes purification->final_product

References

optimizing laser irradiation time for IR-820 photothermal therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IR-820 for photothermal therapy (PTT).

Frequently Asked Questions (FAQs)

Q1: What is the optimal laser wavelength for exciting this compound?

A1: this compound has a maximum absorption in the near-infrared (NIR) region, typically around 808 nm.[1][2] Therefore, a laser with a wavelength of 808 nm is most commonly used to achieve maximal photothermal conversion. Some studies have also utilized lasers with wavelengths of 793 nm.[3][4]

Q2: How does laser power density affect the therapeutic outcome?

A2: Laser power density is a critical parameter that directly influences the temperature increase in the target tissue. Higher power densities lead to a more rapid and greater temperature rise.[2][5] However, excessively high power densities can cause unwanted damage to surrounding healthy tissues and may shift the cell death mechanism from apoptosis to necrosis, which can induce inflammation.[6] It is crucial to optimize the power density to achieve a temperature sufficient for tumor ablation (typically above 42°C) while minimizing off-target effects.[1]

Q3: What is the typical range for laser irradiation time?

A3: The optimal laser irradiation time is dependent on the laser power density, the concentration of this compound at the target site, and the desired therapeutic temperature. Irradiation times in published studies range from a few minutes to longer durations. For example, some in vitro studies have used irradiation times of 5 minutes, while others have employed shorter durations with higher power densities.[1][2] In vivo, the irradiation time needs to be carefully controlled to achieve the desired thermal dose without causing excessive damage.

Q4: How can I determine the optimal time for laser irradiation after administering this compound?

A4: The optimal time for laser application corresponds to the point of maximum accumulation of the this compound formulation in the tumor.[1] This can be determined through in vivo imaging studies, tracking the fluorescence of this compound over time. One study found that the optimal timing for laser irradiation after intravenous injection of this compound-loaded nanoparticles was 24 hours post-delivery.[1]

Q5: What is the primary mechanism of cell death in this compound PTT?

A5: this compound mediated PTT can induce cell death through either apoptosis or necrosis.[1][6] Apoptosis, or programmed cell death, is generally considered the preferred mechanism for cancer therapy as it avoids the inflammatory response associated with necrosis.[1][6] The mechanism of cell death can be influenced by the treatment conditions, including the temperature achieved and the duration of hyperthermia. Some studies have demonstrated that their this compound nanoparticle formulations primarily induce apoptosis.[1][7] The caspase and poly ADP-ribose polymerase (PARP) pathways are involved in the apoptotic process.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low therapeutic efficacy (insufficient temperature increase) 1. Low concentration of this compound at the target site. 2. Suboptimal laser power density or irradiation time. 3. Poor stability of the this compound formulation, leading to premature degradation.1. Optimize the delivery vehicle (e.g., nanoparticles) to enhance tumor targeting and accumulation. 2. Systematically vary the laser power density and irradiation time to find the optimal parameters.[2][5] 3. Encapsulate this compound in a protective carrier, such as liposomes or polymers, to improve its stability.[8][9]
Significant damage to surrounding healthy tissue 1. Excessively high laser power density or prolonged irradiation time. 2. Non-specific accumulation of this compound in healthy tissues.1. Reduce the laser power density and/or irradiation time while ensuring the target temperature is reached in the tumor. 2. Improve the targeting specificity of the this compound formulation, for example, by conjugating targeting ligands to the nanoparticles.
Inconsistent experimental results 1. Variability in the preparation of the this compound formulation. 2. Inconsistent laser setup and application. 3. Biological variability between experimental subjects.1. Standardize the protocol for preparing and characterizing the this compound formulation to ensure batch-to-batch consistency. 2. Ensure consistent laser spot size, power output, and distance from the target for each experiment. 3. Increase the sample size to account for biological variability and ensure statistical significance.
Cell death is primarily necrotic instead of apoptotic 1. The temperature achieved in the tumor is too high. 2. Rapid heating rate.1. Optimize the laser parameters (power density and irradiation time) to achieve a milder hyperthermia (e.g., 42-45°C) that is more likely to induce apoptosis.[1] 2. Consider using a lower laser power density for a longer duration to achieve a more gradual temperature increase.

Data Presentation

Table 1: In Vitro Experimental Parameters for this compound Photothermal Therapy

This compound Formulation Cell Line This compound Concentration Laser Wavelength (nm) Laser Power Density (W/cm²) Irradiation Time (min) Reference
This compound-PLGA NPsMDA-MB-23110 µM80825[1]
This compound-PLGA NPsMDA-MB-23135 µM8081.55[1]
This compound PLGA NPsMCF-720, 60, 120 µM8085.3, 14.1, 21.22[2]
Free this compound4T10.05 - 5 µg/mL8080.510[10]
This compound@Lipo4T10.05 - 5 µg/mL8080.510[10]
Tf-IR820@Lipo4T10.05 - 5 µg/mL8080.510[10]

Table 2: In Vivo Experimental Parameters for this compound Photothermal Therapy

This compound Formulation Animal Model This compound Concentration Laser Wavelength (nm) Laser Power Density (W/cm²) Irradiation Time (min) Reference
This compound-PLGA NPsMice with TNBC tumors350 µM (intravenous)8081.55[1]
This compoundSubcutaneous tumor-bearing mice2 mg/mL (intramuscular)7932Not specified[11]

Experimental Protocols

Protocol 1: In Vitro Photothermal Therapy of Cancer Cells

This protocol is a generalized procedure based on methodologies described in the literature.[1][2]

1. Cell Culture:

  • Culture cancer cells (e.g., MDA-MB-231 or MCF-7) in appropriate media and conditions until they reach 80-90% confluency.

2. Cell Seeding:

  • Seed the cells in 24-well or 96-well plates at a predetermined density (e.g., 1 x 10⁵ cells/well for a 24-well plate) and allow them to adhere overnight.

3. Incubation with this compound Formulation:

  • Prepare the this compound formulation (e.g., this compound loaded nanoparticles) at the desired concentration in cell culture media.

  • Remove the old media from the cells and add the media containing the this compound formulation.

  • Incubate the cells for a specific duration (e.g., 4 hours) to allow for cellular uptake.

4. Laser Irradiation:

  • After incubation, wash the cells with PBS to remove any free this compound formulation.

  • Add fresh media to each well.

  • Irradiate the designated wells with an 808 nm laser at the optimized power density and for the determined duration.

5. Post-Irradiation Incubation:

  • Return the plates to the incubator and incubate for a further 24-48 hours.

6. Assessment of Cell Viability:

  • Evaluate cell viability using a standard assay such as the MTT assay.

Protocol 2: Evaluation of Cell Death Mechanism (Apoptosis vs. Necrosis)

This protocol is adapted from published studies to differentiate between apoptotic and necrotic cell death.[1]

1. Follow Steps 1-4 of Protocol 1.

2. Cell Staining:

  • After the post-irradiation incubation period, collect the cells (both adherent and floating).

  • Stain the cells with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's instructions.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • The different cell populations can be identified as:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Visualizations

Experimental_Workflow Experimental Workflow for In Vitro PTT cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture incubation Incubate Cells with this compound cell_culture->incubation ir820_prep Prepare this compound Formulation ir820_prep->incubation irradiation Laser Irradiation (808 nm) incubation->irradiation viability Cell Viability Assay (MTT) irradiation->viability apoptosis Apoptosis/Necrosis Assay (Annexin V/PI) irradiation->apoptosis flow Flow Cytometry apoptosis->flow

Caption: Workflow for in vitro this compound photothermal therapy experiments.

Apoptosis_Signaling_Pathway Apoptosis Signaling Pathway in PTT PTT Photothermal Therapy (this compound + Laser) Hyperthermia Hyperthermia PTT->Hyperthermia ROS Reactive Oxygen Species (ROS) PTT->ROS Mitochondria Mitochondrial Stress Hyperthermia->Mitochondria ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis PARP->Apoptosis

Caption: Key signaling events in PTT-induced apoptosis.

References

Validation & Comparative

A Head-to-Head Comparison: IR-820 vs. Indocyanine Green (ICG) for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in preclinical and clinical in vivo imaging, the selection of an appropriate near-infrared (NIR) fluorescent dye is a critical decision that significantly impacts experimental outcomes. Among the available options, Indocyanine Green (ICG) has long been a benchmark, being the only NIR dye approved by the FDA for clinical use.[1] However, a close analog, IR-820, has emerged as a compelling alternative, offering distinct advantages in specific applications. This guide provides an objective, data-driven comparison of this compound and ICG to aid in the selection of the optimal imaging agent for your research needs.

Physicochemical and Optical Properties

Both ICG and this compound are tricarbocyanine dyes that exhibit absorption and emission in the near-infrared spectrum, a window that allows for deeper tissue penetration and reduced autofluorescence compared to visible light.[2][3] Their performance, however, is not identical.

Key Differences in Optical Characteristics:

ICG is known for its high fluorescence quantum yield, but this is often offset by its limited stability in aqueous solutions and a concentration-dependent shift in its peak emission wavelength.[4][5] In contrast, this compound demonstrates superior stability both in vitro and in vivo, with a more consistent peak emission wavelength that is less dependent on concentration.[5][6] While this compound generally has a lower quantum yield than ICG, its enhanced stability can lead to a more intense fluorescence signal in vivo over extended imaging periods.[4][5]

PropertyThis compoundIndocyanine Green (ICG)References
Molecular Weight ~849.47 Da~775 Da[7]
Excitation Max (in water/PBS) ~691-710 nm~780-784 nm[3][8][9]
Emission Max (in water/PBS) ~820-829 nm~810-820 nm[10][11][12]
Excitation Max (in serum/methanol) ~812-820 nm~779-800 nm[6][8][13]
Emission Max (in serum/blood) ~858 nm~830 nm[10][11][13]
In Vitro Fluorescent Yield Ratio (this compound:ICG) 1:1010:1[4]
Stability in Aqueous Solution Higher (Degradation half-time approx. double that of ICG)Lower[4][5]

Pharmacokinetics and Biodistribution

Upon intravenous administration, both dyes rapidly bind to plasma proteins, primarily albumin, which confines them to the intravascular space under normal physiological conditions.[2][9] This interaction is crucial for their use in applications such as angiography.

ICG is exclusively cleared by the liver and secreted into the bile, with a short plasma half-life of 3 to 4 minutes in humans.[2] This rapid clearance can be a limitation for long-term imaging studies.[4] this compound, owing to its greater stability, exhibits a longer plasma residence time, allowing for more extended image collection windows.[4][5] In vivo studies in rats have shown that 24 hours after intravenous injection, this compound results in a significantly more intense fluorescence signal and higher organ dye content compared to ICG.[5]

ParameterThis compoundIndocyanine Green (ICG)References
Primary Clearance Route Liver and KidneysLiver (exclusively)[2][10]
Plasma Half-life Longer than ICG3-4 minutes (in humans)[2][4][5]
In Vivo Signal Intensity (at 24h post-injection) Significantly higher than ICGLower than this compound[5]

Experimental Protocols

General In Vivo Fluorescence Imaging Protocol (Mice)

This protocol provides a general framework. Specific parameters should be optimized based on the experimental goals and imaging system.

Materials:

  • This compound or ICG powder

  • Sterile Water for Injection or Phosphate Buffered Saline (PBS)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system with appropriate NIR laser and filters

  • Animal preparation station (heating pad, nose cone for anesthesia)

  • Syringes and needles for injection

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance). Place the mouse on the imaging stage, ensuring it is kept warm with a heating pad.

  • Dye Preparation: Prepare a fresh solution of this compound or ICG by dissolving the powder in sterile water or PBS to the desired concentration (e.g., 0.1-1.0 mg/mL). Protect the solution from light.[2]

  • Baseline Imaging: Acquire a baseline fluorescence image of the mouse before dye injection to assess for any autofluorescence.[2]

  • Dye Administration: Inject the prepared dye solution intravenously via the tail vein. A typical dose ranges from 0.1 to 1.0 mg/kg.[2]

  • Dynamic Imaging: Immediately after injection, begin acquiring a series of images at different time points (e.g., every minute for the first 15 minutes, then at longer intervals) to monitor the biodistribution and clearance.[2]

  • Static Imaging: For specific organ or tumor imaging, acquire images at the optimal time point determined from pilot studies (e.g., 1-24 hours post-injection).[2]

  • Image Analysis: Use the imaging system's software to quantify the fluorescence intensity in regions of interest (ROIs).

ExperimentalWorkflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Analysis Animal_Prep Animal Preparation (Anesthesia, Heating) Baseline Baseline Imaging Animal_Prep->Baseline Dye_Prep Dye Preparation (Fresh Solution) Injection IV Injection Dye_Prep->Injection Baseline->Injection Dynamic Dynamic Imaging (Short Intervals) Injection->Dynamic Static Static Imaging (Optimal Timepoint) Dynamic->Static Analysis Image Analysis (Quantify Signal) Static->Analysis

General workflow for in vivo fluorescence imaging.
Protocol for Lymphatic Imaging (Mice)

This protocol is designed for visualizing lymphatic vessels and lymph nodes.

Procedure:

  • Animal and Dye Preparation: Follow steps 1 and 2 from the general protocol. A common ICG concentration for this application is 0.1 mg/mL.[2]

  • Dye Administration: Inject a small volume (e.g., 5-10 µL) of the dye solution intradermally or subcutaneously into the area of interest (e.g., paw pad).[2]

  • Dynamic Imaging: Immediately begin acquiring images to visualize the uptake of the dye into the lymphatic vessels and its transport to the draining lymph nodes.[2]

LymphaticImagingWorkflow start Anesthetize Animal prep_dye Prepare Dye Solution start->prep_dye inject Intradermal/Subcutaneous Injection prep_dye->inject image Immediate Dynamic Imaging inject->image visualize Visualize Lymphatic Drainage image->visualize end End visualize->end

Workflow for lymphatic imaging using NIR dyes.

Logical Comparison of Dye Selection

The choice between this compound and ICG is contingent on the specific requirements of the in vivo imaging experiment.

DyeSelection start Experimental Goal stability Need for High Stability & Long Imaging Times? start->stability yield Need for Highest Possible Initial Signal? stability->yield No ir820 Choose this compound stability->ir820 Yes yield->ir820 No, stability is key icg Choose ICG yield->icg Yes

Decision tree for selecting between this compound and ICG.

Conclusion

Both this compound and Indocyanine Green are potent near-infrared fluorescent dyes for in vivo imaging. ICG, with its established clinical use and high fluorescent yield, remains a strong candidate for applications requiring a bright initial signal and where rapid clearance is not a hindrance.[2][4] However, for longitudinal studies demanding stable fluorescence over extended periods and a consistent emission profile, this compound presents a superior alternative.[4][5] Its enhanced stability translates to a longer plasma residence time, which can be advantageous for tracking biological processes over many hours or even days.[4][5] Ultimately, the optimal choice will be dictated by the specific demands of the experimental design.

References

A Comparative Analysis of the Photostability of IR-820 and Indocyanine Green (ICG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of near-infrared (NIR) fluorescence imaging and therapy, the selection of a suitable dye is paramount to achieving reliable and reproducible results. Among the commonly used NIR dyes, Indocyanine Green (ICG) and IR-820 have garnered significant attention. While both share similar spectral properties, their stability under light exposure—a critical factor for many applications—differs significantly. This guide provides an objective comparison of the photostability of this compound and ICG, supported by experimental data, to aid researchers in making informed decisions for their specific needs.

Executive Summary

Experimental evidence consistently demonstrates that This compound exhibits superior photostability compared to Indocyanine Green (ICG) . Studies have shown that under various light and temperature conditions, this compound has a degradation half-time that is approximately double that of ICG.[1][2][3] This enhanced stability makes this compound a more suitable candidate for applications requiring prolonged or intense light exposure, such as fluorescence-guided surgery, photothermal therapy, and extended imaging protocols.

Quantitative Data Summary

The following table summarizes the key quantitative findings from comparative studies on the photostability of this compound and ICG.

ParameterThis compoundICGKey Findings
Degradation Half-Time Approximately double that of ICG under all tested temperature and light conditions.[1][2]This compound demonstrates significantly slower photodegradation in aqueous solution.[1][2]
Fluorescence Stability under Laser Irradiation Negligible decrease in fluorescence after continuous 808 nm laser irradiation (120 mW/cm²) for 16 minutes.[4]Obvious decline in fluorescence under the same conditions.[4]This compound maintains its fluorescent signal for longer periods under direct laser exposure.[4]

Experimental Protocol: Assessing Photostability of this compound and ICG

The following is a representative experimental protocol for comparing the photostability of this compound and ICG in solution, based on methodologies described in the literature.

Objective: To quantify and compare the rate of photodegradation of this compound and ICG upon continuous light exposure.

Materials:

  • This compound

  • Indocyanine Green (ICG)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solutions

  • Spectrofluorometer or a fluorescence microscope with a stable light source (e.g., 808 nm laser) and a detector

  • Quartz cuvettes

Procedure:

  • Sample Preparation:

    • Prepare 1 mM stock solutions of this compound and ICG in DMSO.

    • Dilute the stock solutions in PBS to a final concentration of 10 µM. Ensure the absorbance at the excitation maximum is below 0.1 to minimize inner filter effects.

  • Instrumentation Setup:

    • Set the excitation wavelength of the light source to the absorption maximum of the dyes (around 808 nm).

    • Set the emission wavelength to the respective fluorescence maxima.

    • Define the irradiation parameters, such as laser power density (e.g., 120 mW/cm²).

  • Photobleaching Experiment:

    • Place the cuvette containing the dye solution in the sample holder of the instrument.

    • Record the initial fluorescence intensity (time = 0).

    • Continuously irradiate the sample with the light source.

    • Measure the fluorescence intensity at regular time intervals (e.g., every 2 minutes) for a total duration of 16-20 minutes.

  • Data Analysis:

    • For each dye, plot the fluorescence intensity as a function of irradiation time.

    • Normalize the fluorescence intensity at each time point to the initial intensity.

    • The resulting curves represent the photobleaching profiles of this compound and ICG, allowing for a direct comparison of their photostability.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for comparing the photostability of this compound and ICG.

G cluster_prep Sample Preparation cluster_exp Photobleaching Experiment cluster_analysis Data Analysis prep_stock Prepare 1 mM Stock Solutions (this compound & ICG in DMSO) prep_working Dilute to 10 µM in PBS prep_stock->prep_working setup Instrument Setup (Spectrofluorometer/Microscope) prep_working->setup measure_initial Measure Initial Fluorescence (t=0) setup->measure_initial irradiate Continuous Irradiation (e.g., 808 nm Laser) measure_initial->irradiate measure_time Measure Fluorescence at Time Intervals irradiate->measure_time measure_time->irradiate Repeat plot Plot Fluorescence vs. Time measure_time->plot normalize Normalize to Initial Intensity plot->normalize compare Compare Photobleaching Curves normalize->compare

Caption: Experimental workflow for photostability comparison.

Conclusion

References

A Comparative Guide to the Quantum Yield of IR-820 and Other Near-Infrared Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of in vivo imaging, photothermal therapy, and drug delivery, the selection of an appropriate near-infrared (NIR) fluorescent dye is paramount. The quantum yield (Φ), a measure of the efficiency of photon emission, is a critical parameter that directly influences the brightness and sensitivity of these applications. This guide provides a detailed comparison of the quantum yield of IR-820 with other commonly used NIR dyes, including Indocyanine Green (ICG), IR-783, and IRDye 800CW, supported by experimental data and methodologies.

Quantitative Comparison of Quantum Yields

The quantum yield of NIR dyes is highly dependent on the solvent environment due to factors such as dye aggregation and interaction with surrounding molecules. The following table summarizes the reported quantum yields for this compound and its alternatives in various solvents.

DyeQuantum Yield (Φ)Solvent/MediumCitation
This compound 0.313%Water[1][2]
2.521%10% Fetal Bovine Serum (FBS)[1][2]
Lower than ICGAqueous solution[3][4][5]
Indocyanine Green (ICG) 14%Not specified
8.6%Tris-buffered saline (TCB)[6]
5.995%Dimethyl sulfoxide (B87167) (DMSO)[1]
5.0%Ethanol[7][8]
IR-783 11%Not specified[9]
8.4%Not specified[10]
5.5%Phosphate-buffered saline (PBS)[11]
IRDye 800CW 8.0%Tris-buffered saline (TCB)[6]

Note: The quantum yield is a percentage that represents the ratio of photons emitted to photons absorbed. Higher values indicate greater fluorescence efficiency.

Experimental Protocols for Quantum Yield Determination

The accurate determination of fluorescence quantum yield is essential for comparing the performance of different fluorophores. The relative quantum yield measurement is a commonly used method, which involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.

Relative Quantum Yield Measurement Protocol:

A study determining the quantum yield of this compound in water and serum utilized Indocyanine Green (ICG) in DMSO as a reference standard, with a known quantum yield of 5.995% beyond 900 nm.[1] The general procedure is as follows:

  • Preparation of Solutions: Prepare a series of dilutions of both the sample dye (e.g., this compound) and the reference standard (e.g., ICG) in the desired solvent. The concentrations should be chosen to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Spectroscopic Measurements:

    • Measure the absorption spectra of all solutions using a UV-vis spectrophotometer.

    • Measure the fluorescence emission spectra of all solutions using a fluorometer, ensuring the same excitation wavelength is used for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)

    Where:

    • Φ is the quantum yield.

    • m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the relative quantum yield of a near-infrared dye.

G Workflow for Relative Quantum Yield Determination cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Sample Dye Dilutions abs_measure Measure Absorbance Spectra (UV-Vis) prep_sample->abs_measure fluor_measure Measure Fluorescence Spectra (Fluorometer) prep_sample->fluor_measure prep_standard Prepare Standard Dye Dilutions prep_standard->abs_measure prep_standard->fluor_measure plot Plot Intensity vs. Absorbance abs_measure->plot integrate Integrate Fluorescence Intensity fluor_measure->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: A flowchart of the experimental steps for relative quantum yield measurement.

Discussion and Conclusion

The data reveals that the quantum yield of this compound is notably lower than that of ICG, IR-783, and IRDye 800CW in most of the reported conditions.[3][4][5] However, a significant enhancement of this compound's quantum yield is observed in serum, increasing from 0.313% in water to 2.521%.[1][2] This is attributed to the binding of this compound to serum proteins, which reduces aggregation-caused quenching and promotes a more rigid molecular conformation, leading to increased radiative decay.[1]

While ICG and IR-783 exhibit higher intrinsic quantum yields, this compound demonstrates improved stability both in vitro and in vivo.[3][4][5] This enhanced stability can be a crucial advantage for applications requiring longer experimental timeframes or where predictable emission peak locations are critical.[3]

References

A Researcher's Guide to Near-Infrared Probes: A Comparative Analysis of IR-820 and IR-783

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of near-infrared (NIR) fluorescence imaging, the selection of an appropriate contrast agent is critical for achieving high-sensitivity and high-resolution results. Among the plethora of available dyes, the heptamethine cyanine (B1664457) dyes IR-820 and IR-783 have emerged as prominent tools for researchers in oncology and drug development. This guide provides an objective, data-driven comparison of these two probes, summarizing their photophysical properties, outlining their performance in experimental settings, and providing standardized protocols to aid in experimental design.

Photophysical and Physicochemical Properties

The efficacy of a NIR dye is fundamentally governed by its optical and physical characteristics. IR-783 is noted for its high molar extinction coefficient and quantum yield, contributing to its bright signal.[1] In contrast, this compound's properties are highly dependent on its environment; its quantum yield, for instance, increases approximately seven-fold when bound to serum albumin compared to its state in water, a crucial factor for in vivo applications.[2][3] Furthermore, this compound has demonstrated superior stability in aqueous solutions compared to other cyanine dyes like Indocyanine Green (ICG), which is a significant advantage for longitudinal studies.[4]

PropertyThis compoundIR-783
Molecular Weight ( g/mol ) 849.47749.35
Max Absorption (λabs) ~690-710 nm (in water)[5][6] ~793-812 nm (in serum/biol. media)[2][7]~776-784 nm (in PBS/saline)[8]
Max Emission (λem) ~820-829 nm (in water)[2][9] ~858 nm (in serum)[2]~798-820 nm[10]
Molar Extinction Coefficient (ε) ~198,181 M⁻¹cm⁻¹ (in Methanol)157,000 - 261,000 M⁻¹cm⁻¹[6][8]
Quantum Yield (Φ) ~0.31% (in water)[2][3] ~2.52% (in serum)[2][3]5.5% - 11%[6][8]
Key Features High photostability[4] Fluorescence enhancement in serum[2][9] Strong photothermal effect[2]Intrinsic tumor-targeting ability[10][11] High fluorescence efficiency
Primary Applications NIR-II Imaging[2][7], Angiography[2], Photothermal Therapy (PTT)[2]Tumor Imaging[10][11], PTT, Image-Guided Surgery

Note on Molar Extinction Coefficient: Values can vary based on the solvent and measurement technique. The value for this compound is from a study in methanol, while the range for IR-783 reflects values reported in various aqueous buffers.

Mechanism of Action and In Vivo Performance

A key differentiator between the two dyes is their mechanism of tumor accumulation. IR-783 exhibits a remarkable intrinsic ability to preferentially accumulate in tumor cells without conjugation to a targeting moiety.[10] This phenomenon is largely attributed to the overexpression of Organic Anion-Transporting Polypeptides (OATPs) on the surface of many cancer cells, which actively transport the dye into the cytoplasm.[10] Once inside, IR-783 localizes primarily within the mitochondria and lysosomes.[10] This active uptake mechanism leads to high tumor-to-background ratios, with signals often peaking 24 hours post-injection and remaining detectable for several days.[10]

This compound functions more as a blood pool contrast agent, whose fluorescence is significantly enhanced upon binding to serum albumin.[9] Its accumulation in tumors is generally attributed to the enhanced permeability and retention (EPR) effect, a passive targeting mechanism common to nanoparticles and albumin-bound molecules in tumors.[7] While this may result in less specific tumor targeting compared to IR-783, this compound is highly effective for vascular imaging and mapping perfusion.[2][9] It is also a potent photothermal agent, efficiently converting NIR light into heat for therapeutic applications.[2]

Below is a diagram illustrating the proposed uptake mechanism for IR-783 in cancer cells.

IR783_Uptake_Mechanism Mechanism of IR-783 Tumor Accumulation cluster_blood Blood Vessel cluster_cell Cancer Cell IR783_blood IR-783 Dye OATP OATP Transporter IR783_blood->OATP Binding IR783_cyto IR-783 OATP->IR783_cyto Active Transport Mito Mitochondria IR783_mito IR-783 Lyso Lysosome IR783_lyso IR-783 IR783_cyto->Mito Accumulation IR783_cyto->Lyso Accumulation InVivo_Workflow General In Vivo NIR Imaging Workflow A 1. Tumor Model Establishment C 3. IVIS Imaging (Baseline) A->C B 2. Dye Preparation (Sterile PBS/Saline) D 4. Dye Administration (Intravenous Injection) B->D C->D E 5. Time-Course Imaging (e.g., 2h, 24h, 48h) D->E F 6. Data Analysis (Tumor-to-Background Ratio) E->F G 7. Ex Vivo Analysis (Organs & Tumor) F->G

References

A Comparative Guide to Validating IR-820 Fluorescence Signal with Histology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of IR-820, a near-infrared (NIR) fluorescent dye, with its commonly used alternative, Indocyanine Green (ICG). It outlines the critical process of validating in vivo fluorescence signals with gold-standard histology, supported by detailed experimental protocols and data.

Introduction: The Need for Histological Validation

Performance Comparison: this compound vs. Indocyanine Green (ICG)

While this compound is structurally similar to the FDA-approved ICG, it possesses distinct characteristics that may be advantageous for specific research applications.[2][3] The primary advantage of this compound is its superior stability.[3]

  • Stability : Studies have shown that this compound has a degradation half-time approximately double that of ICG under various temperature and light conditions, making it more suitable for longer imaging experiments.[3]

  • Fluorescence Properties : The fluorescence of this compound, like ICG, is significantly enhanced when bound to serum albumin.[2] While free this compound has a lower quantum yield than ICG, its emission peak is less dependent on concentration, which can lead to more predictable spectral behavior.[3] When complexed with albumin, the fluorescence intensity of this compound becomes comparable to that of the ICG-albumin complex.[2]

  • In Vivo Performance : In a comparative study in rats, this compound resulted in a significantly more intense fluorescence signal and higher dye accumulation in organs 24 hours after injection compared to ICG.[3]

Quantitative Data Presentation

The table below summarizes the key optical and performance properties of this compound, with ICG provided as a benchmark.

PropertyThis compoundIndocyanine Green (ICG)Reference
Chemical Class Cyanine DyeCyanine Dye[1][4]
Absorption Peak (in Serum) ~812 nm~805 nm[2]
Emission Peak (in Serum) ~858 nm (extends into NIR-II)~830 nm[1]
Quantum Yield (in Serum) 2.52%Generally higher than this compound[1][3]
In Vivo Stability Higher; degradation half-time ~2x that of ICGLower[3]
FDA Approval Status Research Use OnlyApproved for specific clinical indications[2]
Signal-to-Background (Tumor) 6.59 (Subcutaneous tumor model)Varies by application and formulation[1]

Experimental Protocols

The following sections provide detailed methodologies for validating this compound fluorescence signals, from in vivo imaging to ex vivo histological correlation.

Protocol 1: In Vivo and Ex Vivo Fluorescence Imaging

This protocol describes the steps for imaging a tumor-bearing mouse model following intravenous injection of this compound.

  • Animal Model: Utilize an appropriate tumor model (e.g., subcutaneous 4T1 tumor-bearing Balb/c mice).[2]

  • Probe Preparation & Injection:

    • Dissolve this compound in a suitable vehicle like PBS.

    • A typical dose is 150 µL of a 75 µM solution administered via tail vein injection.[2]

  • In Vivo Imaging:

    • Anesthetize the mouse at predetermined time points (e.g., 4, 24, 48, 72 hours post-injection).[2]

    • Place the animal in a preclinical in vivo imaging system equipped for NIR fluorescence detection.

    • Acquire whole-body fluorescence images using an appropriate excitation laser (e.g., 793 nm or 808 nm) and emission filters (e.g., 1200 nm long-pass for NIR-II).[1][2]

    • Capture a bright-field image for anatomical reference.

  • Euthanasia and Tissue Harvesting:

    • At the final imaging time point, euthanize the mouse according to institutional guidelines.

    • Excise the tumor and major organs (heart, liver, spleen, lungs, kidneys).[2]

  • Ex Vivo Imaging:

    • Arrange the excised tumor and organs on a non-fluorescent surface within the imaging system.

    • Acquire fluorescence and bright-field images of the tissues to confirm signal localization within specific organs.[5] This step helps to verify that the signal observed in vivo originates from the target tissue.[6]

Protocol 2: Histological Validation

This protocol details the processing of excised tissues to correlate the fluorescence signal with microscopic anatomy.

  • Tissue Fixation:

    • Immediately fix the excised tumor and a portion of adjacent normal tissue in a 10% formalin solution for at least 24 hours.[1]

  • Tissue Processing and Embedding:

    • Dehydrate the fixed tissues through a graded series of ethanol.

    • Clear the tissues with xylene.

    • Infiltrate with and embed the tissues in paraffin (B1166041) wax to create paraffin blocks.[1]

  • Sectioning:

    • Using a microtome, cut adjacent tissue sections from the paraffin block at a thickness of 5-10 µm.[7][8] It is critical to collect adjacent (serial) sections.

  • Fluorescence Microscopy of Unstained Section:

    • Mount one tissue section on a glass slide with a mounting medium.

    • Image this unstained section using a fluorescence microscope equipped with filters appropriate for this compound (or a similar dye like IR-800CW, which uses a ~785 nm laser for excitation).[7]

    • Capture images of the fluorescence distribution across the entire tissue section.[7]

  • Hematoxylin and Eosin (H&E) Staining:

    • Take the adjacent tissue section and perform standard H&E staining to visualize the cellular morphology.[2][7]

  • Image Co-localization and Analysis:

    • Digitally overlay or compare the fluorescence image from the unstained section with the H&E image from the stained section.

    • Confirm that the areas with high fluorescence signal correspond to the histopathologically identified tumor regions (e.g., densely packed cancer cells) and are absent in necrotic or normal tissue areas.[7][9]

Mandatory Visualization

The following diagrams illustrate the key workflows and pathways involved in the validation process.

G cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo & Histology Phase cluster_analysis Analysis Phase cluster_unstained Unstained Section cluster_stained Adjacent Section animal_model 1. Animal Model (Tumor Implantation) injection 2. This compound Injection (Intravenous) animal_model->injection invivo_imaging 3. In Vivo NIR Fluorescence Imaging injection->invivo_imaging euthanasia 4. Euthanasia & Tissue Excision invivo_imaging->euthanasia exvivo_imaging 5. Ex Vivo Imaging (Excised Tissues) euthanasia->exvivo_imaging processing 6. Tissue Processing (Fixation & Embedding) exvivo_imaging->processing sectioning 7. Sectioning (Microtome) processing->sectioning fluor_microscopy 8a. Fluorescence Microscopy sectioning->fluor_microscopy he_staining 8b. H&E Staining sectioning->he_staining colocalization 9. Co-localization Analysis fluor_microscopy->colocalization he_staining->colocalization

Caption: Workflow for validating this compound fluorescence with histology.

References

A Comparative Guide to IR-820 Imaging and Conventional Preclinical Modalities: MRI and CT Scans

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate in vivo imaging modality is critical for generating robust and reproducible preclinical data. This guide provides a comparative overview of near-infrared (NIR) fluorescence imaging using the IR-820 dye, Magnetic Resonance Imaging (MRI), and Computed Tomography (CT) for preclinical research applications, with a focus on tumor imaging and biodistribution studies.

While direct cross-validation studies exhaustively comparing this compound imaging with MRI or CT are not abundant in published literature, this guide synthesizes available performance data to offer a comparative perspective on their respective capabilities.

Performance Characteristics at a Glance

The selection of an imaging modality is often a trade-off between sensitivity, spatial resolution, and the nature of the biological question being addressed. This compound, a cyanine (B1664457) dye with fluorescence emission in the near-infrared spectrum, offers high sensitivity for optical imaging. In contrast, MRI provides exceptional soft-tissue contrast and high spatial resolution without the use of ionizing radiation. Micro-CT, a high-resolution version of clinical CT, excels in providing detailed anatomical information, particularly for high-density tissues like bone, and can be used for soft-tissue imaging with the aid of contrast agents.

FeatureThis compound Imaging (NIR-II)Small Animal MRIMicro-CT
Principle Detection of fluorescence emission from an exogenous contrast agent.Detection of radiofrequency signals from protons in a strong magnetic field.Measurement of differential X-ray attenuation through tissues.
Spatial Resolution Microscopic: ~1-10 µm; Macroscopic: ~1-5 mm.High: ~25-100 µm.[1]Very High: ~5-50 µm.[2]
Sensitivity High (picomolar to nanomolar range).Moderate to high, dependent on contrast agent and field strength.Low for soft tissues without contrast agents.
Penetration Depth Limited (several millimeters to a centimeter).Unlimited.Unlimited.
Contrast Mechanism Fluorescence intensity.T1 and T2 relaxation times, proton density, flow, diffusion.X-ray attenuation (electron density).
Tumor-to-Background Ratio (TBR) / Contrast-to-Noise Ratio (CNR) High TBRs have been reported, for example, a signal-to-background ratio (SBR) of up to 21.196 has been achieved in cerebrovascular imaging.[3] For tumor imaging, an SBR of 6.59 has been noted.[3]CNR can be significantly increased with higher field strengths (e.g., 101% to 137% increase from 1.5T to 3T).[4]Dependent on contrast agent accumulation.
Temporal Resolution High (real-time imaging possible).Low to moderate (minutes to hours per scan).Moderate (minutes per scan).
Ionizing Radiation No.No.Yes.
Primary Applications Tumor imaging, angiography, cell tracking, biodistribution.High-resolution anatomical imaging, tumor morphology, functional imaging (fMRI), diffusion imaging.Skeletal imaging, lung imaging, anatomical reference, biodistribution with contrast agents.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, adherence to standardized experimental protocols is paramount. Below are representative protocols for conducting preclinical imaging studies using this compound, MRI, and CT.

This compound In Vivo Fluorescence Imaging Protocol

This protocol is designed for tumor imaging in a mouse model.

1. Animal Model:

  • Nude mice (e.g., BALB/c nude) are subcutaneously injected with cancer cells to establish a tumor model. Imaging is typically performed when tumors reach a palpable size.

2. This compound Administration:

  • This compound is dissolved in a biocompatible solvent such as PBS (phosphate-buffered saline) or a mixture containing DMSO and/or serum.

  • A typical dose for intravenous (tail vein) injection is 100-200 µL of a 0.2 mM to 0.5 mg/mL solution.[3][5][6] For intramuscular injection near a tumor, a higher concentration (e.g., 2 mg/mL) may be used.[3]

3. Imaging System Setup:

  • An in vivo fluorescence imaging system equipped for NIR imaging is used.

  • Excitation: A laser with a wavelength near the excitation peak of this compound (around 780-808 nm) is used.[3]

  • Emission Filter: A long-pass filter suitable for NIR-II imaging (e.g., >900 nm or a specific bandpass like 1000-1700 nm) is selected to collect the fluorescence signal while minimizing background autofluorescence.

  • Laser Power: The laser power density is typically set between 20 mW/cm² for imaging and can be increased for photothermal therapy applications.[3]

4. Image Acquisition:

  • The animal is anesthetized (e.g., with isoflurane) and placed in the imaging chamber.

  • Images are acquired at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal time window for tumor accumulation and high tumor-to-background ratio.[6]

  • Exposure times can range from 50 ms (B15284909) to several seconds depending on the signal intensity.[3]

5. Data Analysis:

  • Regions of interest (ROIs) are drawn over the tumor and adjacent normal tissue to quantify the fluorescence intensity.

  • The tumor-to-background ratio (TBR) or signal-to-background ratio (SBR) is calculated to assess the targeting efficiency of this compound.[3]

Small Animal MRI Protocol for Tumor Imaging

This protocol provides a general guideline for anatomical tumor imaging in mice.

1. Animal Preparation:

  • The mouse is anesthetized, and its physiological condition (respiration, temperature) is monitored throughout the scan.

2. MRI System and Coils:

  • A high-field small animal MRI scanner (e.g., 7T or 9.4T) is typically used for high-resolution imaging.[7]

  • A volume coil for transmission and a dedicated small animal surface or volume coil for reception are used to maximize the signal-to-noise ratio (SNR).

3. Pulse Sequences:

  • T1-weighted (T1w) sequence: Provides good anatomical detail. A spoiled gradient-echo sequence is common.[8]

    • Repetition Time (TR): Short (e.g., ~500 ms).[8]

    • Echo Time (TE): Short (e.g., <15 ms).[8]

  • T2-weighted (T2w) sequence: Excellent for detecting edema and pathological changes; tumors often appear bright.[8] A fast spin-echo or turbo spin-echo sequence is frequently used.[8]

    • TR: Long (e.g., >2000 ms).[8]

    • TE: Long (e.g., ~80-100 ms).

  • Contrast Agent (Optional): For enhanced tumor visualization, a gadolinium-based contrast agent can be administered intravenously. Post-contrast T1-weighted images are then acquired.

4. Image Acquisition Parameters:

  • Field of View (FOV): Adjusted to cover the region of interest (e.g., 20 x 20 mm).

  • Matrix Size: A high matrix size (e.g., 256 x 256) is used to achieve high in-plane resolution.

  • Slice Thickness: Thin slices (e.g., 0.5 - 1.0 mm) are acquired to accurately delineate the tumor volume.

5. Data Analysis:

  • Tumor volume is measured from the segmented images.

  • The contrast-to-noise ratio (CNR) between the tumor and surrounding tissue can be calculated to quantify image contrast.[4]

Micro-CT Protocol for Biodistribution and Tumor Imaging

This protocol is suitable for assessing the biodistribution of contrast agents or for anatomical imaging of tumors in mice.

1. Animal Preparation:

  • The mouse is anesthetized. For lung imaging, respiratory gating may be necessary to minimize motion artifacts.

2. Contrast Agent Administration (for soft tissue and biodistribution):

  • For soft tissue imaging, an iodine-based contrast agent is typically administered intravenously.

  • For biodistribution studies of nanoparticles or other agents, the agent itself may be radiopaque or labeled with a radiopaque marker.

3. Micro-CT System Settings:

  • X-ray Source: The voltage is typically set between 50-90 kVp and the current between 100-500 µA.[3]

  • Projections: Several hundred projections are acquired over a 180° or 360° rotation.

  • Voxel Size: A small voxel size (e.g., 50 µm) is chosen for high-resolution imaging.[3]

  • Scan Time: Typically a few minutes.[3]

4. Image Reconstruction:

  • Images are reconstructed from the projection data using algorithms such as filtered back-projection.

5. Data Analysis:

  • For tumor imaging, the anatomical location and size of the tumor are determined.

  • For biodistribution studies, ROIs are drawn over various organs (e.g., liver, spleen, kidneys, tumor) to measure the signal intensity in Hounsfield Units (HU). The change in HU after contrast agent administration reflects the agent's accumulation.

Visualizing Workflows and Comparisons

To better illustrate the relationship between these imaging modalities and their comparative attributes, the following diagrams are provided.

Preclinical_Imaging_Workflow Preclinical Multimodal Imaging Workflow cluster_Preparation Study Preparation cluster_Imaging In Vivo Imaging cluster_Analysis Data Analysis Animal_Model Animal Model Preparation (e.g., Tumor Implantation) Imaging_Agent Imaging Agent Preparation (this compound, MRI/CT Contrast) IR820_Imaging This compound Fluorescence Imaging (Functional/Molecular) Imaging_Agent->IR820_Imaging MRI_Scan MRI Scan (Anatomical/Functional) Imaging_Agent->MRI_Scan CT_Scan CT Scan (Anatomical) Imaging_Agent->CT_Scan Image_Registration Image Co-registration (Fuse Modalities) IR820_Imaging->Image_Registration MRI_Scan->Image_Registration CT_Scan->Image_Registration Quantification Quantitative Analysis (TBR, Volume, Biodistribution) Image_Registration->Quantification Interpretation Biological Interpretation Quantification->Interpretation

A typical workflow for preclinical multimodal imaging.

Modality_Comparison Comparative Attributes of Imaging Modalities cluster_Attributes Key Attributes IR820 This compound Imaging Sensitivity High Sensitivity IR820->Sensitivity Molecular Molecular Specificity IR820->Molecular Speed Real-time Capability IR820->Speed MRI MRI Soft_Tissue Excellent Soft-Tissue Contrast MRI->Soft_Tissue Functional Functional Info (e.g., fMRI) MRI->Functional Ionizing No Ionizing Radiation MRI->Ionizing CT CT Anatomy High-Resolution Anatomy CT->Anatomy Bone Excellent Bone Contrast CT->Bone

References

A Comparative Analysis of Near-Infrared Dyes: IR-820 vs. IRDye 800CW

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working in the near-infrared (NIR) spectrum, the selection of an appropriate fluorescent dye is paramount for achieving sensitive and reliable results. This guide provides a detailed, objective comparison of two commonly utilized NIR dyes: IR-820 and IRDye 800CW. The information presented is collated from various scientific publications and manufacturer's data to aid in the selection of the optimal dye for specific experimental needs.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of each dye is crucial for experimental design and data interpretation. The following table summarizes the key characteristics of this compound and IRDye 800CW.

PropertyThis compoundIRDye 800CW
Molecular Weight ~849.47 g/mol ~1166.2 g/mol
Chemical Formula C46H50ClN2NaO6S2C50H54N3Na3O17S4
Excitation Maximum (λex) In water: ~691 nm, In 10% FBS: ~793 nm.[1][2] Note: Some sources report an excitation maximum of 710 nm.[3]In PBS: 774 nm, In Methanol: 778 nm.
Emission Maximum (λem) In water: ~829 nm, In 10% FBS: ~858 nm.[1][2] Note: Some sources report an emission maximum of 820 nm.[3]In PBS: 789 nm, In Methanol: 794 nm.
Molar Extinction Coefficient (ε) In Methanol: ~198,181 M⁻¹cm⁻¹In PBS: ~240,000 M⁻¹cm⁻¹, In Methanol: ~300,000 M⁻¹cm⁻¹.
Quantum Yield (Φ) In water: ~0.313%, In 10% FBS: ~2.521%.[1] Another study reports a lower quantum yield for this compound compared to ICG.[4][5]The quantum yield of nanocolloidal albumin-IRDye 800CW was found to be similar to that of ICG.[6] A study comparing IRDye 800CW conjugated to a nanobody with other dyes suggests its performance in terms of background signal.[7]
Solubility Soluble in DMSO and water.High water solubility.
Reactivity No inherent reactive group for conjugation. Requires chemical modification for covalent labeling.Commercially available with NHS ester or maleimide (B117702) functional groups for covalent labeling of primary amines and thiols, respectively.

Performance Comparison

While direct head-to-head comparative studies are limited, this section summarizes the performance characteristics of this compound and IRDye 800CW based on available data from studies comparing them to other dyes, most commonly Indocyanine Green (ICG).

In Vivo Imaging

Both dyes are utilized for in vivo imaging in the NIR window, which offers advantages of deeper tissue penetration and lower autofluorescence compared to the visible spectrum.[8]

This compound has demonstrated good photostability in serum, with no significant decrease in emission intensity after 60 minutes of continuous laser irradiation.[1][2] Its fluorescence brightness is significantly enhanced in a serum environment compared to water.[1] In a comparative study with ICG, this compound exhibited a more intense fluorescence signal and higher organ dye content 24 hours post-injection in rats, suggesting greater stability.[4] Encapsulation of this compound in nanoparticles has been shown to improve its biocompatibility and photothermal therapy efficacy.[9]

IRDye 800CW is widely used for in vivo imaging due to its high brightness and the availability of reactive forms for easy conjugation to targeting molecules like antibodies.[10] Studies have shown that nanobodies labeled with IRDye 800CW can be used for tumor imaging, although other dyes may offer lower background signals in certain contexts.[7] When conjugated to albumin, IRDye 800CW shows excellent retention in sentinel lymph nodes for up to 24 hours, a significant improvement over ICG/HSA mixtures.[6] Systematic comparisons with other dyes like Cypate highlight its favorable in vivo properties.[11]

FeatureThis compoundIRDye 800CW
Brightness Shows high brightness in serum, benefiting from a large absorbance.[1] However, one study reported a lower quantum yield compared to ICG.[4][5]Generally considered a very bright dye. A study comparing it to ICG when conjugated to a peptide showed higher brightness in PBS but lower in FBS.[3] Another study showed it to be 3-8 times less bright than a novel dye, s775z, when conjugated to an antibody.[12]
Photostability Exhibits good photostability when dissolved in serum.[1][2] Degradation half-time is approximately double that of ICG in aqueous solution.[4][5]Generally considered to have good photostability. When conjugated to a peptide, it showed better photostability in PBS than ICG.[3] However, another study found it to be 3-6 times less photostable than the novel dye s775z when conjugated to an antibody.[12]
Signal-to-Background In NIR-II imaging, this compound showed a high signal-to-background ratio (SBR) for cerebrovascular imaging.[1]The use of IRDye 800CW in the NIR range leads to reduced background autofluorescence compared to visible dyes, resulting in an enhanced tumor-to-background ratio.[13] However, a study on nanobody conjugates suggested it might have a higher background signal in the liver compared to other dyes.[7]
In Vivo Stability Demonstrates improved in vivo stability compared to ICG, with a more intense fluorescence signal 24 hours post-injection.[4]Conjugates of IRDye 800CW are highly stable in serum.[10][14] When conjugated to nanocolloidal albumin, it shows no decrease in signal from sentinel nodes after 24 hours.[6]
Western Blotting

IRDye 800CW is a well-established dye for fluorescent western blotting, offering high sensitivity and the ability for multiplex detection when paired with a spectrally distinct dye like IRDye 680RD.[12] The stable signal allows for quantitative analysis.

This compound is not commercially available in a reactive form for direct antibody conjugation and is therefore not commonly used for western blotting. However, its fluorescent properties suggest it could be a viable probe if a suitable conjugation chemistry were employed.

Experimental Protocols

Antibody Conjugation with IRDye 800CW NHS Ester

This protocol is a general guideline for labeling primary amines on antibodies with IRDye 800CW NHS Ester.

  • Antibody Preparation:

    • Prepare the antibody in an amine-free buffer (e.g., PBS) at a pH of 8.0-9.0. A concentration of 1-2 mg/mL is recommended.

    • Ensure the antibody solution is free of any amine-containing stabilizers like BSA or glycine.

  • Dye Preparation:

    • Dissolve the IRDye 800CW NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction:

    • Add the dissolved dye to the antibody solution at a molar ratio of dye-to-antibody typically ranging from 3:1 to 20:1. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove unconjugated dye using a desalting column (e.g., Sephadex G-25) or through dialysis against PBS.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~774 nm (for IRDye 800CW).

In Vivo Imaging with this compound

This protocol provides a general workflow for in vivo imaging using this compound.

  • Probe Preparation:

    • Dissolve this compound in sterile PBS or a serum-containing solution to the desired concentration. For example, a 0.2 mM solution in PBS has been used for mouse imaging.[3]

  • Animal Model:

    • Use an appropriate animal model for the research question (e.g., tumor-bearing nude mice).

  • Probe Administration:

    • Administer the this compound solution to the animal via an appropriate route (e.g., intravenous tail vein injection). The volume and concentration will depend on the animal model and imaging system.

  • Image Acquisition:

    • Anesthetize the animal (e.g., with isoflurane).

    • Acquire images at various time points post-injection using an in vivo imaging system equipped with appropriate excitation and emission filters for this compound (e.g., excitation ~710-790 nm, emission >820 nm).

  • Data Analysis:

    • Draw regions of interest (ROIs) over the target tissue (e.g., tumor) and a background region.

    • Quantify the fluorescence intensity and calculate the signal-to-background ratio (SBR).

Western Blotting with IRDye 800CW Conjugated Secondary Antibody

This is a standard protocol for performing a fluorescent western blot.

  • SDS-PAGE and Protein Transfer:

    • Separate protein samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the IRDye 800CW-conjugated secondary antibody (diluted in blocking buffer, typically 1:10,000 to 1:20,000) for 1 hour at room temperature, protected from light.

  • Final Washes:

    • Wash the membrane three times for 5-10 minutes each with TBST, protected from light.

  • Imaging:

    • Image the blot using a fluorescence imaging system with a laser or light source and filter set appropriate for IRDye 800CW (e.g., ~780 nm excitation and ~800 nm emission).

Visualizations

Antibody_Conjugation_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & QC Antibody_in_Buffer Antibody in Amine-Free Buffer (pH 8-9) Mix Mix Antibody and Dye Solution Antibody_in_Buffer->Mix Dye_in_DMSO IRDye 800CW NHS Ester in Anhydrous DMSO Dye_in_DMSO->Mix Incubate Incubate 1-2h at RT (dark) Mix->Incubate Purify Purify via Desalting Column or Dialysis Incubate->Purify Characterize Characterize (DOL measurement) Purify->Characterize

Antibody Conjugation Workflow

In_Vivo_Imaging_Workflow Prepare_Probe Prepare this compound Solution Administer_Probe Administer Probe to Animal (e.g., IV injection) Prepare_Probe->Administer_Probe Anesthetize Anesthetize Animal Administer_Probe->Anesthetize Image_Acquisition Acquire Images at Multiple Time Points Anesthetize->Image_Acquisition Data_Analysis Analyze Data (ROI, SBR) Image_Acquisition->Data_Analysis

In Vivo Imaging Workflow

Western_Blot_Workflow SDS_PAGE SDS-PAGE & Transfer Block Block Membrane SDS_PAGE->Block Primary_Ab Incubate with Primary Antibody Block->Primary_Ab Wash_1 Wash Primary_Ab->Wash_1 Secondary_Ab Incubate with IRDye 800CW Secondary Antibody Wash_1->Secondary_Ab Wash_2 Wash Secondary_Ab->Wash_2 Image Image with NIR Fluorescence System Wash_2->Image

Western Blot Workflow

Conclusion

Both this compound and IRDye 800CW are powerful tools for near-infrared fluorescence applications.

This compound stands out for its demonstrated in vivo stability, which can be particularly advantageous for long-term imaging studies. Its enhanced brightness in a serum environment is also a significant benefit for in vivo applications. However, the lack of a commercially available, ready-to-conjugate form means that researchers must perform their own chemical modifications for targeted applications.

IRDye 800CW offers the significant advantage of being commercially available in reactive forms, simplifying the process of creating targeted probes, especially for researchers who are not experts in bioconjugation chemistry. It is a well-characterized and widely used dye for a variety of applications, including quantitative western blotting and in vivo imaging, with a large body of literature supporting its use.

The choice between this compound and IRDye 800CW will ultimately depend on the specific requirements of the experiment. For applications requiring high in vivo stability where the researcher has the capability to perform chemical modifications, this compound is a strong candidate. For applications that require a readily available, easy-to-use, and well-documented dye for creating targeted probes, IRDye 800CW is an excellent choice.

References

A Comparative Guide to the Performance of IR-820 in Animal Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the near-infrared (NIR) dye IR-820's performance in various animal tumor models, both as a standalone agent and in comparison to alternatives. The information presented is supported by experimental data to aid in the evaluation of this compound for preclinical and translational research.

This compound: An Overview

This compound is a cyanine (B1664457) dye with strong absorption and fluorescence in the near-infrared spectrum, making it a valuable tool for in vivo imaging and therapeutic applications. Its ability to generate heat upon excitation with NIR light has positioned it as a potent agent for photothermal therapy (PTT) of cancer. Furthermore, its fluorescent properties enable real-time imaging and guidance for therapeutic interventions.

Performance of this compound in Preclinical Tumor Models

This compound has demonstrated significant therapeutic efficacy in a range of animal tumor models. It can be utilized for both NIR-II fluorescence imaging-guided surgery and photothermal therapy, leading to tumor inhibition and even complete eradication.[1] When administered intravenously, this compound can accumulate in tumors through the enhanced permeability and retention (EPR) effect.[2] The dye has shown negligible toxicity in vivo and can be completely excreted from the body, highlighting its biocompatibility.[1]

The therapeutic effect of this compound is primarily attributed to its photothermal properties. Upon irradiation with a near-infrared laser, this compound generates localized hyperthermia, leading to the ablation of cancer cells.[3] Studies have shown that this process predominantly induces apoptosis, a programmed cell death mechanism that is generally preferred over necrosis in cancer therapy to minimize inflammation and potential for metastasis.[3][4][5]

Comparison with Indocyanine Green (ICG)

Indocyanine Green (ICG) is a clinically approved NIR dye and a common benchmark for comparison. While both dyes share similar optical properties, this compound exhibits several advantages.

Key Differences:

  • Stability: this compound demonstrates significantly greater stability in aqueous solutions compared to ICG. The degradation half-time of this compound is approximately double that of ICG under various conditions.[5] This increased stability translates to a longer plasma residence time in vivo, allowing for extended imaging windows.

  • Fluorescence: Although ICG has a higher fluorescent yield in vitro, this compound exhibits a more intense fluorescence signal in vivo 24 hours after administration.[5]

  • Photothermal Therapy: While ICG generates slightly higher peak temperatures upon laser irradiation, both dyes show no significant difference in their ability to induce cytotoxicity in cancer cells through hyperthermia.[5]

FeatureThis compoundIndocyanine Green (ICG)Reference
Aqueous Stability Higher (Degradation half-time approx. 2x that of ICG)Lower[5]
In Vivo Fluorescence (24h) More intense signalLess intense signal[5]
In Vitro Fluorescence Yield LowerHigher (10x that of this compound)
Photothermal Cytotoxicity Significant cell growth inhibition at ≥ 5 μMSignificant cell growth inhibition at ≥ 5 μM[5]
Peak Temperature Generation Slightly lower (4-9% less than ICG)Slightly higher[5]

Free this compound vs. Nanoparticle Formulations

To enhance its therapeutic efficacy and address limitations such as nonspecific distribution, this compound is often encapsulated in nanoparticles. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles are a common choice due to their biodegradability and biocompatibility.

Advantages of Nanoparticle Encapsulation:

  • Improved Biocompatibility: Encapsulation in PLGA nanoparticles significantly improves the biocompatibility of this compound.[6]

  • Enhanced Cellular Uptake: Nanoparticle formulations lead to enhanced cellular uptake compared to the free dye.

  • Increased Phototoxicity: The combination of this compound-loaded nanoparticles and NIR laser irradiation results in significantly greater cell death compared to free this compound.[6] For instance, at a high concentration, this compound PLGA NPs showed at least 80% cell viability, while free this compound viability was only 42%.[6]

  • Targeted Delivery: Nanoparticles can be further modified with targeting ligands to enhance their accumulation in tumor tissues.

FormulationKey Performance MetricsAnimal Tumor ModelReference
Free this compound Weaker fluorescence signal at tumor site.4T1 tumor-bearing nude mice[2]
IR820-SS-CPT NPs Strongest fluorescence signal at 12h post-injection; higher fluorescence intensity in tumors due to EPR effect.4T1 tumor-bearing nude mice[2]
Free this compound Cell viability of 42% at 65 μM.In vitro (MCF-7 cells)[6]
IR820-PLGA NPs Cell viability of at least 80% at a high concentration (200 μg/mL).In vitro (MCF-7 cells)[6]

Experimental Protocols

Below are representative methodologies for key experiments involving this compound in animal tumor models.

In Vivo Photothermal Therapy
  • Animal Model: Subcutaneous xenograft models are commonly established by injecting human cancer cells (e.g., UMUC3 human bladder cancer cells) into nude mice.[7]

  • Tumor Induction: Approximately 1x10^7 cells in 100 μL of serum-free medium are injected subcutaneously.[1]

  • Treatment Groups: Mice are typically divided into four groups: (1) PBS alone, (2) PBS with laser irradiation, (3) this compound alone, and (4) this compound with laser irradiation.[7]

  • This compound Administration: When tumors reach a volume of approximately 120 mm³, mice are injected with a PBS dispersion of this compound (e.g., 2 mg/mL, 100 μL) either intravenously or intramuscularly.[7]

  • Laser Irradiation: 48 hours post-injection, the tumor site is irradiated with a near-infrared laser (e.g., 793 nm) at a specific power density (e.g., 2 W/cm²) for a set duration (e.g., 10 minutes).[7]

  • Monitoring: Tumor growth is monitored over time, and at the end of the study, tumors are excised for histological analysis (e.g., H&E and TUNEL staining).[7]

In Vivo Biodistribution Study
  • Animal Model: Tumor-bearing mice (e.g., 4T1 tumor-bearing BALB/c nude mice) are used.[2]

  • Agent Administration: Mice are intravenously injected with either free this compound or an this compound nanoparticle formulation.[2]

  • In Vivo Imaging: Near-infrared fluorescence images of the mice are acquired at various time points (e.g., 3, 6, 12, and 24 hours) post-injection to observe the biodistribution of the agent.[2]

  • Ex Vivo Imaging: At the final time point, mice are euthanized, and major organs (e.g., liver, spleen, kidneys, lungs, heart) and the tumor are excised for ex vivo fluorescence imaging to quantify the accumulation of the agent in each tissue.[2]

Visualizations

Experimental Workflow for In Vivo PTT and Biodistribution

experimental_workflow Experimental Workflow for this compound In Vivo Studies cluster_tumor_model Tumor Model Development cluster_treatment Treatment and Imaging cluster_analysis Data Analysis cell_culture Cancer Cell Culture tumor_induction Subcutaneous Injection of Cells into Mice cell_culture->tumor_induction tumor_growth Tumor Growth to Required Volume tumor_induction->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization injection Intravenous/Intramuscular Injection of this compound randomization->injection imaging In Vivo NIR Fluorescence Imaging injection->imaging tumor_measurement Tumor Volume Measurement injection->tumor_measurement Control Groups irradiation NIR Laser Irradiation of Tumor imaging->irradiation PTT Group irradiation->tumor_measurement ex_vivo Ex Vivo Organ and Tumor Imaging tumor_measurement->ex_vivo histology Histological Analysis (H&E, TUNEL) ex_vivo->histology ptt_apoptosis_pathway Apoptosis Pathway Induced by this compound PTT ir820 This compound Accumulation in Tumor hyperthermia Localized Hyperthermia ir820->hyperthermia laser NIR Laser Irradiation laser->hyperthermia stress Cellular Stress hyperthermia->stress apoptosis Apoptosis stress->apoptosis cell_death Tumor Cell Death apoptosis->cell_death

References

A Comparative Guide to Validating the Targeting Efficiency of IR-820 for Specific Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the near-infrared (NIR) fluorescent dye IR-820 with alternative dyes for targeted cellular imaging. It includes an objective analysis of its performance, supported by experimental data, and detailed protocols for validating its targeting efficiency to specific cell types.

Introduction to this compound in Cellular Targeting

This compound is a heptamethine cyanine (B1664457) dye that absorbs and emits light in the near-infrared spectrum (excitation ~710 nm / emission ~820 nm).[1] This spectral window is advantageous for biological imaging due to reduced tissue autofluorescence and deeper tissue penetration.[1] While this compound itself does not possess inherent targeting capabilities, its chemical structure allows for conjugation to various targeting moieties, such as antibodies and peptides, enabling the specific visualization of designated cell populations. Its improved stability in aqueous solutions compared to the clinically approved Indocyanine Green (ICG) makes it a compelling candidate for both in vitro and in vivo imaging applications.[2]

Performance Comparison: this compound vs. Alternative NIR Dyes

The selection of a NIR dye for targeted imaging is critical and depends on several factors including photostability, quantum yield, and in vivo behavior. The following tables summarize the performance of this compound in comparison to two common alternatives: Indocyanine Green (ICG) and IR-783.

Table 1: In Vitro Performance Comparison
ParameterThis compoundIndocyanine Green (ICG)IR-783Source(s)
Peak Absorption (nm) ~812 (in PBS)~780 (in water)~783 (in PBS)[1][3]
Peak Emission (nm) ~829 (in water)~810 (in water)~820 (in PBS)[1][4]
Quantum Yield 0.313% (in water), 2.521% (in serum)~10x higher than this compound in vitroNot explicitly compared[1]
Aqueous Stability Degradation half-time ~2x longer than ICGLess stableGenerally stable[2]
Photostability Inherently photostableLess stableShows some instability[5]
Table 2: In Vivo Performance Comparison
ParameterThis compoundIndocyanine Green (ICG)IR-783Source(s)
Primary Accumulation Liver, Tumor (passive EPR)LiverTumor, Liver[3][6]
Tumor Signal (24h post-injection) Higher intensity than ICGLower intensity than this compoundSignificant tumor accumulation[2]
Tumor-to-Background Ratio (TBR) ~6.59 at 24h, ~14.77 at 48h (subcutaneous bladder cancer model)Lower than this compoundMaintained up to 48h (colorectal cancer model)[6][7]

Validating Targeting Efficiency: Experimental Workflows

The validation of this compound's targeting efficiency, once conjugated to a specific ligand, is a multi-step process. It begins with the chemical synthesis of the conjugate and progresses through in vitro cellular assays to in vivo animal models.

G cluster_0 Conjugate Synthesis & Characterization cluster_1 In Vitro Validation cluster_2 In Vivo Validation synthesis Synthesis: This compound + Targeting Ligand (e.g., peptide, antibody) purification Purification (e.g., HPLC) synthesis->purification characterization Characterization (Mass Spec, UV-Vis) purification->characterization cell_culture Cell Culture: Target+ vs. Target- cells characterization->cell_culture incubation Incubation with This compound Conjugate cell_culture->incubation wash Wash unbound conjugate incubation->wash blocking Competitive Blocking Assay incubation->blocking confocal Confocal Microscopy: Visualization of uptake and localization wash->confocal flow Flow Cytometry: Quantification of uptake wash->flow animal_model Tumor Xenograft Model (Target+ cells) flow->animal_model blocking->flow injection Systemic Injection of This compound Conjugate animal_model->injection imaging Longitudinal NIR Imaging injection->imaging biodistribution Ex Vivo Biodistribution (Tumor & Organs) imaging->biodistribution quantification Quantify Tumor-to-Muscle Ratio biodistribution->quantification

Caption: Experimental workflow for validating this compound conjugate targeting efficiency.

Experimental Protocols

Below are detailed methodologies for key experiments involved in the validation of this compound targeting efficiency.

Synthesis of this compound Peptide Conjugate via EDC/NHS Chemistry

This protocol describes the conjugation of a peptide (containing a primary amine) to the carboxylic acid group of this compound.

Materials:

  • This compound with a carboxylic acid functional group

  • Peptide with a primary amine (e.g., RGD peptide)

  • Activation Buffer: 0.1M MES, 0.5M NaCl, pH 6.0

  • EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2

  • Quenching solution (e.g., 1M Tris-HCl, pH 8.0)

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Activation of this compound: a. Dissolve this compound-COOH in Activation Buffer. b. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. c. Add EDC and Sulfo-NHS to the this compound solution. A typical molar ratio is 1:2:5 (this compound:EDC:Sulfo-NHS). d. Incubate for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive NHS-ester intermediate.[8][9]

  • Conjugation to Peptide: a. Dissolve the amine-containing peptide in Coupling Buffer. b. Add the activated this compound solution to the peptide solution. c. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification: a. Add quenching solution to the reaction mixture to deactivate any remaining NHS-esters. b. Purify the this compound-peptide conjugate using reverse-phase HPLC to separate the conjugate from unconjugated dye and peptide. c. Characterize the final product using mass spectrometry and UV-Vis spectroscopy.

Quantitative Cellular Uptake Analysis by Flow Cytometry

This protocol allows for the quantification of this compound conjugate uptake in both target-positive and target-negative cell lines.

Materials:

  • Target-positive (e.g., U87MG, αvβ3-positive) and target-negative (e.g., MCF-7, αvβ3-negative) cell lines

  • Complete cell culture medium

  • This compound conjugate and unconjugated this compound

  • PBS and Trypsin-EDTA

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer with appropriate laser (e.g., 633 nm or similar) and emission filters (>750 nm)

Procedure:

  • Cell Preparation: a. Seed target-positive and target-negative cells in separate wells of a 6-well plate and grow to ~80% confluency.

  • Incubation: a. Treat cells with varying concentrations of the this compound conjugate (e.g., 0.5 - 10 µM) in complete medium. b. As a control, treat a set of cells with an equimolar concentration of unconjugated this compound. c. For competitive blocking, pre-incubate a set of target-positive cells with a high concentration of unconjugated peptide for 1 hour before adding the this compound conjugate. d. Incubate for 2-4 hours at 37°C.

  • Cell Harvesting and Staining: a. Wash cells three times with cold PBS to remove unbound conjugate. b. Detach cells using Trypsin-EDTA, then neutralize with complete medium. c. Centrifuge cells at 300 x g for 5 minutes and resuspend the pellet in Flow Cytometry Staining Buffer. d. Add a viability dye like PI immediately before analysis to exclude dead cells.

  • Flow Cytometry Analysis: a. Analyze the cells on the flow cytometer, recording the fluorescence intensity in the appropriate channel for this compound. b. Gate on the live cell population and quantify the mean fluorescence intensity (MFI) for each condition. c. Compare the MFI between target-positive and target-negative cells to determine specificity. A significantly higher MFI in target-positive cells, which is reduced in the blocking experiment, validates targeting efficiency.

Visualization of Cellular Uptake by Confocal Microscopy

This protocol provides a method to visualize the subcellular localization of the this compound conjugate.

Materials:

  • Cells seeded on glass-bottom dishes or chamber slides

  • This compound conjugate

  • Hoechst 33342 (for nuclear staining)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium

  • Confocal microscope with appropriate lasers and detectors

Procedure:

  • Cell Treatment: a. Seed cells and allow them to adhere overnight. b. Treat cells with the this compound conjugate as described in the flow cytometry protocol.

  • Cell Fixation and Staining: a. Wash cells three times with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash again three times with PBS. d. Stain the nuclei by incubating with Hoechst 33342 for 10 minutes. e. Wash a final three times with PBS and add mounting medium.

  • Imaging: a. Image the cells using a confocal microscope. Use a laser line that excites this compound (e.g., 633 nm or 730 nm) and a detector set to capture its emission (~750-850 nm). b. Acquire images of the Hoechst stain to visualize the nucleus. c. Co-localization analysis can be performed to determine if the conjugate is internalized and its subcellular location.

Mechanism of Cellular Uptake

The mechanism of cellular uptake for this compound is dependent on its formulation.

G cluster_0 Cell Membrane receptor Target Receptor (e.g., Integrin αvβ3) endocytosis Receptor-Mediated Endocytosis receptor->endocytosis free_ir820 Free this compound passive Passive Diffusion free_ir820->passive targeted_ir820 Targeted this compound (e.g., RGD-IR-820) targeted_ir820->receptor Specific Binding passive->endocytosis Non-specific Uptake

Caption: Cellular uptake mechanisms of this compound formulations.
  • Free this compound: As a small molecule, unconjugated this compound is primarily taken up by cells through passive diffusion.[1] This process is non-specific and generally results in lower intracellular concentrations compared to targeted delivery methods.

  • Targeted this compound Conjugates: When conjugated to a targeting ligand (e.g., an RGD peptide that binds to αvβ3 integrins), the primary uptake mechanism shifts to receptor-mediated endocytosis.[10] This active transport process is initiated by the specific binding of the ligand to its receptor on the cell surface, leading to the internalization of the conjugate and significantly enhanced accumulation within target cells.

References

A Quantitative Showdown: IR-820 vs. Gold Nanorods in Photothermal Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a photothermal agent is critical for therapeutic success. This guide provides a detailed, data-driven comparison of two prominent agents: the organic dye IR-820 and inorganic gold nanorods, focusing on their photothermal conversion efficiency and the experimental basis for these findings.

In the rapidly advancing field of photothermal therapy (PTT), a non-invasive cancer treatment, the ability of an agent to efficiently convert light into heat is paramount. Both the indocyanine green derivative, this compound, and plasmonically active gold nanorods have emerged as leading candidates, each with a distinct set of properties. This guide delves into a quantitative comparison of their photothermal efficiencies, supported by experimental data, to aid in the selection of the most suitable agent for specific research and therapeutic applications.

At a Glance: Photothermal Efficiency Comparison

The photothermal conversion efficiency (PCE) is a key metric for evaluating the performance of photothermal agents. It quantifies the percentage of absorbed light energy that is converted into heat. Below is a summary of reported PCE values for this compound and various gold nanorods. It is crucial to note that these values are highly dependent on the experimental conditions, including laser wavelength, power density, concentration of the agent, and the surrounding medium.

Photothermal AgentDimensions/ConcentrationLaser Wavelength (nm)Laser Power Density (W/cm²)Photothermal Conversion Efficiency (%)Reference
This compound 500 µg/mL7930.5 - 1.532.74[1]
Gold Nanorods (GNRs) 10 x 38 nm8080.863[2]
Gold Nanorods (GNRs) 10 x 41 nm8080.853[2]
Gold Nanorods (GNRs) 28 x 8 nmNot specifiedNot specifiedDetermined to be most effective among sizes tested[3]
Gold Nanorods (GNRs) 38 x 11 nmNot specifiedNot specifiedLess effective than 28 x 8 nm GNRs[3]
Gold Nanorods (GNRs) Solid-supportedNot specifiedNot specified11 - 26[4]

Deep Dive: Experimental Protocols

The methodologies employed to determine photothermal efficiency are critical for interpreting the results. Here are outlines of typical experimental protocols for this compound and gold nanorods.

Measuring the Photothermal Efficiency of this compound

A common method to evaluate the photothermal performance of this compound involves irradiating a solution of the dye with a near-infrared (NIR) laser and measuring the subsequent temperature increase.

A typical experimental setup includes:

  • Sample Preparation: An aqueous solution of this compound is prepared at a specific concentration (e.g., 500 µg/mL).[1]

  • Laser Irradiation: The solution is irradiated with a continuous-wave laser at a wavelength close to the absorption maximum of this compound (e.g., 793 nm or 808 nm).[1][5] The laser power density is controlled and varied (e.g., 0.5, 1.0, 1.5 W/cm²).[1]

  • Temperature Monitoring: The temperature of the solution is recorded over time using a thermal imaging camera or a thermocouple.

  • Data Analysis: The photothermal conversion efficiency is calculated based on the temperature change, the heat capacity of the solvent, and the energy input from the laser.

G cluster_prep Sample Preparation cluster_irrad Irradiation cluster_measure Measurement & Analysis prep Prepare this compound Solution (e.g., 500 µg/mL) laser Irradiate with NIR Laser (e.g., 793 nm, 0.5-1.5 W/cm²) prep->laser temp Record Temperature Change laser->temp calc Calculate Photothermal Conversion Efficiency temp->calc

Experimental workflow for measuring this compound photothermal efficiency.
Measuring the Photothermal Efficiency of Gold Nanorods

The photothermal efficiency of gold nanorods is determined using a similar principle, with careful consideration of the nanorods' specific optical properties.

A typical experimental setup includes:

  • Sample Preparation: A colloidal suspension of gold nanorods with a specific size and aspect ratio (e.g., 10 x 38 nm) is prepared at a known concentration.[2]

  • Laser Irradiation: The suspension is irradiated with a laser at a wavelength corresponding to the longitudinal surface plasmon resonance of the nanorods (e.g., 808 nm) to ensure maximum light absorption.[2]

  • Temperature Monitoring: The temperature of the suspension is continuously monitored during irradiation.

  • Data Analysis: The photothermal conversion efficiency is calculated by analyzing the heating and cooling curves of the suspension.

The Underlying Biology: Signaling Pathways in Photothermal Therapy

Photothermal therapy induces cell death primarily through hyperthermia. This localized heating can trigger various cellular signaling pathways, leading to apoptosis (programmed cell death) or necrosis (uncontrolled cell death).

Recent studies have shown that PTT can also stimulate an immune response against the tumor. The release of tumor antigens from dying cancer cells can activate the immune system, a process known as immunogenic cell death (ICD). Key signaling pathways implicated in the response to PTT include:

  • cGAS-STING Pathway: Damaged DNA released from necrotic tumor cells can activate the cGAS-STING pathway in immune cells, leading to the production of interferons and other cytokines that promote an anti-tumor immune response.

  • Nrf2/NF-κB Signaling Pathway: Photothermal therapy can also modulate inflammatory responses through pathways like the Nrf2/NF-κB axis.

G cluster_stimulus Stimulus cluster_effect Cellular Effect cluster_pathway Signaling Pathway Activation cluster_response Therapeutic Outcome PTA Photothermal Agent (this compound or Gold Nanorods) Heat Localized Hyperthermia PTA->Heat NIR NIR Light NIR->Heat ICD Immunogenic Cell Death (ICD) Heat->ICD Nrf2 Nrf2/NF-κB Pathway Heat->Nrf2 Apoptosis Apoptosis/Necrosis Heat->Apoptosis cGAS cGAS-STING Pathway ICD->cGAS Immune Anti-Tumor Immune Response cGAS->Immune

General mechanism and signaling pathways in photothermal therapy.

Conclusion: Making an Informed Decision

Both this compound and gold nanorods are effective photothermal agents, but the choice between them depends on the specific application.

  • Gold nanorods , particularly those with optimized dimensions, can exhibit exceptionally high photothermal conversion efficiencies, in some cases approaching 100%.[3] Their tunability, allowing for absorption in the NIR-I and NIR-II biological windows, is a significant advantage. However, concerns about their long-term biocompatibility and potential for accumulation in the body remain subjects of ongoing research.

  • This compound , an organic dye, offers the advantage of being a small molecule that can be cleared from the body.[1] While its reported photothermal conversion efficiency is generally lower than that of optimized gold nanorods, it is still substantial and effective for therapeutic applications.[1] Encapsulation of this compound into nanoparticles can further enhance its stability and tumor accumulation.

Ultimately, the selection of a photothermal agent requires a careful consideration of the desired therapeutic outcome, the target tissue, and the required safety profile. This guide provides a quantitative foundation to assist researchers in making an informed decision for their specific needs.

References

A Comparative Review of IR-820 and Other NIR-II Probes for Biomedical Imaging

Author: BenchChem Technical Support Team. Date: December 2025

The field of biomedical imaging has been significantly advanced by the advent of fluorescence imaging in the second near-infrared (NIR-II) window, spanning wavelengths from 1000 to 1700 nm.[1][2] This technique offers substantial advantages over traditional visible and NIR-I (700-900 nm) imaging, including deeper tissue penetration, higher spatial resolution, and a superior signal-to-background ratio (SBR) due to reduced photon scattering and minimal tissue autofluorescence.[3][4] A key component in harnessing the full potential of this technology is the development of bright, stable, and biocompatible fluorescent probes.

IR-820, a commercially available cyanine (B1664457) dye, has emerged as a promising agent for NIR-II imaging. While its peak emission lies in the NIR-I region, its broad emission spectrum extends into the NIR-II window, enabling imaging beyond 1000 nm.[5][6] This guide provides an objective comparison of this compound's performance against other notable NIR-II probes, supported by experimental data from recent literature, to assist researchers, scientists, and drug development professionals in selecting appropriate probes for their applications.

Photophysical and In Vivo Performance of this compound

The performance of this compound is highly dependent on its environment. In aqueous solutions, its quantum yield (QY) is relatively low. However, upon interaction with serum proteins, particularly albumin, its fluorescence brightness is significantly enhanced. This interaction leads to the formation of this compound-albumin complexes, which exhibit improved photophysical properties and are crucial for its in vivo imaging efficacy.[5][7][8]

One of the notable characteristics of this compound is its good biocompatibility and excretability. Studies have shown that intravenously injected this compound can be completely cleared from the body through both hepatobiliary and renal systems over a period of about five weeks, which is a significant advantage for potential clinical translation.[5][9]

Comparative Analysis of NIR-II Probes

The selection of an optimal NIR-II probe depends on the specific requirements of the biomedical application. Here, we compare this compound with the clinically approved dye Indocyanine Green (ICG), a structurally similar dye, and a next-generation targeted probe derived from the this compound scaffold.

This compound vs. Indocyanine Green (ICG)

ICG is the only NIR fluorescent probe approved by the U.S. Food and Drug Administration (FDA) and is widely used in clinical settings.[6][7] Like this compound, its emission tail extends into the NIR-II window, allowing for NIR-II imaging. However, ICG suffers from poor stability in aqueous solutions and a short plasma residence time.[6][10]

Comparatively, this compound demonstrates superior stability.[10][11] Studies have shown that the degradation half-time for this compound is approximately double that of ICG under various experimental conditions.[10] This enhanced stability translates to a longer plasma residence time in vivo, which is advantageous for prolonged imaging sessions.[10][11] When complexed with albumin, both dyes show enhanced fluorescence, but the this compound-albumin complex is reported to have a much higher NIR-II fluorescence intensity than the ICG-albumin complex.[6][7]

This compound vs. Targeted this compound Derivatives (IR-RGD)

To improve tumor-targeting efficacy, the this compound structure can be modified. One such example is IR-RGD, where this compound is decorated with a cyclo(RGDfC) peptide, which selectively binds to integrins that are often overexpressed in cancer cells.[12] This modification not only adds active targeting capabilities but also improves the dye's photophysical properties. The thiol substitution in this derivative leads to a red-shifted absorption/emission and an enhanced fluorescence quantum yield.[12]

The in vivo performance of IR-RGD in tumor imaging is markedly superior to that of the parent this compound molecule. Due to both the enhanced permeability and retention (EPR) effect and active targeting, IR-RGD achieves a significantly higher signal-to-background ratio (SBR) in tumors.[12]

Quantitative Performance Data

The following table summarizes the key performance metrics of this compound in comparison to ICG and the targeted IR-RGD probe, based on data extracted from the literature.

PropertyThis compoundICGIR-RGDOther NIR-II Probes (Examples)
Probe Type Organic Cyanine DyeOrganic Cyanine DyeTargeted Organic Cyanine DyeQuantum Dots (Ag₂S), Conjugated Polymers, etc.[1][3]
Max Emission (nm) ~829 nm (in water)[5]Concentration-dependent[10]~850 nm (in 10% BSA)[12]Tunable (e.g., 687-1294 nm for Ag₂S QDs)[1]
~858 nm (in serum)[5]
Quantum Yield (QY) 0.313% (in water)[5]Lower than this compound[11]3.821% (in 10% BSA)[12]Varies widely (e.g., 5.8% for L897 nanoparticles)[13]
2.521% (in serum)[5]
Photostability Good, more stable than ICG.[5][6]Poor, degrades quickly.[6][10]Not explicitly stated, but derived from stable this compound.Generally high (e.g., QDs, Carbon Dots).[14]
In Vivo SBR/TBR SBR: 21.2 (cerebrovasculature)[5]Lower than this compound.[7]SBR: 28.1 (tumor, 24h)[12]Can be very high, depends on probe and target.
TBR: 5.5 (tumor, 48h)[7]
Key Advantage Good stability, biocompatibility, excretable.[5][10]Clinically approved.[7]High tumor-targeting efficacy and SBR.[12]High QY, photostability, tunable properties.[14]
Key Disadvantage Lower QY than newer probes, passive targeting.[12]Poor stability, short half-life.[10]More complex synthesis.Potential long-term toxicity concerns (e.g., heavy metals in some QDs).[1]

Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Quantum Yield (QY) Measurement

The quantum yield of NIR-II probes is typically measured relative to a known standard.

  • Standard Preparation : A reference dye with a known QY in the desired solvent (e.g., IR-26 in DMSO) is prepared at various concentrations to generate a calibration curve.

  • Sample Preparation : The test probe (e.g., this compound) is dissolved in the solvent of interest (e.g., water or serum) at a concentration that results in an absorbance value below 0.1 at the excitation wavelength to minimize re-absorption effects.

  • Spectroscopic Measurements :

    • The absorption spectra of both the standard and the sample are recorded using a UV-Vis-NIR spectrophotometer.

    • The fluorescence emission spectra are recorded using a spectrofluorometer equipped with a NIR-sensitive detector (e.g., InGaAs). The sample is excited at the same wavelength as the standard.

  • QY Calculation : The quantum yield (Φ_s) of the sample is calculated using the following equation:

    • Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    • Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference, respectively.[5]

Protocol 2: In Vivo Tumor Imaging and SBR Calculation

This protocol outlines a typical procedure for evaluating the tumor imaging performance of a NIR-II probe.

  • Animal Model : Tumor-bearing mice (e.g., 4T1 tumor-bearing Balb/c mice) are used. The tumor is typically established by subcutaneous injection of cancer cells.[7]

  • Probe Administration : The NIR-II probe (e.g., this compound or IR-RGD) is dissolved in a biocompatible vehicle like PBS and administered to the mice via intravenous (tail vein) injection.[7][12]

  • Image Acquisition :

    • At various time points post-injection (e.g., 4, 24, 48, 72 hours), the mice are anesthetized.

    • NIR-II fluorescence images are acquired using an in vivo imaging system equipped with an appropriate laser for excitation (e.g., 793 nm or 808 nm) and an InGaAs camera for detection. A long-pass filter (e.g., 1000 nm or 1200 nm) is used to collect only the NIR-II signal.[5][7]

  • SBR/TBR Calculation :

    • Using the imaging software, regions of interest (ROIs) are drawn over the tumor area and an adjacent background tissue area (e.g., muscle).

    • The Signal-to-Background Ratio (SBR) or Tumor-to-Background ratio (TBR) is calculated by dividing the average fluorescence intensity of the tumor ROI by the average fluorescence intensity of the background ROI.[5][7][12]

Protocol 3: Photostability Assessment

This experiment evaluates how well a probe resists photobleaching.

  • Sample Preparation : The probe (e.g., this compound or ICG) is dissolved in the desired medium (e.g., serum or PBS) in a cuvette.[6]

  • Continuous Irradiation : The sample is continuously irradiated with an excitation laser (e.g., 808 nm) at a specific power density (e.g., 0.2 W/cm²) for an extended period (e.g., 10-60 minutes).[5][6]

  • Fluorescence Monitoring : The fluorescence intensity of the sample is measured at regular intervals during the irradiation period.

  • Data Analysis : The fluorescence intensity is plotted against time. A stable probe will show a negligible decrease in intensity, while a less stable probe will show a significant decline. The results are often presented as a percentage of the initial intensity.[6]

Visualization of Workflows and Concepts

Diagrams created using Graphviz help to visualize complex processes and relationships.

G cluster_0 In Vivo Imaging Workflow P1 Tumor Model Establishment (e.g., 4T1 cells in Balb/c mice) P2 Probe Administration (Intravenous Injection) P1->P2 P3 Anesthesia P2->P3 P4 NIR-II Image Acquisition (808 nm Laser, InGaAs Camera, >1000 nm LP filter) P3->P4 P5 Data Analysis (ROI selection on Tumor vs. Background) P4->P5 P6 SBR/TBR Calculation P5->P6

Caption: A typical experimental workflow for comparative in vivo NIR-II tumor imaging.

Caption: Logical comparison of this compound with ICG and a modified, high-performance derivative.

G cluster_pathway Probe-Albumin Interaction Pathway Probe Free this compound Dye (injected intravenously) Complex This compound-Albumin Complex (formed in vivo) Probe->Complex Albumin Endogenous Serum Albumin Albumin->Complex Result Enhanced NIR-II Fluorescence Improved Photostability Longer Circulation Complex->Result

Caption: Pathway illustrating the in vivo formation and benefits of the this compound-albumin complex.

References

A Comparative Guide to IR-820 Performance for In Vivo Imaging and Photothermal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of the near-infrared (NIR) dye IR-820 against common alternatives for applications in fluorescence imaging and photothermal therapy (PTT). The data presented is curated from experimental studies to facilitate informed decisions in the selection of NIR dyes for specific research and development needs.

Quantitative Performance Comparison

The following tables summarize the key performance indicators of this compound and its alternatives.

Table 1: Optical Properties of Selected Near-Infrared Dyes
DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound ~710-779~820-858~1.5 x 10⁵~0.025 (in serum)[1]
Indocyanine Green (ICG)~780-800~820-830~1.1-2.0 x 10⁵~0.01-0.02
IR-783~776-784~798-808~1.57-1.62 x 10⁵~0.055-0.11[2]
IRDye® 800CW~774-784~789-802~2.4 x 10⁵~0.076-0.12

Note: Optical properties can vary depending on the solvent, concentration, and conjugation status. The values presented are approximate and intended for comparative purposes.

Table 2: Photothermal Conversion Efficiency
DyePhotothermal Conversion Efficiency (η)
This compound ~32.74%[1]
Indocyanine Green (ICG)~18.5%
IR-783~28.9%[2]

Note: Photothermal conversion efficiency can be influenced by factors such as the experimental setup, laser power, and the dye's environment.

Table 3: In Vivo Biodistribution and Clearance
DyePrimary Organs of AccumulationClearance Pathway
This compound Liver, Kidney, Gut[1][3]Hepatobiliary and Renal[1]
Indocyanine Green (ICG)LiverPrimarily Hepatobiliary
IRDye® 800CWKidneys, LiverPrimarily Renal[4]

Note: Biodistribution is highly dependent on the animal model, administration route, and formulation of the dye. The information above represents a general overview.

Signaling Pathways in Photothermal Therapy

Photothermal therapy primarily induces cell death through two main mechanisms: apoptosis and necrosis. The dominant pathway is often dependent on the temperature achieved within the target tissue.

Apoptosis (Programmed Cell Death)

Lower to moderate temperatures (around 43-50°C) typically induce a controlled, programmed cell death known as apoptosis. This process is characterized by cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies, without inducing a significant inflammatory response.

Apoptosis_Pathway cluster_stimulus Photothermal Therapy (Mild Hyperthermia) cluster_intrinsic Intrinsic Apoptotic Pathway NIR_Light NIR Light IR820 This compound Heat Heat (43-50°C) IR820->Heat Energy Conversion Mitochondrion Mitochondrion Heat->Mitochondrion Stress Signal Bid Bid Mitochondrion->Bid Activates Bak_Bax Bak/Bax Oligomerization Bid->Bak_Bax Cytochrome_c Cytochrome c Release Bak_Bax->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of Cellular Substrates

Caption: Intrinsic apoptosis pathway induced by mild photothermal therapy.

Necrosis (Uncontrolled Cell Death)

Higher temperatures (above 50°C) lead to a more rapid and uncontrolled form of cell death called necrosis. This process involves the swelling and rupture of the cell membrane, leading to the release of intracellular contents and a subsequent inflammatory response.

Necrosis_Pathway cluster_stimulus Photothermal Therapy (High Hyperthermia) cluster_cellular_damage Cellular Damage NIR_Light NIR Light IR820 This compound High_Heat High Heat (>50°C) IR820->High_Heat Energy Conversion Protein_Denaturation Protein Denaturation High_Heat->Protein_Denaturation Membrane_Damage Membrane Damage High_Heat->Membrane_Damage Cell_Lysis Cell Lysis Protein_Denaturation->Cell_Lysis RIPK1 RIPK1 Activation Membrane_Damage->RIPK1 RIPK1->Cell_Lysis Inflammation Inflammation Cell_Lysis->Inflammation Release of DAMPs

Caption: Necrotic cell death pathway induced by high-temperature photothermal therapy.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of NIR dye performance.

In Vitro Assessment of Photothermal Conversion Efficiency
  • Sample Preparation: Prepare solutions of the NIR dyes (e.g., this compound and alternatives) at identical molar concentrations in a relevant solvent (e.g., water, PBS, or cell culture medium).

  • Laser Irradiation: Place a fixed volume of each dye solution in a quartz cuvette. Irradiate the solution with a continuous wave NIR laser at the wavelength of maximum absorption for a set duration (e.g., 5-10 minutes). The laser power density should be kept constant across all samples.

  • Temperature Monitoring: Record the temperature of the solution at regular intervals using a thermocouple or an infrared thermal imaging camera. A control sample containing only the solvent should also be irradiated to measure the temperature increase due to the solvent and container.

  • Calculation of Efficiency (η): The photothermal conversion efficiency is calculated using the following formula:

    η = [hA(Tmax - Tsurr) - Qs] / [I(1 - 10-Aλ)]

    Where:

    • h is the heat transfer coefficient.

    • A is the surface area of the container.

    • Tmax is the maximum steady-state temperature.

    • Tsurr is the ambient temperature.

    • Qs is the heat absorbed by the solvent.

    • I is the incident laser power.

    • Aλ is the absorbance of the dye at the laser wavelength.

In Vivo Fluorescence Imaging and Biodistribution Workflow

InVivo_Workflow Animal_Model 1. Animal Model Preparation (e.g., Tumor Xenograft) Dye_Admin 2. Intravenous Administration of NIR Dye Animal_Model->Dye_Admin InVivo_Imaging 3. In Vivo Fluorescence Imaging (e.g., IVIS) at multiple time points Dye_Admin->InVivo_Imaging Image_Analysis 4. Image Analysis (Region of Interest selection, Signal Quantification) InVivo_Imaging->Image_Analysis ExVivo_Imaging 5. Ex Vivo Organ Imaging (Post-euthanasia) Image_Analysis->ExVivo_Imaging Data_Interpretation 6. Data Interpretation (Tumor-to-background ratio, Biodistribution profile) ExVivo_Imaging->Data_Interpretation

Caption: General workflow for in vivo fluorescence imaging and biodistribution studies.

  • Animal Models: Utilize appropriate animal models (e.g., tumor-bearing mice) relevant to the specific application.

  • Dye Administration: Administer equimolar doses of the NIR dyes (e.g., this compound and alternatives) to different cohorts of animals, typically via intravenous injection.

  • In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the animals and acquire whole-body fluorescence images using an in vivo imaging system (e.g., IVIS, Pearl). Use appropriate excitation and emission filters for each dye.

  • Image Analysis: Quantify the fluorescence intensity in regions of interest (ROIs), such as the tumor and major organs (liver, kidneys, spleen, etc.). Calculate tumor-to-background ratios to assess targeting efficiency.

  • Ex Vivo Biodistribution: At the final time point, euthanize the animals and excise the tumor and major organs. Image the excised tissues to confirm and more accurately quantify the dye distribution.

  • Data Analysis: Analyze the quantitative data to determine the pharmacokinetic profiles, tumor accumulation, and clearance routes of each dye.

By following these standardized protocols, researchers can obtain reliable and comparable data to benchmark the performance of this compound and other NIR dyes for their specific preclinical and translational research needs.

References

Safety Operating Guide

Navigating the Disposal of IR-820: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to a commitment to safety. The proper handling and disposal of laboratory chemicals are paramount in maintaining a secure research environment. This guide provides essential, step-by-step procedures for the safe disposal of IR-820, a near-infrared fluorescent dye. Adherence to these protocols is critical for minimizing risks and ensuring compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust particles. In the event of accidental contact with skin or eyes, flush the affected area with copious amounts of water and seek immediate medical attention.

General Disposal Principles for Fluorescent Dyes

Key Disposal Considerations:

ParameterGuidelineCitation
Waste Classification Hazardous Waste[1][2]
Drain Disposal Strictly Prohibited[1]
Solid Waste Do not mix with regular trash[1]
Container Type Dedicated, compatible, and leak-proof hazardous waste container[1][3]
Labeling Clearly label as "Hazardous Waste" with the full chemical name[1]
Storage Store in a designated and secure satellite accumulation area[1]
Institutional Policy Always consult and adhere to your institution's Environmental Health and Safety (EHS) guidelines[2]

Step-by-Step Disposal Protocol for this compound

  • Waste Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department.[2] Keep solid waste (e.g., contaminated gloves, pipette tips, weighing paper) separate from liquid waste.

  • Containerization :

    • Solid Waste : Collect all solid materials contaminated with this compound in a designated, clearly labeled hazardous waste container.[2]

    • Liquid Waste : Collect all solutions containing this compound in a separate, leak-proof, and chemically compatible hazardous waste container.[3]

    • Empty Containers : The first rinse of an "empty" this compound container must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal only after explicit authorization from your institution's EHS. Deface the labels on all empty containers before disposal.[2][4]

  • Labeling : The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "this compound".

    • Associated hazards (e.g., "Irritant," "Environmentally Hazardous").[1]

  • Storage : Securely seal the waste container and store it in a designated satellite accumulation area. This area should be away from incompatible materials and clearly marked.[1][5]

  • Disposal : Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

IR820_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated PPE, labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid containerize_solid Place in Labeled Solid Hazardous Waste Container solid_waste->containerize_solid containerize_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->containerize_liquid storage Store Sealed Container in Designated Satellite Accumulation Area containerize_solid->storage containerize_liquid->storage contact_ehs Contact Institutional EHS for Pickup storage->contact_ehs end End: Proper Disposal by EHS contact_ehs->end

Workflow for the proper disposal of this compound waste.

Disclaimer: This guide provides general recommendations for the disposal of this compound based on available safety information for similar chemicals. It is not a substitute for institutional protocols. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations. The responsibility for proper waste identification and disposal lies with the waste generator.

References

Safeguarding Your Research: A Comprehensive Guide to Handling IR-820

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE REFERENCE: PERSONAL PROTECTIVE EQUIPMENT (PPE)

Operation Required Personal Protective Equipment (PPE)
Handling Solid IR-820 Powder NIOSH-approved N95 dust mask, chemical safety goggles, nitrile gloves.
Preparing this compound Solutions Chemical safety goggles, nitrile gloves, lab coat.
Handling this compound Solutions Chemical safety goggles, nitrile gloves, lab coat.
Disposing of this compound Waste Chemical safety goggles, nitrile gloves, lab coat.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with the near-infrared fluorescent dye this compound. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your experimental outcomes.

Operational Plans: From Receipt to Disposal

A systematic approach to the lifecycle of this compound in the laboratory minimizes risks and ensures proper handling at every stage.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verification: Confirm that the product and quantity match the order specifications.

  • Storage of Solid: Store the container of solid this compound in a cool, dry, and dark place. Recommended storage temperatures are between 0-4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years).[1]

  • Storage of Solutions: Once in solution, store aliquots in sealed containers, protected from light, at -20°C for up to one month or -80°C for up to six months to prevent degradation.[1]

Handling and Experimental Use

The primary hazards associated with this compound are inhalation of the powder and contact with skin and eyes. Therefore, appropriate personal protective equipment is mandatory.

Standard Operating Procedure for Solution Preparation:

  • Area Preparation: Conduct all weighing and initial solution preparation in a chemical fume hood to minimize inhalation risk.

  • Personal Protective Equipment: At a minimum, wear a NIOSH-approved N95 dust mask, chemical safety goggles, and nitrile gloves when handling the solid powder.[2]

  • Weighing: Carefully weigh the desired amount of this compound powder.

  • Dissolving: Add the appropriate solvent. This compound is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) or phosphate-buffered saline (PBS). For in-vivo studies, it is often freshly mixed with PBS to a desired concentration.[1]

  • Labeling: Clearly label the container with the chemical name, concentration, solvent, and date of preparation.

  • Handling Solutions: When working with this compound solutions, continue to wear chemical safety goggles and nitrile gloves. A lab coat is also recommended to protect from splashes.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety. All this compound waste should be treated as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, including empty containers and contaminated consumables (e.g., weigh boats, pipette tips), in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all unused or waste solutions of this compound in a separate, sealed, and clearly labeled hazardous liquid waste container.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

    • Never dispose of this compound solutions down the drain.

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name "this compound," the solvent used, and an approximate concentration.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.

  • Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow all institutional and local regulations for chemical waste disposal.

Experimental Protocol Example: Preparation of a 1 mM this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a common stock solution used in many research applications.

Materials:

  • This compound powder (CAS #172616-80-7)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

Methodology:

  • Pre-labeling: Label a sterile microcentrifuge tube or amber vial with "this compound, 1 mM in DMSO," and the date.

  • Weighing: In a chemical fume hood, carefully weigh out 0.849 mg of this compound powder (Molecular Weight: 849.47 g/mol ) and transfer it to the pre-labeled tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Cap the tube securely and vortex thoroughly until all the solid has dissolved, resulting in a clear, colored solution.

  • Storage: Store the stock solution at -20°C, protected from light.

Visualizing the Workflow: Handling and Disposal of this compound

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

IR820_Workflow This compound Handling and Disposal Workflow cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_ppe Personal Protective Equipment cluster_disposal Waste Disposal receive Receive this compound inspect Inspect Package receive->inspect store Store in Cool, Dry, Dark Place inspect->store weigh_powder Weigh Solid Powder (in Fume Hood) store->weigh_powder Retrieve for Use prepare_solution Prepare Solution weigh_powder->prepare_solution ppe_powder N95 Mask, Goggles, Gloves weigh_powder->ppe_powder use_solution Use in Experiment prepare_solution->use_solution ppe_solution Goggles, Gloves, Lab Coat prepare_solution->ppe_solution collect_solid Collect Solid Waste use_solution->collect_solid Generate Solid Waste collect_liquid Collect Liquid Waste use_solution->collect_liquid Generate Liquid Waste label_waste Label Waste Container collect_solid->label_waste collect_liquid->label_waste store_waste Store in Satellite Area label_waste->store_waste dispose Dispose via EHS store_waste->dispose

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.